molecular formula C6H10O5 B1676164 Meglutol CAS No. 503-49-1

Meglutol

Numéro de catalogue: B1676164
Numéro CAS: 503-49-1
Poids moléculaire: 162.14 g/mol
Clé InChI: NPOAOTPXWNWTSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-3-methylglutaric acid is a dicarboxylic acid that is glutaric acid in which one of the two hydrogens at position 3 is substituted by a hydroxy group, while the other is substituted by a methyl group. It has been found to accumulate in urine of patients suffering from HMG-CoA lyase (3-hydroxy-3-methylglutaryl-CoA lyase, EC 4.1.3.4) deficiency. It occurs as a plant metabolite in Crotalaria dura. It has a role as an antimetabolite, an anticholesteremic drug, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor, a human metabolite and a plant metabolite. It is a dicarboxylic acid, a 3-hydroxy carboxylic acid and a tertiary alcohol. It is functionally related to a glutaric acid. It is a conjugate acid of a 3-hydroxy-3-methylglutarate(1-).
An antilipemic agent which lowers cholesterol, triglycerides, serum beta-lipoproteins and phospholipids. It acts by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A as well as inhibiting the activity of HYDROXYMETHYLGLUTARYL COA REDUCTASES which is the rate limiting enzyme in the biosynthesis of cholesterol.
Meglutol has been reported in Drosophila melanogaster, Lotus burttii, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
3-Hydroxymethylglutaric acid is a metabolite that accumulates in the urine of patients affected by 3-Hydroxy-3-methylglutaric aciduria, a rare inborn error of metabolism (OMIM 246450). 3-Hydroxy-3-methylglutaric aciduria is caused by reduced enzyme activity of the intramitochondrial 3-hydroxy-3-methylglutaryl-CoA lyase (EC 4.1.3.4), the enzyme that catalyzes the final step of leucine degradation and plays a key role in ketone body formation. The profile of urinary organic acids is different from that of the other identified defects of leucine degradation--maple syrup urine disease (OMIM 248600), isovaleric acidemia (OMIM 243500), and methylcrotonylglycinemia (OMIM 210200). Clinical manifestations include hepatomegaly, lethargy or coma and apnoea. Biochemically there is a characteristic absence of ketosis with hypoglycemia, acidosis, hipertransaminasemia and variable hyperammoniemia. The urinary organic acid profile includes elevated concentrations of 3-hydroxy-3-isovaleric, 3-hydroxy-3-methylglutaric, 3-methylglutaconic and 3-methylglutaric acids. (A3352, A3353, A3354).

Propriétés

IUPAC Name

3-hydroxy-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAOTPXWNWTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198304
Record name Meglutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

503-49-1
Record name 3-Hydroxy-3-methylglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meglutol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglutol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEGLUTOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 503-49-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meglutol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglutol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA99KCD53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105 °C
Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dual Role of 3-Hydroxy-3-Methylglutaric Acid: From Metabolic Intermediate to Neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic acid that serves as a critical intermediate in the metabolic pathways of the branched-chain amino acid L-leucine and in the synthesis of ketone bodies. While its role in intermediary metabolism is well-established, recent research has unveiled its potential as a neuromodulatory and cytotoxic agent, particularly when it accumulates in the genetic disorder 3-hydroxy-3-methylglutaric aciduria. This technical guide provides a comprehensive overview of the core functions of HMG, delving into its metabolic significance, the pathophysiology of its accumulation, its impact on cellular signaling, and its potential as a therapeutic target. This document is intended to be a resource for researchers, scientists, and drug development professionals investigating inherited metabolic disorders, neurodegenerative diseases, and related therapeutic interventions.

Core Function and Metabolic Significance

3-Hydroxy-3-methylglutaric acid is primarily generated from the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is a central molecule that stands at the crossroads of two vital metabolic processes: the degradation of L-leucine and ketogenesis.

Role in L-Leucine Catabolism

The breakdown of the essential amino acid L-leucine for energy production involves a series of enzymatic reactions. A key step in this pathway is the conversion of 3-methylglutaconyl-CoA to HMG-CoA. Subsequently, the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) cleaves HMG-CoA into acetyl-CoA and the ketone body acetoacetate[1][2][3]. Acetyl-CoA can then enter the citric acid cycle for ATP production.

Role in Ketogenesis

During periods of fasting, prolonged exercise, or on a low-carbohydrate diet, the liver synthesizes ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) to serve as an alternative energy source for extrahepatic tissues, particularly the brain. The rate-limiting step in this process is the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA, catalyzed by HMG-CoA synthase. HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA, mirroring its role in leucine catabolism[1][2][3].

Pathophysiology: 3-Hydroxy-3-Methylglutaric Aciduria

The primary clinical significance of 3-hydroxy-3-methylglutaric acid lies in its accumulation in the rare autosomal recessive inherited disorder known as 3-hydroxy-3-methylglutaric aciduria (OMIM 246450)[4][5]. This condition is caused by a deficiency in the HMG-CoA lyase enzyme due to mutations in the HMGCL gene[5].

The inability to properly metabolize HMG-CoA leads to its accumulation and subsequent hydrolysis to 3-hydroxy-3-methylglutaric acid. The consequences of this enzymatic block are twofold: impaired leucine degradation and a failure of ketogenesis. This leads to a characteristic clinical presentation of hypoketotic hypoglycemia, metabolic acidosis, lethargy, vomiting, and in severe cases, coma and death[4][5]. The accumulation of HMG and other organic acids, such as 3-methylglutaric acid and 3-hydroxyisovaleric acid, contributes to the metabolic acidosis and is believed to be responsible for the neurological damage seen in patients[6][7].

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to 3-hydroxy-3-methylglutaric acid and the enzyme responsible for its metabolism.

Table 1: Urinary Concentrations of 3-Hydroxy-3-Methylglutaric Acid

ConditionUrinary HMG Concentration (mmol/mol creatinine)Reference
3-Hydroxy-3-Methylglutaric Aciduria200 - 11,000--INVALID-LINK--
Normal/HealthyNot typically detected or present in very low amounts--INVALID-LINK--

Table 2: Kinetic Properties of 3-Hydroxy-3-Methylglutaryl-CoA Lyase

Enzyme SourceSubstrateKmVmaxReference
Human Mitochondrial HMG-CoA LyaseHMG-CoA48 µM191 µmol/min/mg--INVALID-LINK--
Human Cytoplasmic HMG-CoA Lyase(S)-3-hydroxy-3-methylglutaryl-CoA28-75 µM12-25 nmol/min/mg--INVALID-LINK--
Arabidopsis thaliana HMG-CoA LyaseR,S-[3-14C]HMG-CoA45 µM2850 nmol/min/mg--INVALID-LINK--

Cellular and Neuromodulatory Functions of HMG

Elevated levels of 3-hydroxy-3-methylglutaric acid have been shown to exert significant cytotoxic and neuromodulatory effects, primarily through the induction of oxidative stress and disruption of mitochondrial function.

Induction of Oxidative Stress and Disruption of Bioenergetics

In vivo studies using intracerebroventricular administration of HMG in neonatal rats have demonstrated its neurotoxic potential. HMG has been shown to induce lipid peroxidation and alter the activity of key antioxidant enzymes such as glutathione peroxidase, catalase, and glutathione reductase in the cerebral cortex and striatum[8][9][10][11][12]. This disruption of redox homeostasis is coupled with impaired cellular bioenergetics. HMG can decrease the activity of citric acid cycle enzymes and mitochondrial respiratory chain complexes, leading to a reduction in cellular energy production[9][11][12].

Alteration of Cellular Signaling Pathways

Recent evidence suggests that HMG can modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that HMG can alter the phosphorylation status of MAPK family members, including ERK, JNK, and p38[10]. The precise mechanisms and downstream consequences of this modulation are still under investigation but likely contribute to the observed neurotoxicity and impaired neurodevelopment.

Potential Role as an HMG-CoA Reductase Inhibitor

There is some indication that 3-hydroxy-3-methylglutaric acid may act as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[4]. This is noteworthy as HMG-CoA reductase is the target of the widely used statin drugs[8][9][13][14][15][16][17][18]. The structural similarity of HMG to the natural substrate of HMG-CoA reductase, HMG-CoA, provides a plausible basis for this inhibitory activity. However, the potency and mechanism of this inhibition by HMG require further investigation to be fully understood.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HMG_Metabolic_Pathway cluster_leucine Leucine Catabolism cluster_ketogenesis Ketogenesis Leucine L-Leucine HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies Acetyl_CoA_ketone Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_ketone->Acetoacetyl_CoA Acetoacetyl_CoA->HMG_CoA

Caption: Metabolic pathways involving 3-hydroxy-3-methylglutaryl-CoA.

HMG_Neurotoxicity_Pathway HMG Elevated 3-Hydroxy-3-methylglutaric Acid Oxidative_Stress Oxidative Stress (Increased ROS, Lipid Peroxidation) HMG->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP production) HMG->Mitochondrial_Dysfunction MAPK_Activation Altered MAPK Signaling (p-ERK, p-JNK, p-p38) Oxidative_Stress->MAPK_Activation Mitochondrial_Dysfunction->MAPK_Activation Neuroinflammation Neuroinflammation MAPK_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage & Neurodevelopmental Defects MAPK_Activation->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Proposed signaling cascade of HMG-induced neurotoxicity.

Experimental_Workflow start Start: Urine Sample Collection extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms Gas Chromatography- Mass Spectrometry (GC-MS) Analysis derivatization->gcms data_analysis Data Analysis: Quantification of HMG gcms->data_analysis end End: Diagnosis of HMG Aciduria data_analysis->end

Caption: Workflow for urinary organic acid analysis by GC-MS.

Experimental Protocols

Quantification of Urinary 3-Hydroxy-3-Methylglutaric Acid by GC-MS

This protocol provides a general framework for the analysis of urinary organic acids, including HMG, by gas chromatography-mass spectrometry (GC-MS). Specific parameters may require optimization based on the instrumentation and standards used.

1. Sample Preparation:

  • Centrifuge a urine sample to remove particulate matter.

  • Adjust the urine volume based on creatinine concentration to normalize the sample.

  • Add an internal standard (e.g., a stable isotope-labeled version of an organic acid not expected to be in the sample) to the urine.

2. Extraction:

  • Acidify the urine sample with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture and allow the phases to separate.

  • Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.

3. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the non-volatile organic acids into volatile derivatives suitable for GC analysis.

  • Heat the mixture to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Use a temperature program to separate the organic acid derivatives based on their boiling points and interactions with the column stationary phase.

  • The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron impact) and detection.

  • Identify HMG based on its retention time and mass spectrum, and quantify it by comparing its peak area to that of the internal standard.

Intracerebroventricular Administration of HMG in Neonatal Rats

This protocol is adapted from studies investigating the neurotoxic effects of HMG in an animal model[9]. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals.

1. Animal Preparation:

  • Use neonatal Wistar rats (e.g., postnatal day 7).

  • Anesthetize the pups lightly using isoflurane.

2. HMG Solution Preparation:

  • Dissolve 3-hydroxy-3-methylglutaric acid in phosphate-buffered saline (PBS) to the desired concentration (e.g., to deliver 1 µmol/g body weight).

  • Adjust the pH of the solution to 7.4.

3. Intracerebroventricular (ICV) Injection:

  • Gently restrain the anesthetized pup.

  • Perform a single ICV injection into the cisterna magna (fourth ventricle).

  • The injection volume should be small (e.g., 1-2 µL) to avoid a significant increase in intracranial pressure.

4. Post-Injection Monitoring and Analysis:

  • Allow the pups to recover from anesthesia and return them to their dam.

  • At predetermined time points post-injection, euthanize the animals and dissect the brain regions of interest (e.g., cerebral cortex, striatum).

  • Process the tissue for subsequent biochemical assays, such as measurement of oxidative stress markers, enzyme activities, and protein expression levels by western blotting.

Conclusion and Future Directions

3-Hydroxy-3-methylglutaric acid is a molecule of significant interest due to its dual role as a key metabolic intermediate and a potent neuromodulator. The accumulation of HMG in 3-hydroxy-3-methylglutaric aciduria has severe pathophysiological consequences, primarily driven by the induction of oxidative stress, mitochondrial dysfunction, and disruption of cellular signaling. The potential for HMG to inhibit HMG-CoA reductase warrants further investigation, as this could have implications for understanding the pathophysiology of HMG aciduria and for the development of novel therapeutic strategies.

Future research should focus on elucidating the precise molecular mechanisms by which HMG modulates the MAPK signaling pathway and other cellular processes. A more detailed understanding of the interaction between HMG and HMG-CoA reductase could open new avenues for drug development. Furthermore, exploring therapeutic interventions that can mitigate the neurotoxic effects of HMG is crucial for improving the clinical outcomes for individuals with 3-hydroxy-3-methylglutaric aciduria. This in-depth understanding will be invaluable for the scientific and drug development communities in their efforts to combat this and other related metabolic and neurodegenerative disorders.

References

Meglutol as an HMG-CoA Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is a naturally occurring dicarboxylic acid that has garnered attention for its lipid-lowering properties.[1] It functions as an antilipemic agent, reducing levels of cholesterol, triglycerides, serum β-lipoproteins, and phospholipids.[2][3] The primary mechanism behind these effects is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This technical guide provides an in-depth overview of this compound's role as an HMG-CoA reductase inhibitor, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

The biosynthesis of cholesterol is a complex process, with the conversion of HMG-CoA to mevalonate being the critical, rate-limiting step.[4] This reaction is catalyzed by the enzyme HMG-CoA reductase.[4] this compound exerts its inhibitory effect at this crucial juncture. It is suggested that this compound also interferes with the enzymatic steps involved in the conversion of acetate to HMG-CoA.[1][2] By impeding the action of HMG-CoA reductase, this compound effectively reduces the endogenous production of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the point of inhibition by this compound.

Cholesterol_Biosynthesis Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol (and other isoprenoids) Mevalonate->Cholesterol Multiple Steps

Cholesterol biosynthesis pathway and this compound's point of inhibition.

Quantitative Efficacy of this compound

The inhibitory potency of this compound against HMG-CoA reductase has been quantified in vitro, and its lipid-lowering effects have been demonstrated in both animal models and human studies.

In Vitro Inhibition Data
ParameterValueOrganismReference
IC50 4000 nMHuman[5]
Ki 23.5 nMHuman[5]
In Vivo and Clinical Efficacy Data
Study PopulationDosageEffectReference
WHHL Rabbits Oral administration39% reduction in serum cholesterol[6]
Female Golden Syrian Hamsters 100 mg/kg b.w./day (oral)Effective in reducing bile cholesterol supersaturation and hypercholesterolemia[7]
Patients with Familial Hypercholesterolemia 2250 mg/day11% reduction in plasma cholesterol[8]
Patients with Familial Hypercholesterolemia 3000 mg/day13% reduction in plasma cholesterol[8]
Patients with Familial Hypercholesterolemia 2250-3000 mg/day8% reduction in LDL cholesterol[8]

Experimental Protocols

The following section details a standard methodology for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. This protocol is based on commonly used spectrophotometric assays.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • HMG-CoA Reductase (recombinant human)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • This compound (test inhibitor)

  • Pravastatin or other known statin (positive control)

  • DMSO (solvent for inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

    • Dilute the HMG-CoA reductase enzyme in cold assay buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well in the specified order:

      • Assay Buffer

      • This compound solution (at various concentrations) or DMSO for the control wells.

      • NADPH solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add the HMG-CoA substrate solution to all wells.

    • Immediately follow with the addition of the HMG-CoA reductase enzyme solution.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing HMG-CoA reductase inhibition.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme) Plate_Setup Set up 96-well plate with Buffer, this compound, and NADPH Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare this compound Stock and Dilutions Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with HMG-CoA and Enzyme Pre_incubation->Reaction_Start Spectro_Reading Measure Absorbance at 340 nm (Kinetic Read) Reaction_Start->Spectro_Reading Data_Analysis Calculate Reaction Rates and Percent Inhibition Spectro_Reading->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Workflow for an in vitro HMG-CoA reductase inhibition assay.

Structure-Activity Relationship

Detailed structure-activity relationship (SAR) studies specifically for this compound as an HMG-CoA reductase inhibitor are not extensively available in the public domain. However, general SAR studies on HMG-CoA reductase inhibitors suggest that the presence of a di-carboxylic acid moiety, as seen in this compound (3-hydroxy-3-methylglutaric acid), is a key structural feature for interacting with the active site of the enzyme.[9] The hydroxyl and methyl groups at the 3-position are also likely crucial for the specific binding and inhibitory activity. Further research is needed to fully elucidate the specific structural determinants of this compound's potency and selectivity.

Conclusion

This compound is a confirmed inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its ability to lower cholesterol and other lipids has been demonstrated in vitro, in animal models, and in human clinical trials. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other potential HMG-CoA reductase inhibitors. While its mechanism of action is established, more detailed structure-activity relationship studies would be beneficial for the potential development of more potent analogs. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development focused on lipid-lowering therapies.

References

The Biosynthesis of Meglutol (3-Hydroxy-3-Methylglutaric Acid) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (3-HMG), is a naturally occurring compound in some plants with potential applications in drug development due to its metabolic regulatory properties. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants. It details the core metabolic pathway, the key enzymes involved, their subcellular localization, and comprehensive experimental protocols for their analysis. Quantitative data on enzyme kinetics and metabolite concentrations are summarized to facilitate comparative studies. This guide is intended for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Introduction

This compound (3-hydroxy-3-methylglutaric acid) is a dicarboxylic acid found in various plant species. In the context of plant biochemistry, this compound is not a product of a dedicated anabolic pathway but rather an intermediate or a catabolic product of the well-established mevalonate (MVA) pathway. The MVA pathway is a fundamental metabolic route in all higher organisms, responsible for the biosynthesis of a vast array of isoprenoids, including sterols, hormones, and carotenoids.

The formation of this compound in plants is intrinsically linked to the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a central intermediate in the MVA pathway. The accumulation of this compound is primarily attributed to the cleavage of HMG-CoA, a reaction catalyzed by the enzyme HMG-CoA lyase. This guide will dissect the enzymatic steps leading to the formation of HMG-CoA and its subsequent conversion, providing a detailed understanding of the biochemical landscape of this compound biosynthesis in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that originates from the primary metabolite, acetyl-CoA. The pathway can be divided into two main stages: the formation of HMG-CoA and the subsequent cleavage of HMG-CoA to yield various products, including the precursor to this compound.

Stage 1: Formation of HMG-CoA

The initial steps of the mevalonate pathway leading to the synthesis of HMG-CoA are catalyzed by two key enzymes:

  • Acetoacetyl-CoA Thiolase (AACT) : This enzyme catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is the first committed step in the MVA pathway.

  • HMG-CoA Synthase (HMGS) : This enzyme catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce HMG-CoA.

Stage 2: Fate of HMG-CoA

HMG-CoA stands at a critical branch point in plant metabolism. It can either proceed down the canonical mevalonate pathway to produce isoprenoids or be cleaved.

  • HMG-CoA Reductase (HMGR) : This is a key regulatory enzyme of the MVA pathway that reduces HMG-CoA to mevalonic acid, which is the precursor for all isoprenoids.

  • HMG-CoA Lyase (HMGL) : This enzyme catalyzes the cleavage of HMG-CoA into acetyl-CoA and acetoacetate. The accumulation of 3-hydroxy-3-methylglutaric acid (this compound) is associated with the action of this enzyme on HMG-CoA, likely through a hydrolysis reaction, although the precise mechanism for this compound formation versus acetoacetate is a subject of ongoing research. It is plausible that a distinct HMG-CoA hydrolase activity may also contribute to this compound production in plants.

Subcellular Localization

The enzymes of the mevalonate pathway are compartmentalized within the plant cell, with activities localized in the cytosol , endoplasmic reticulum , and peroxisomes . This subcellular organization plays a crucial role in regulating the metabolic flux towards different classes of isoprenoids and potentially this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis in plants.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis in Plants

EnzymePlant SpeciesSubstrateKm (µM)VmaxReference
HMG-CoA Synthase (HMGS) Brassica junceaAcetyl-CoA49 ± 5105 ± 4 nmol/min/mg[1]
Acetoacetyl-CoA2.0 ± 0.3105 ± 4 nmol/min/mg[1]
HMG-CoA Lyase (HMGL) Arabidopsis thaliana(R,S)-[3-14C]HMG-CoA452850 nmol/min/mg[2]

Table 2: Concentration of Mevalonate Pathway Intermediates in Arabidopsis thaliana Roots

MetaboliteRelative Abundance (Compared to Wild-Type) in mvk-1 MutantReference
Mevalonic Acid (MVA)Significantly Higher[3]
Mevalonate-5-Phosphate (MVP)Markedly Reduced[3]
Isopentenyl Diphosphate (IPP)Significantly Reduced[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for HMG-CoA Lyase (HMGL) Activity

This protocol is adapted from the study of HMG-CoA lyase in Arabidopsis thaliana[2].

Principle: The activity of HMGL is determined by measuring the formation of radiolabeled acetyl-CoA from radiolabeled HMG-CoA. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified by radioscan.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana roots)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol)

  • (R,S)-[3-14C]HMG-CoA (radiolabeled substrate)

  • TLC plates (e.g., silica gel 60)

  • Developing solvent (e.g., butanol:acetic acid:water, 5:2:3, v/v/v)

  • TLC radio-scanner

  • Protein quantification assay (e.g., Bradford assay)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing extraction buffer and a known amount of crude enzyme extract.

    • Initiate the reaction by adding (R,S)-[3-14C]HMG-CoA to a final concentration of approximately 9.1 µM.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of ethanol or by heat inactivation.

  • Product Separation and Quantification:

    • Spot a known volume of the reaction mixture onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

    • Air-dry the TLC plate.

    • Scan the plate using a TLC radio-scanner to detect and quantify the radioactive spots corresponding to the substrate (HMG-CoA) and the product (acetyl-CoA).

    • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

Assay for HMG-CoA Reductase (HMGR) Activity

This protocol is based on the radiochemical assay described for plant HMGR[4].

Principle: HMGR activity is measured by quantifying the formation of radiolabeled mevalonic acid from [14C]HMG-CoA.

Materials:

  • Plant tissue

  • Microsomal fraction isolation buffers

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 200 mM KCl, 10 mM EDTA, 4 mM DTT)

  • [14C]HMG-CoA

  • NADPH

  • Mevalonic acid standard

  • TLC plates

  • Developing solvent

  • Scintillation counter

Procedure:

  • Microsomal Fraction Isolation:

    • Isolate microsomal fractions from the plant tissue homogenate by differential centrifugation. This step is crucial as HMGR is a membrane-bound enzyme.

  • Enzyme Assay:

    • Set up the reaction mixture containing assay buffer, microsomal protein, NADPH, and [14C]HMG-CoA.

    • Incubate at the optimal temperature.

    • Stop the reaction by adding a strong acid (e.g., HCl) to lactonize the mevalonic acid formed.

  • Product Separation and Quantification:

    • Extract the mevalonolactone with an organic solvent (e.g., ethyl acetate).

    • Separate the mevalonolactone from the unreacted HMG-CoA by TLC.

    • Identify the mevalonolactone spot by co-migration with a standard.

    • Scrape the silica corresponding to the mevalonolactone spot and quantify the radioactivity by liquid scintillation counting.

    • Calculate the enzyme activity.

Assay for Acetoacetyl-CoA Thiolase (AACT) Activity

This is a general spectrophotometric assay for thiolase activity that can be adapted for plant extracts[5][6].

Principle: The thiolysis of acetoacetyl-CoA is monitored by the decrease in absorbance at 303 nm due to the cleavage of the thioester bond.

Materials:

  • Plant tissue extract

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.1, 25 mM MgCl2, 50 mM KCl)

  • Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Prepare a soluble protein extract from the plant tissue as described for HMGL.

  • Enzyme Assay:

    • Prepare the reaction mixture in a cuvette containing the assay buffer and the enzyme extract.

    • Initiate the reaction by adding acetoacetyl-CoA and CoA.

    • Monitor the decrease in absorbance at 303 nm over time.

    • The rate of the reaction is proportional to the AACT activity.

    • Calculate the specific activity using the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Meglutol_Biosynthesis_Pathway 2 x Acetyl-CoA 2 x Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 x Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Acetyl-CoA Acetyl-CoA Acetyl-CoA->HMG-CoA Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid HMGR Acetyl-CoA_2 Acetyl-CoA HMG-CoA->Acetyl-CoA_2 HMGL Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMGL This compound (3-HMG) This compound (3-HMG) HMG-CoA->this compound (3-HMG) HMG-CoA hydrolase or HMGL side reaction Isoprenoids Isoprenoids Mevalonic Acid->Isoprenoids

Caption: Biosynthetic pathway of this compound in plants.

Caption: Experimental workflow for HMG-CoA Lyase assay.

Conclusion

The biosynthesis of this compound in plants is intricately linked to the central mevalonate pathway, with HMG-CoA serving as the key precursor. The formation of this compound is likely a result of the catabolic activity of HMG-CoA lyase or a related hydrolase. This guide has provided a comprehensive overview of the biosynthetic pathway, the enzymes involved, and detailed experimental protocols for their characterization. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field. Further investigation into the specific kinetic properties of plant AACT and the potential role of a dedicated HMG-CoA hydrolase will provide a more complete understanding of this compound biosynthesis and its regulation in plants. This knowledge will be instrumental in harnessing the potential of this compound for various applications, including drug development.

References

Meglutol's Role in Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring dicarboxylic acid that has demonstrated hypolipidemic properties. This technical guide provides an in-depth review of this compound's mechanism of action and its role in cholesterol metabolism. The primary focus is on its inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Due to a scarcity of recent, comprehensive clinical trial data for this compound, this guide incorporates illustrative data from other HMG-CoA reductase inhibitors to provide a comparative context for its potential efficacy. Detailed experimental protocols for assessing HMG-CoA reductase activity and cholesterol synthesis are provided to facilitate further research in this area.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hypercholesterolemia often involves lifestyle modifications and pharmacological interventions. Statins, a class of drugs that inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy. This compound, a structural analogue of the HMG-CoA reductase substrate, has been identified as a competitive inhibitor of this key enzyme, suggesting its potential as a cholesterol-lowering agent. This guide aims to provide a detailed technical overview of the biochemical role of this compound in cholesterol metabolism, intended for professionals in the fields of biomedical research and drug development.

Mechanism of Action of this compound

This compound exerts its primary effect on cholesterol metabolism through the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and irreversible step in the biosynthesis of cholesterol.

The Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then condenses with a third molecule of acetyl-CoA to form HMG-CoA. HMG-CoA is then reduced to mevalonate by HMG-CoA reductase. This reaction is the principal regulatory point in the pathway. By competitively inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol.

dot

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Downstream Downstream Intermediates (e.g., Isopentenyl pyrophosphate, Squalene) Mevalonate->Downstream Multiple Steps Cholesterol Cholesterol Downstream->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA_Reductase Competitive Inhibition HMG_CoA_Reductase->Mevalonate

Caption: Cholesterol Biosynthesis Pathway and this compound's Inhibition Point.

Competitive Inhibition of HMG-CoA Reductase

As a competitive inhibitor, this compound's chemical structure resembles that of the natural substrate, HMG-CoA. This allows it to bind to the active site of the HMG-CoA reductase enzyme, thereby preventing the binding of HMG-CoA and halting the catalytic reaction. The inhibition is reversible, and its extent depends on the relative concentrations of this compound and HMG-CoA.

dot

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition by this compound Enzyme HMG-CoA Reductase (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate HMG-CoA (Substrate) Substrate->ES_Complex ES_Complex->Enzyme Product Mevalonate (Product) ES_Complex->Product Enzyme_I HMG-CoA Reductase (Enzyme) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex EI_Complex->Enzyme_I EI_Complex->Inhibitor HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Plate Prepare 96-well UV plate Add_Reagents Add assay buffer, NADPH, and HMG-CoA to wells Prep_Plate->Add_Reagents Add_Compound Add varying concentrations of this compound Add_Reagents->Add_Compound Start_Reaction Initiate reaction with HMG-CoA Reductase Add_Compound->Start_Reaction Measure_Absorbance Measure A340 at 37°C (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Rate Calculate rate of NADPH oxidation Measure_Absorbance->Calculate_Rate Calculate_Inhibition Determine % inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 value Calculate_Inhibition->Calculate_IC50 Cholesterol_Synthesis_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Lipid Extraction and Separation cluster_quantification Quantification and Analysis Seed_Cells Seed cells in culture plates Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Label_Cells Incubate with [14C]-acetate Treat_Cells->Label_Cells Lyse_Cells Wash and lyse cells Label_Cells->Lyse_Cells Extract_Lipids Extract total lipids Lyse_Cells->Extract_Lipids Separate_Cholesterol Separate cholesterol by TLC Extract_Lipids->Separate_Cholesterol Measure_Radioactivity Measure radioactivity of cholesterol band Separate_Cholesterol->Measure_Radioactivity Normalize_Data Normalize to protein content Measure_Radioactivity->Normalize_Data Calculate_Inhibition Calculate % inhibition of cholesterol synthesis Normalize_Data->Calculate_Inhibition

Natural Sources of 3-Hydroxy-3-Methylglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric acid (HMG), a dicarboxylic acid also known as meglutol and dicrotalic acid, is a naturally occurring metabolite found across different biological kingdoms, including plants, animals, and microorganisms. In humans, it is an intermediate in the catabolism of the branched-chain amino acid leucine and is a key indicator in the diagnosis of the inherited metabolic disorder 3-hydroxy-3-methylglutaric aciduria. Beyond its role in mammalian metabolism, HMG has been identified in a variety of natural sources where it may play diverse physiological roles. This technical guide provides an in-depth overview of the known natural sources of HMG, details on its biosynthetic pathways, and a summary of analytical methodologies for its detection and quantification.

Natural Occurrence of 3-Hydroxy-3-Methylglutaric Acid

3-Hydroxy-3-methylglutaric acid has been identified in a range of natural sources, from higher plants to bacteria. While its presence is qualitatively confirmed in these organisms, quantitative data on the concentrations of HMG in these sources is not extensively available in the current scientific literature.

Plant Kingdom

HMG has been isolated from several plant species, suggesting a role as a plant metabolite.

  • Crotalaria dura and Crotalaria globifera : HMG, also referred to as dicrotalic acid in this context, occurs freely in these two species of Crotalaria. It is also a component of the pyrrolizidine alkaloid dicrotaline, where it is bound as an ester.

  • Lotus burttii : This plant species has been reported to contain HMG.[1]

  • Tillandsia usneoides (Spanish Moss) : Bioactivity-directed fractionation of extracts from Spanish moss led to the identification of HMG as a hypoglycemic agent.[2][3]

  • Rosa species : HMG has been found as an acylating moiety in flavonol glycosides in various rose species, indicating its biosynthesis and incorporation into more complex secondary metabolites.

Animal Kingdom

In animals, HMG is primarily known as a metabolic intermediate.

  • Human Metabolite : HMG is a normal, albeit typically low-level, intermediate in the degradation of leucine.[1] Its accumulation in urine and plasma is a diagnostic marker for 3-hydroxy-3-methylglutaric aciduria, a genetic disorder affecting HMG-CoA lyase.

  • Drosophila melanogaster : The presence of HMG has also been reported in the fruit fly.[1]

Microbial Kingdom

Certain microorganisms are capable of metabolizing or synthesizing HMG.

  • Pseudomonadaceae family : A bacterium belonging to this family has been isolated from soil and is capable of utilizing HMG as its sole carbon source.[4][5]

  • Pseudomonas fluorescens : In this bacterium, HMG is a biosynthetic precursor to the antibiotic pseudomonic acid A.[6][7]

Quantitative Data

A comprehensive review of the existing literature reveals a significant gap in the quantitative analysis of 3-hydroxy-3-methylglutaric acid in the identified natural sources. While its presence has been confirmed, specific concentrations in plant tissues or microbial cultures have not been reported. The table below is provided as a template for future research in this area.

Natural SourceOrganismTissue/PartConcentration RangeReference
PlantCrotalaria duraNot SpecifiedData Not Available
PlantLotus burttiiNot SpecifiedData Not Available
PlantTillandsia usneoidesWhole PlantData Not Available
PlantRosa speciesLeaves/HipsData Not Available
MicroorganismPseudomonas fluorescensCultureData Not Available

Biosynthetic Pathways

The primary route for the biosynthesis of the precursor to HMG, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), is through the catabolism of the essential amino acid leucine. This pathway is well-characterized in mammals and is understood to be operative in plants as well.

Leucine Catabolism Pathway

The degradation of leucine involves a series of enzymatic steps that ultimately yield HMG-CoA. The final step in this pathway is the cleavage of HMG-CoA by HMG-CoA lyase into acetyl-CoA and acetoacetate.[8][9] 3-hydroxy-3-methylglutaric acid is formed when HMG-CoA is hydrolyzed, a reaction that can occur when the HMG-CoA lyase enzyme is deficient or when HMG-CoA accumulates.[10]

Leucine_Catabolism Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA dehydrogenase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA 3-Methylcrotonyl-CoA carboxylase HMGCoA 3-Hydroxy-3-methylglutaryl-CoA MethylglutaconylCoA->HMGCoA 3-Methylglutaconyl-CoA hydratase HMG 3-Hydroxy-3-methylglutaric Acid HMGCoA->HMG Thioesterase (Hydrolysis) Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA lyase

Leucine catabolism pathway leading to HMG-CoA and HMG.
Biosynthesis in Pseudomonas fluorescens

In Pseudomonas fluorescens, HMG is a known precursor in the biosynthesis of pseudomonic acid A. Studies have shown the direct incorporation of radiolabeled HMG into the final antibiotic structure, suggesting a dedicated enzymatic pathway for this conversion.[6][7]

Pseudomonas_Biosynthesis HMG 3-Hydroxy-3-methylglutaric Acid Intermediate Biosynthetic Intermediates HMG->Intermediate Enzymatic Steps PseudomonicAcid Pseudomonic Acid A Intermediate->PseudomonicAcid Enzymatic Steps

Simplified pathway of HMG incorporation in P. fluorescens.

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of HMG from its natural plant and microbial sources are not extensively detailed in the literature. However, established analytical methods for the determination of HMG in biological fluids, primarily for clinical diagnostics, can be adapted for this purpose. The general workflow involves sample preparation, extraction, derivatization (for GC-MS), and instrumental analysis.

General Workflow for HMG Analysis

Experimental_Workflow Sample Plant or Microbial Sample Homogenization Homogenization/Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., Trimethylsilylation) Purification->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC-MS) Purification->Analysis for HPLC-MS Derivatization->Analysis Quantification Quantification Analysis->Quantification

General workflow for the analysis of HMG from biological samples.
Key Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used technique for the analysis of organic acids. For HMG analysis, derivatization is typically required to increase its volatility. Trimethylsilyl (TMS) derivatives are commonly prepared. GC-MS provides high sensitivity and specificity, allowing for accurate identification and quantification. The use of stable isotope-labeled internal standards is recommended for precise quantification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC coupled with mass spectrometry offers a sensitive and specific method for the analysis of HMG without the need for derivatization.[11] Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. This method is particularly suitable for the analysis of HMG in complex biological matrices.

Sample Preparation Considerations for Plant Tissues:

  • Extraction : Plant tissues should be homogenized and extracted with a polar solvent such as methanol or ethanol, followed by a liquid-liquid extraction with a less polar solvent like ethyl acetate to isolate the organic acids.

  • Purification : Solid-phase extraction (SPE) with an anion exchange sorbent can be used to purify and concentrate the acidic fraction containing HMG.

Sample Preparation Considerations for Microbial Cultures:

  • Cell Lysis : Bacterial cells should be lysed to release intracellular metabolites.

  • Extraction : The culture supernatant and cell lysate can be extracted separately to determine extracellular and intracellular concentrations of HMG.

Conclusion

3-Hydroxy-3-methylglutaric acid is a metabolite of interest found in a variety of natural sources, from medicinal plants to antibiotic-producing bacteria. While its biosynthetic origins are linked to the well-established leucine catabolism pathway, there is a notable absence of quantitative data regarding its concentration in these natural hosts. Future research should focus on the quantification of HMG in these organisms to better understand its physiological roles and potential applications. The adaptation of existing analytical methodologies from clinical chemistry provides a solid foundation for such investigations. A deeper understanding of HMG's natural distribution and biosynthesis could unveil new opportunities in drug development and biotechnology.

References

Meglutol: A Technical Guide on its Lipid-Lowering Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a lipid-lowering agent that has demonstrated efficacy in reducing cholesterol and other lipid levels in both preclinical and clinical settings. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the lipid-lowering effects of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound exerts its lipid-lowering effects by directly targeting HMG-CoA reductase, a critical enzyme in the synthesis of cholesterol. By competitively inhibiting this enzyme, this compound reduces the endogenous production of mevalonate, a precursor to cholesterol. This reduction in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. The overall effect is a decrease in circulating levels of total cholesterol and LDL cholesterol.[1][2][3][4][5]

Signaling Pathway of HMG-CoA Reductase Inhibition by this compound

Meglutol_Mechanism cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_response Cellular Response AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound This compound->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HepaticCholesterol Decreased Hepatic Cholesterol LDL_Receptor Upregulation of LDL Receptors HepaticCholesterol->LDL_Receptor LDL_Clearance Increased LDL-C Clearance LDL_Receptor->LDL_Clearance Plasma_LDL Decreased Plasma LDL-C LDL_Clearance->Plasma_LDL

Caption: Mechanism of this compound's lipid-lowering action.

Quantitative Data on Lipid-Lowering Effects

Multiple studies have quantified the lipid-lowering effects of this compound. The following tables summarize the key findings from clinical and preclinical investigations.

Table 1: Clinical Trial of this compound in Familial Hypercholesterolemia
Dosage of this compound (per day)Change in Plasma Cholesterol (%)Change in LDL Cholesterol (%)
2250 mg-11%-8%
3000 mg-13%-8%

Data from a double-blind trial in 36 patients with familial hypercholesterolemia. The treatment duration was eight weeks. The percentage changes are in comparison to a placebo group.

Table 2: Preclinical Study of this compound in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
TreatmentChange in Serum Cholesterol (%)
Oral administration of this compound-39%

This study investigated the effect of this compound on serum cholesterol levels in WHHL rabbits, an animal model for familial hypercholesterolemia.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's lipid-lowering effects.

Disclaimer: The following protocols are synthesized from established methodologies in the field. The exact protocols from the original this compound studies were not available in the searched literature.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common in vitro method to determine the inhibitory activity of a compound on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Experimental Workflow:

HMG_CoA_Reductase_Assay A Prepare Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA) B Prepare Reagent Mix: - Assay Buffer - NADPH solution - HMG-CoA solution A->B C Add Test Compound (this compound) or Vehicle (Control) to wells B->C D Add HMG-CoA Reductase Enzyme C->D E Incubate at 37°C D->E F Initiate Reaction by adding HMG-CoA Substrate E->F G Measure Absorbance at 340 nm (Kinetic Reading) F->G H Calculate Rate of NADPH Oxidation and Percent Inhibition G->H

Caption: Workflow for HMG-CoA reductase inhibition assay.

Materials:

  • HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Test compound (this compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM DTT, 1 mM EDTA).

  • Prepare working solutions of NADPH and HMG-CoA in the assay buffer.

  • To each well of a 96-well plate, add the assay buffer, NADPH solution, and the test compound (this compound) at various concentrations or a vehicle control.

  • Add the HMG-CoA reductase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can be calculated from the dose-response curve.

In Vivo Hypercholesterolemia Model (Cholesterol-Fed Rabbit)

This protocol outlines a common method for inducing hypercholesterolemia in rabbits to study the efficacy of lipid-lowering agents.

Experimental Workflow:

Rabbit_Model_Workflow A Acclimatize Rabbits to Standard Chow Diet B Induce Hypercholesterolemia: Feed High-Cholesterol Diet (e.g., 1-2% cholesterol) A->B C Divide into Treatment Groups: - Vehicle Control - this compound (various doses) B->C D Administer Treatment Orally for a Defined Period C->D E Collect Blood Samples at Baseline and Post-Treatment D->E G Euthanize and Collect Aortas for Atherosclerotic Plaque Analysis D->G At end of study F Measure Serum Lipid Profile: - Total Cholesterol - LDL-C, HDL-C - Triglycerides E->F H Analyze and Compare Data between Groups F->H G->H

Caption: Workflow for cholesterol-fed rabbit model.

Materials:

  • New Zealand White rabbits

  • Standard rabbit chow

  • High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol)

  • This compound

  • Vehicle for administration (e.g., water or saline)

  • Blood collection supplies

  • Equipment for lipid profile analysis

Procedure:

  • Acclimatize male New Zealand White rabbits to individual housing and a standard chow diet for at least one week.

  • Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a period of 4-8 weeks.

  • After the induction period, randomly assign the rabbits to different treatment groups: a vehicle control group and one or more this compound treatment groups at varying doses.

  • Administer this compound or the vehicle orally once daily for a specified duration (e.g., 8-12 weeks). Continue the high-cholesterol diet throughout the treatment period.

  • Collect blood samples from the marginal ear vein at baseline (before treatment) and at regular intervals during the treatment period, as well as at the end of the study.

  • Separate the serum and analyze the lipid profile, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

  • At the end of the treatment period, euthanize the rabbits and carefully dissect the aortas.

  • Stain the aortas with a lipid-staining dye (e.g., Sudan IV) to visualize and quantify the area of atherosclerotic plaques.

  • Statistically analyze the differences in lipid profiles and plaque area between the this compound-treated groups and the control group.

Quantification of Serum Lipids (Enzymatic Colorimetric Method)

This section describes the principles of a common method for measuring total cholesterol, LDL cholesterol, and triglycerides in serum samples.

Logical Relationship of Lipid Measurement:

Lipid_Measurement cluster_TC Total Cholesterol (TC) cluster_LDL LDL Cholesterol (LDL-C) cluster_TG Triglycerides (TG) TC_Enzyme Cholesterol Esterase & Cholesterol Oxidase TC_Reaction Colorimetric Reaction (e.g., Trinder reaction) TC_Enzyme->TC_Reaction TC_Measure Measure Absorbance TC_Reaction->TC_Measure LDL_Precip Selective Precipitation of non-HDL lipoproteins LDL_Supernatant Measure Cholesterol in Supernatant (HDL-C) LDL_Precip->LDL_Supernatant LDL_Calc Calculate LDL-C: TC - HDL-C - (TG/5) LDL_Supernatant->LDL_Calc TG_Enzyme Lipase, GPO, Peroxidase TG_Reaction Colorimetric Reaction TG_Enzyme->TG_Reaction TG_Measure Measure Absorbance TG_Reaction->TG_Measure Serum Serum Sample cluster_TC cluster_TC Serum->cluster_TC cluster_LDL cluster_LDL Serum->cluster_LDL cluster_TG cluster_TG Serum->cluster_TG

Caption: Logical flow of serum lipid quantification.

Principle:

  • Total Cholesterol: Cholesterol esters in the serum are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the total cholesterol concentration.[1][2]

  • LDL Cholesterol: LDL cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). HDL cholesterol (HDL-C) is measured after precipitating the other lipoproteins (LDL and VLDL) from the serum.

  • Triglycerides: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized in a series of enzymatic reactions that ultimately produce a colored product, with the absorbance being proportional to the triglyceride concentration.

Procedure (General):

  • Obtain serum from collected blood samples by centrifugation.

  • For each lipid parameter, mix a small volume of serum with the specific enzymatic reagent in a cuvette or microplate well.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time to allow the enzymatic reactions to complete.

  • Measure the absorbance of the resulting colored solution at the appropriate wavelength using a spectrophotometer.

  • Calculate the concentration of each lipid by comparing the absorbance of the sample to that of a known standard.

Conclusion

This compound is a potent inhibitor of HMG-CoA reductase with demonstrated lipid-lowering activity. Its ability to reduce total and LDL cholesterol makes it a molecule of interest for the management of hypercholesterolemia. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. Further research to fully elucidate the clinical efficacy and safety profile of this compound is warranted.

References

The Discovery and Early Development of Meglutol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMG), is a dicarboxylic acid that has been investigated for its hypolipidemic properties. As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, this compound garnered attention as a potential therapeutic agent for managing hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, history, and early-stage development of this compound, presenting key experimental data, detailed methodologies, and the underlying biochemical pathways.

Discovery and Historical Context

The journey of this compound from a known biochemical intermediate to a potential therapeutic agent began to unfold in the early 1970s. The scientific community at the time was increasingly recognizing the causal link between elevated blood cholesterol levels and cardiovascular disease, spurring the search for effective cholesterol-lowering drugs. The enzyme HMG-CoA reductase had been identified as a key regulatory point in cholesterol synthesis, making it a prime target for drug development.

While the large-scale development of statins from fungal metabolites would later dominate the field, early research explored other small molecules that could inhibit this crucial enzyme. It was in this context that the potential of 3-hydroxy-3-methylglutaric acid, a naturally occurring compound, was investigated.

According to the U.S. National Library of Medicine's Medical Subject Headings (MeSH), this compound was officially introduced as a pharmacological substance on May 23, 1979, marking its formal recognition in the scientific and medical literature.

Preclinical Investigations

Early In Vitro and In Vivo Studies in Rats

Pioneering work by Z. H. Beg and P. J. Lupien, published in 1972, provided the initial evidence for the inhibitory effect of 3-hydroxy-3-methylglutaric acid on cholesterol synthesis. Their study demonstrated both in vitro and in vivo inhibition of hepatic cholesterol production in rats.

Experimental Protocol: Inhibition of Hepatic Cholesterol Synthesis in Rats (Beg and Lupien, 1972)

  • Objective: To determine the effect of 3-hydroxy-3-methylglutaric acid on the biosynthesis of cholesterol in rat liver.

  • In Vitro Method:

    • Rat liver homogenates were prepared.

    • The homogenates were incubated with radiolabeled acetate, a precursor for cholesterol synthesis.

    • Varying concentrations of 3-hydroxy-3-methylglutaric acid were added to the incubation mixtures.

    • The rate of incorporation of radiolabeled acetate into cholesterol was measured to determine the extent of inhibition.

  • In Vivo Method:

    • Rats were administered 3-hydroxy-3-methylglutaric acid.

    • Following administration, the in vivo rate of hepatic cholesterol synthesis was assessed.

  • Key Findings: The study demonstrated a significant inhibition of cholesterol synthesis both in the liver homogenates and in the living animals, establishing 3-hydroxy-3-methylglutaric acid as an inhibitor of this pathway.

Studies in Hamsters on Bile Saturation and Hypercholesterolemia

A decade later, a 1982 study further elucidated the therapeutic potential of this compound in a hamster model, which is highly relevant for studying cholesterol metabolism and gallstone formation. This research demonstrated that this compound could effectively reduce both bile cholesterol supersaturation and high blood cholesterol levels.[1]

Experimental Protocol: Effect of this compound on Dietary Cholesterol-Induced Bile Saturation in Hamsters (1982)

  • Objective: To investigate the effect of 3-hydroxy-3-methylglutaric acid on bile composition and plasma cholesterol in hamsters fed a high-cholesterol diet.

  • Methodology:

    • Female Golden Syrian hamsters were divided into four groups.

    • Group I (Control): Fed a standard diet.

    • Group II: Fed a standard diet supplemented with 3-hydroxy-3-methylglutaric acid (100 mg/kg body weight/day, administered orally).

    • Group III (Lithogenic Diet): Fed a diet high in cholesterol to induce saturated bile.

    • Group IV: Fed the lithogenic diet supplemented with 3-hydroxy-3-methylglutaric acid (100 mg/kg body weight/day, administered orally).

    • The treatment duration was 10 weeks.

    • At the end of the study, bile and blood samples were collected and analyzed for cholesterol levels and bile acid composition.

  • Key Findings: The study concluded that 3-hydroxy-3-methylglutaric acid was effective in reducing both the supersaturation of bile with cholesterol and overall hypercholesterolemia in the hamsters.[1] The researchers suggested that this was due to both the inhibition of cholesterol synthesis in the liver and a reduction in intestinal cholesterol absorption.[1]

Toxicological Profile

An early assessment of the safety of this compound was conducted in 1975 by L. L. Savoie and P. J. Lupien. Their study in mice and rats aimed to determine the acute toxicity and any potential teratogenic effects.

Table 1: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (g/kg)
Oral (p.o.)7.33
Intraperitoneal (i.p.)3.23

Data from Savoie and Lupien, 1975.

The study also found that at subtoxic and pharmacological doses, this compound did not cause malformations in the fetuses or offspring of pregnant mice and rats and did not adversely affect the reproductive performance of the dams.

Clinical Evaluation

A significant step in the development of this compound was a double-blind clinical trial conducted in 1979, which evaluated its efficacy in patients with familial hypercholesterolemia. This study provided the first human data on the cholesterol-lowering effects of this compound.

Table 2: Efficacy of this compound in Patients with Familial Hypercholesterolemia (8-Week Treatment)

Treatment Group (Daily Dose)Mean Plasma Cholesterol Reduction (vs. Placebo)Mean LDL Cholesterol Reduction
750 mgNot statistically significantNot reported
1500 mgNot statistically significantNot reported
2250 mg11% (p < 0.034)8%
3000 mg13% (p < 0.021)8%

Data from a 1979 double-blind clinical trial.

The trial involved 36 patients randomly assigned to receive either a placebo or one of four different daily doses of this compound for eight weeks. The results showed a statistically significant reduction in mean plasma cholesterol levels at the two highest doses. A corresponding decrease in LDL cholesterol was also observed. Importantly, the study reported no clinical or biological adverse effects, and patient compliance was excellent. The authors concluded that due to its favorable safety profile, this compound could be a useful adjunct to diet in the treatment of familial hypercholesterolemia.

Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary mechanism through which this compound exerts its cholesterol-lowering effect is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver.

Cholesterol_Biosynthesis_Inhibition Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Multiple Steps HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound (3-hydroxy-3-methylglutaric acid) This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

The reduction in hepatic cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Chemical Synthesis

While 3-hydroxy-3-methylglutaric acid is a naturally occurring compound, its use in preclinical and clinical studies required a reliable method for its synthesis. A patent for a process to prepare 3-hydroxy-3-methylglutaric acid was granted to Luigi Turbanti and Giorgio Garzelli in October 1985. This indicates that efforts to optimize the chemical synthesis of this compound were ongoing during its period of active investigation.

Conclusion

This compound, or 3-hydroxy-3-methylglutaric acid, represents an early endeavor in the targeted inhibition of HMG-CoA reductase for the management of hypercholesterolemia. Preclinical studies in the 1970s and early 1980s established its efficacy in reducing cholesterol synthesis and lowering blood lipid levels in animal models, with a favorable safety profile. A key 1979 clinical trial demonstrated a modest but statistically significant cholesterol-lowering effect in patients with familial hypercholesterolemia. Although the development of more potent HMG-CoA reductase inhibitors, namely the statins, ultimately overshadowed this compound, its history provides valuable insights into the early stages of research in this critical area of cardiovascular pharmacology. The data and experimental protocols outlined in this guide offer a technical foundation for researchers and drug development professionals interested in the history and science of lipid-lowering agents.

References

Meglutol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known by its systematic name 3-hydroxy-3-methylpentanedioic acid, is a dicarboxylic acid that has garnered attention in the scientific community for its potential as a hypolipidemic agent.[1][2] Its structural similarity to hydroxymethylglutarate (HMG), the precursor to mevalonate, positions it as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is a relatively small organic molecule with a straightforward chemical structure. It is a derivative of glutaric acid with a hydroxyl and a methyl group substituted at the 3rd position.[1]

Chemical Identifiers

IdentifierValue
IUPAC Name 3-hydroxy-3-methylpentanedioic acid[6]
Synonyms Dicrotalic Acid, 3-Hydroxy-3-methylglutaric acid, HMG[1][3]
CAS Number 503-49-1[1][7]
Molecular Formula C6H10O5[1][8]
Molecular Weight 162.14 g/mol [6][8]
SMILES CC(O)(CC(=O)O)CC(=O)O[8]
InChI Key NPOAOTPXWNWTSH-UHFFFAOYSA-N[8]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Physical and Chemical Properties of this compound

PropertyValueReference
Physical State Off-white powder with chunks[1]
Melting Point 105-108 °C[1]
Boiling Point 120 °C at 13 mmHg[1]
pKa 3.95 ± 0.10 (Predicted)[1]

Solubility Data

SolventSolubilityReference
DMF 30 mg/mL
DMSO 30 mg/mL
Ethanol 5 mg/mL
PBS (pH 7.2) 10 mg/mL

Spectral Data

While raw spectral data is not publicly available, characteristic spectral information has been reported in various databases.

  • ¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show signals corresponding to the methyl protons and the methylene protons adjacent to the carboxylic acid groups. PubChem lists observed shifts at 1.31, 2.39, 2.42, 2.44, and 2.47 ppm in water at pH 7.0.[2]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the quaternary carbon bearing the hydroxyl group, the methylene carbons, and the carboxyl carbons.

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. PubChem provides access to various mass spectrometry datasets, including GC-MS and MS-MS data.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong, broad absorption bands for the O-H stretch of the carboxylic acid and alcohol groups, a strong C=O stretch for the carboxylic acid groups, and C-H stretching and bending vibrations for the methyl and methylene groups.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the committed and rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[6][9] By inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol.

The regulation of cholesterol biosynthesis is a complex process primarily controlled by the intracellular cholesterol concentration. This feedback mechanism involves the SREBP (Sterol Regulatory Element-Binding Protein) pathway.

Meglutol_Mechanism_of_Action This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Substrate Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Mevalonate->Cholesterol_Biosynthesis Cholesterol Cholesterol Cholesterol_Biosynthesis->Cholesterol SREBP_SCAP SREBP-SCAP Complex (in ER) Cholesterol->SREBP_SCAP Inhibits transport to Golgi (High Cholesterol) Golgi Golgi Apparatus SREBP_SCAP->Golgi Transport (Low Cholesterol) nSREBP Nuclear SREBP (nSREBP) Golgi->nSREBP Proteolytic Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to HMGCR_Gene HMG-CoA Reductase Gene Transcription SRE->HMGCR_Gene Activates HMGCR_Gene->HMG_CoA_Reductase Increases Synthesis

Mechanism of this compound as an HMG-CoA Reductase Inhibitor.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Samples (HPLC-MS)

A selective and sensitive method for the determination of this compound in urine and plasma samples can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Sample Preparation (Plasma):

  • To a 100 µL aliquot of plasma, add an internal standard.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds like this compound.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring for the deprotonated molecule [M-H]⁻.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound on HMG-CoA reductase can be determined by measuring the decrease in NADPH absorbance at 340 nm, as NADPH is consumed during the conversion of HMG-CoA to mevalonate.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well of the microplate.

  • Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding HMG-CoA reductase to all wells.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HMG_CoA_Reductase_Inhibition_Assay Start Prepare Reaction Mix (Buffer, HMG-CoA, NADPH) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Enzyme Initiate with HMG-CoA Reductase Pre_Incubate->Add_Enzyme Measure_Absorbance Kinetic Measurement of Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Workflow for HMG-CoA Reductase Inhibition Assay.
Assessment of Lipid Peroxidation (TBARS Assay)

This compound has been investigated for its potential to induce oxidative stress.[7] A common method to assess lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard for calibration curve

  • Spectrophotometer

Protocol:

  • Homogenize brain tissue in a suitable buffer (e.g., KCl) on ice.

  • To an aliquot of the homogenate, add TCA to precipitate proteins.

  • Centrifuge to pellet the proteins and collect the supernatant.

  • To the supernatant, add TBA solution (containing BHT).

  • Heat the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored chromogen.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Assessment of Protein Oxidation (Protein Carbonyl Assay)

Protein oxidation can be assessed by measuring the level of protein carbonyl groups, which are formed upon oxidative damage to amino acid residues.

Materials:

  • Brain tissue homogenate

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trichloroacetic acid (TCA) solution

  • Ethanol/Ethyl acetate washing solution

  • Guanidine hydrochloride solution for protein solubilization

  • Spectrophotometer

Protocol:

  • Homogenize brain tissue in a buffer containing protease inhibitors.

  • Incubate an aliquot of the homogenate with DNPH solution to derivatize the carbonyl groups to 2,4-dinitrophenylhydrazones. A parallel blank is incubated with the solvent of DNPH.

  • Precipitate the proteins with TCA.

  • Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.

  • Solubilize the protein pellet in a guanidine hydrochloride solution.

  • Measure the absorbance of the dinitrophenylhydrazone at ~370 nm.

  • The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Conclusion

This compound presents a compelling profile as a modulator of lipid metabolism through its targeted inhibition of HMG-CoA reductase. This guide has provided a comprehensive overview of its chemical and physical properties, alongside detailed insights into its mechanism of action and relevant experimental protocols. This information serves as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and similar compounds. Further research into its pharmacokinetics, pharmacodynamics, and safety profile in preclinical models is warranted to fully elucidate its clinical applicability.

References

Meglutol as a Human Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (3-HMG), is a dicarboxylic acid that serves as a key intermediate in human metabolism. Primarily recognized for its role in the catabolism of the branched-chain amino acid leucine, this compound has garnered significant attention due to its accumulation in certain inborn errors of metabolism and its potential as a bioactive compound with hypolipidemic properties. This technical guide provides a comprehensive overview of this compound's role as a human metabolite, detailing its metabolic pathways, summarizing available quantitative data, and outlining experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this multifaceted molecule.

Metabolic Pathways Involving this compound

This compound is centrally positioned in the mitochondrial matrix, at the crossroads of amino acid breakdown and ketone body synthesis. Its formation and subsequent conversion are critical for normal metabolic function.

Leucine Catabolism

The primary source of endogenous this compound is the catabolism of leucine, an essential amino acid. Following transamination of leucine to α-ketoisocaproate, a series of enzymatic reactions lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA lyase then cleaves HMG-CoA to produce acetyl-CoA and acetoacetate, a ketone body. This compound (3-hydroxy-3-methylglutaric acid) is formed when HMG-CoA is hydrolyzed, a step that becomes particularly significant in the context of HMG-CoA lyase deficiency. In this autosomal recessive disorder, the genetic defect in the HMGCL gene leads to the accumulation of HMG-CoA and its hydrolysis product, this compound, resulting in the clinical presentation of 3-hydroxy-3-methylglutaric aciduria.[1][2][3][4][5][6][7]

Leucine Catabolism Pathway Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA AUH This compound This compound (3-Hydroxy-3-methylglutaric acid) HMGCoA->this compound Hydrolysis AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL (deficient in 3-HMG aciduria) Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMGCL (deficient in 3-HMG aciduria)

Leucine catabolism and this compound formation.
Acetyl-CoA Diversion Pathway

In states of compromised mitochondrial energy metabolism, an alternative pathway for the synthesis of this compound-related compounds has been proposed. This "acetyl-CoA diversion pathway" is initiated by the inhibition of acetyl-CoA entry into the TCA cycle due to a defective electron transport chain. The resulting accumulation of acetyl-CoA can lead to the formation of HMG-CoA, which can then be converted to this compound. This provides a metabolic rationale for the observation of elevated 3-methylglutaric acid in various inborn errors of metabolism not directly related to leucine catabolism.

Acetyl_CoA_Diversion_Pathway cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA (excess) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase TCA_Cycle TCA Cycle (inhibited) AcetylCoA->TCA_Cycle Inhibited HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase This compound This compound HMGCoA->this compound Hydrolysis ETC_Defect Defective Electron Transport Chain ETC_Defect->TCA_Cycle Inhibits

Proposed Acetyl-CoA Diversion Pathway.

Quantitative Data

The quantification of this compound in biological fluids is crucial for the diagnosis of inborn errors of metabolism and for research into its physiological roles.

Urinary this compound Concentrations

Urinary excretion of this compound is a key diagnostic marker for 3-hydroxy-3-methylglutaric aciduria. In healthy individuals, this compound is present in urine at very low concentrations. In contrast, patients with HMG-CoA lyase deficiency exhibit significantly elevated levels.

PopulationAnalyteMatrixConcentration (mmol/mol creatinine)Reference
Healthy Individuals3-Methylglutaconic Acid*Urine< 20[8]
HMG-CoA Lyase Deficiency3-Hydroxy-3-methylglutaric AcidUrine200 - 11,000[9]

*Note: While the provided reference gives a value for 3-methylglutaconic acid, it is a related and often co-elevated metabolite. Specific quantitative ranges for this compound in healthy individuals are not consistently reported in the literature, but are generally considered to be very low or undetectable by routine organic acid analysis. In patients with HMG-CoA lyase deficiency, "large amounts" of 3-hydroxy-3-methylglutaric acid are characteristic.[1]

Plasma this compound Concentrations

Data on the concentration of this compound in the plasma of healthy individuals and those with HMG-CoA lyase deficiency are not as well-documented in publicly available literature as urinary concentrations. While newborn screening programs may detect elevated levels of related acylcarnitines (C5-OH) in the blood of affected individuals, specific plasma concentrations of this compound itself are not routinely reported.[2][10] One study did find a significant association between plasma this compound and lower LDL cholesterol in two Hispanic adult cohorts, but did not provide absolute concentration ranges.

Experimental Protocols

The analysis of this compound, typically as part of a broader organic acid profile, is most commonly performed using gas chromatography-mass spectrometry (GC-MS).

Urinary Organic Acid Analysis by GC-MS

This protocol outlines a common method for the extraction, derivatization, and analysis of organic acids, including this compound, from urine.

3.1.1. Sample Preparation and Extraction

  • Sample Collection: A random or first-morning void urine sample is collected. Samples should be frozen if not analyzed immediately.

  • Internal Standard Addition: An internal standard (e.g., heptadecanoic acid) is added to a defined volume of urine to allow for accurate quantification.

  • Acidification: The urine sample is acidified to a pH of less than 2 with hydrochloric acid.

  • Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This is typically performed twice to ensure complete extraction.

  • Drying: The combined organic extracts are dried under a stream of nitrogen.

3.1.2. Derivatization

To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.

  • Reagent Addition: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.

  • Incubation: The mixture is heated to convert the organic acids into their trimethylsilyl (TMS) esters.

3.1.3. GC-MS Analysis

  • Injection: A small volume of the derivatized sample is injected into the GC-MS system.

  • Separation: The organic acids are separated based on their boiling points and interactions with the GC column.

  • Detection and Quantification: The mass spectrometer detects the individual compounds as they elute from the column. The concentration of each organic acid, including this compound, is determined by comparing its peak area to that of the internal standard.

Urine_Organic_Acid_Analysis_Workflow Urine_Sample Urine Sample Collection Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidification (pH < 2) Internal_Standard->Acidification Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for urinary organic acid analysis.
Plasma Metabolite Analysis

Conclusion

This compound is a significant human metabolite with well-established roles in leucine catabolism and a pathological hallmark in HMG-CoA lyase deficiency. Its potential as a bioactive molecule with lipid-lowering effects warrants further investigation. This technical guide has provided an overview of the metabolic pathways involving this compound, summarized the available quantitative data, and detailed the experimental protocols for its analysis in urine. As research in metabolomics continues to advance, a more comprehensive understanding of this compound's plasma concentrations and its broader physiological and pathophysiological roles is anticipated. This will be crucial for the development of novel diagnostic and therapeutic strategies related to this important metabolite.

References

Meglutol: A Technical Guide on its Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMG), is a naturally occurring dicarboxylic acid with demonstrated hypolipidemic properties. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the physiological effects of this compound, with a focus on its impact on lipid metabolism. The document summarizes available quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. This compound has been investigated as a potential therapeutic agent to manage hyperlipidemia.[1] By inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous synthesis of cholesterol.[1] This guide synthesizes the current understanding of this compound's physiological effects to serve as a resource for the scientific community.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol.[1] By binding to the active site of the enzyme, this compound reduces the production of mevalonate and, consequently, cholesterol.

Signaling Pathway

The inhibition of the cholesterol biosynthesis pathway by this compound is a key signaling event.

Cholesterol_Biosynthesis_Inhibition Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes

Inhibition of HMG-CoA Reductase by this compound.
In Vitro Inhibition Data

The inhibitory activity of this compound on HMG-CoA reductase has been quantified in vitro.

ParameterValueReference
IC50 4000 nM[2]
Ki 24 nM[1]

Physiological Effects on Lipid Profile

Clinical and preclinical studies have demonstrated the effects of this compound on various lipid parameters.

Clinical Data: Familial Hypercholesterolemia

A double-blind clinical trial involving 36 patients with familial hypercholesterolemia evaluated the dose-dependent effects of this compound over an eight-week period.[3]

Daily DoseChange in Plasma Cholesterol (%)Change in LDL Cholesterol (%)
Placebo --
750 mg Not significantNot significant
1500 mg Not significantNot significant
2250 mg -11% (p < 0.034)-8%
3000 mg -13% (p < 0.021)-8%

Data presented as mean percentage change compared to placebo.[3]

The study found no significant effect on plasma triglycerides at any of the tested doses.[3] No adverse clinical or biological effects were reported.[3]

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound's physiological effects.

In Vivo Model: Induction of Hyperlipidemia in Rats

A common method to induce hyperlipidemia in rats for screening hypolipidemic drugs involves the administration of Triton X-100 or a high-fat diet.[1][4]

Triton X-100 Induction Protocol:

  • Animal Model: Adult Wistar rats are typically used.[4]

  • Fasting: Rats are fasted overnight prior to induction.[1]

  • Induction: A single intraperitoneal injection of Triton X-100 (100 mg/kg body weight) is administered.[1]

  • Drug Administration: The test compound (e.g., this compound) is administered orally via gavage.[1]

  • Blood Sampling: Blood samples are collected for lipid analysis at specified time points post-induction.

Hyperlipidemia_Induction_Workflow Start Start: Acclimatize Rats Fasting Overnight Fasting Start->Fasting Induction Induce Hyperlipidemia (Triton X-100 or High-Fat Diet) Fasting->Induction Grouping Divide into Control and Treatment Groups Induction->Grouping Treatment Administer this compound or Vehicle (Oral Gavage) Grouping->Treatment Monitoring Monitor for a Specified Period Treatment->Monitoring Sampling Collect Blood Samples Monitoring->Sampling Analysis Analyze Plasma Lipids Sampling->Analysis End End: Data Analysis Analysis->End

General workflow for in vivo hyperlipidemia studies.
Measurement of Plasma Lipids in Rats

The determination of plasma lipid concentrations is a critical step in evaluating the efficacy of hypolipidemic agents.

Protocol for Plasma Lipid Analysis:

  • Blood Collection: Blood is collected from the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation at approximately 2000-3000 rpm for 15-20 minutes at 4°C.

  • Lipid Extraction: Lipids are extracted from the plasma using a suitable solvent system, such as a mixture of methanol, methyl tert-butyl ether (MTBE), and water.[5]

  • Quantification:

    • Total Cholesterol, Triglycerides, HDL, and LDL: These are typically measured using commercially available enzymatic colorimetric assay kits.[6] The absorbance is read using a spectrophotometer.

    • Comprehensive Lipid Profiling: For a more detailed analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to identify and quantify a wide range of lipid species.[5]

Pharmacokinetics

Discussion and Future Directions

The available evidence indicates that this compound is a promising hypolipidemic agent due to its targeted inhibition of HMG-CoA reductase. The clinical data, although from an older study, demonstrates a dose-dependent reduction in plasma and LDL cholesterol in a relevant patient population. However, a significant knowledge gap exists regarding its pharmacokinetic profile and its effects on other lipid parameters, such as triglycerides and lipoprotein subfractions, in humans.

Future research should focus on:

  • Conducting modern clinical trials to confirm and extend the findings on its efficacy and safety.

  • Performing comprehensive pharmacokinetic studies in humans to understand its ADME properties.

  • Investigating the effects of this compound on the complete lipid profile, including VLDL and HDL cholesterol, in well-designed preclinical and clinical studies.

  • Exploring the potential of this compound in combination with other lipid-lowering therapies.

Conclusion

This compound demonstrates clear physiological effects as a hypolipidemic agent by inhibiting HMG-CoA reductase. The existing data provides a solid foundation for its potential therapeutic use. This technical guide summarizes the current knowledge and highlights the areas where further investigation is needed to fully elucidate the clinical utility of this compound in the management of hyperlipidemia.

References

Meglutol in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring dicarboxylic acid that functions as an antilipemic agent. Its primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By reducing endogenous cholesterol production, this compound plays a role in lowering levels of cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. This guide provides an in-depth technical overview of this compound's core mechanism and its putative interactions with key cellular signaling pathways involved in lipid metabolism, including the Sterol Regulatory Element-Binding Protein (SREBP), AMP-activated protein kinase (AMPK), and Peroxisome Proliferator-Activated Receptor (PPAR) pathways. This document also furnishes detailed experimental protocols to facilitate further research into the nuanced roles of this compound in cellular signaling.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound exerts its lipid-lowering effects primarily by acting as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol and other isoprenoids.[1] The inhibition of this enzyme leads to a reduction in the intracellular pool of cholesterol.

Quantitative Inhibition Data

The inhibitory potency of this compound against HMG-CoA reductase has been quantified, providing essential data for in vitro and in vivo experimental design.

ParameterValueReference
IC50 4000 nM[1]
Ki 24 nM[1]

Interaction with Key Cellular Signaling Pathways

The inhibition of HMG-CoA reductase by this compound is expected to trigger downstream effects on major signaling pathways that regulate lipid homeostasis. While direct experimental evidence for this compound's effects on these pathways is emerging, the well-established consequences of HMG-CoA reductase inhibition by other compounds, such as statins, provide a strong basis for hypothesized interactions.

SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. A decrease in intracellular sterol levels, as induced by this compound, is a potent activator of the SREBP pathway. This activation leads to the proteolytic cleavage of SREBP from the endoplasmic reticulum, followed by its translocation to the nucleus where it upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor.

SREBP_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Cholesterol Intracellular Cholesterol HMGCR->Cholesterol Synthesizes SCAP SCAP Cholesterol->SCAP Inhibits (at high levels) SREBP SREBP SCAP->SREBP Escorts to Golgi (at low cholesterol) Golgi Golgi SREBP->Golgi nSREBP Nuclear SREBP Golgi->nSREBP Proteolytic Cleavage Nucleus Nucleus nSREBP->Nucleus LDLR_Gene LDL Receptor Gene nSREBP->LDLR_Gene Nucleus->LDLR_Gene Activates Transcription LDL_Receptor LDL Receptor LDLR_Gene->LDL_Receptor

Fig. 1: this compound's proposed effect on the SREBP signaling pathway.
AMPK Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK generally shifts metabolism from anabolic processes, such as cholesterol synthesis, to catabolic processes. Some HMG-CoA reductase inhibitors have been shown to activate AMPK, which in turn can phosphorylate and further inhibit HMG-CoA reductase, creating a negative feedback loop that enhances the reduction of cholesterol synthesis.

AMPK_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits AMPK AMPK This compound->AMPK May Activate pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation pAMPK->HMGCR Inhibits Anabolic Anabolic Pathways (e.g., Cholesterol Synthesis) pAMPK->Anabolic Inhibits

Fig. 2: Hypothesized activation of AMPK signaling by this compound.
PPAR Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Some studies have suggested that HMG-CoA reductase inhibitors can modulate the activity of PPARs, particularly PPARα and PPARγ. Activation of PPARα can lead to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. The interaction between this compound and PPARs is an area for further investigation.

PPAR_Pathway This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Modulates? PPAR_gamma PPARγ This compound->PPAR_gamma Modulates? FattyAcid_Oxidation Fatty Acid Oxidation Genes PPAR_alpha->FattyAcid_Oxidation Nucleus Nucleus PPAR_alpha->Nucleus Adipogenesis Adipogenesis Genes PPAR_gamma->Adipogenesis PPAR_gamma->Nucleus Nucleus->FattyAcid_Oxidation Activates Nucleus->Adipogenesis Activates

Fig. 3: Potential modulation of PPAR signaling by this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for investigating the effects of this compound on the SREBP, AMPK, and PPAR signaling pathways. These are representative methods adapted from studies on other HMG-CoA reductase inhibitors and can be optimized for use with this compound.

SREBP-2 Activation Assay by Western Blot

This protocol details the detection of the active, nuclear form of SREBP-2.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Cell_Seeding Seed cells (e.g., HepG2) in 6-well plates Treatment Treat with this compound (Dose-response and time-course) Cell_Seeding->Treatment Lysis Lyse cells and prepare nuclear and cytoplasmic extracts Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-SREBP-2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_assay Luciferase Assay Cell_Seeding Seed cells (e.g., HEK293T) in 96-well plates Transfection Transfect with PPARγ expression vector, PPRE-luciferase reporter, and Renilla control Cell_Seeding->Transfection Treatment Treat with this compound, positive control (e.g., Rosiglitazone), and vehicle Transfection->Treatment Lysis Lyse cells Treatment->Lysis Readout Measure Firefly and Renilla luciferase activity Lysis->Readout Analysis Normalize Firefly to Renilla activity Readout->Analysis

References

The Pharmacokinetics of Meglutol (3-Hydroxy-3-methylglutaric Acid): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is an organic compound with potential as an antilipemic agent.[1][2] It is structurally related to the endogenous metabolite 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and is suggested to act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Despite its potential, this compound is considered an understudied compound, and publicly available data on its in vivo pharmacokinetics following exogenous administration is scarce.[3] This technical guide provides a comprehensive overview of the known metabolic fate of endogenous 3-hydroxy-3-methylglutaric acid, outlines standard experimental protocols for pharmacokinetic studies that could be applied to this compound, and discusses its potential mechanism of action.

Introduction

This compound (3-hydroxy-3-methylglutaric acid) is a dicarboxylic acid that has been identified as an experimental antilipemic agent.[1] Its proposed mechanism of action involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[1][2] This positions this compound as a compound of interest for the management of hypercholesterolemia. However, a significant gap exists in the scientific literature regarding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) after administration.

Recent research has identified this compound as a bioactive metabolite in tempe, a fermented soybean product, and has shown a cross-sectional association between plasma this compound levels and lower LDL cholesterol in human cohorts.[3] This finding has renewed interest in understanding the therapeutic potential and pharmacokinetic properties of this compound.

This guide aims to consolidate the available information on this compound, provide a framework for its future pharmacokinetic investigation, and serve as a resource for researchers in drug development.

Endogenous Metabolism of 3-Hydroxy-3-methylglutaric Acid

In humans, 3-hydroxy-3-methylglutaric acid is an intermediate in the metabolism of the branched-chain amino acid leucine.[4] Its metabolic pathway is well-understood, primarily due to the study of the genetic disorder 3-hydroxy-3-methylglutaric aciduria (HMG aciduria).[4][5][6]

In this inherited condition, a deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of 3-hydroxy-3-methylglutaric acid and other organic acids in the body.[4][5][6] This accumulation can cause metabolic acidosis, hypoglycemia, and other serious health issues.[4][5][6]

The detoxification of excess 3-hydroxy-3-methylglutaric acid involves its conjugation with carnitine to form 3-hydroxymethylglutaric-carnitine, which is then excreted in the urine.[4]

Signaling Pathway of Leucine Catabolism

The following diagram illustrates the key steps in the catabolism of leucine, highlighting the position of 3-hydroxy-3-methylglutaric acid.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA HMG_Acid 3-Hydroxy-3-methylglutaric Acid (this compound) HMG_CoA->HMG_Acid Accumulation in HMGCL deficiency HMGCL HMG-CoA Lyase HMG_CoA->HMGCL Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA HMGCL->Acetoacetate HMGCL->Acetyl_CoA PK_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (IV & PO) Animal_Acclimatization->Dosing Formulation Drug Formulation Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Sample_Processing Plasma & Tissue Sample Processing Blood_Collection->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report

References

Methodological & Application

Application Note: Quantification of Meglutol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring organic acid. It is an intermediate in the metabolic pathway of the branched-chain amino acid, leucine. Elevated levels of this compound in plasma and urine are an important biomarker for the inborn error of metabolism known as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency. Accurate and precise quantification of this compound in plasma is crucial for the diagnosis and monitoring of this disorder. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for research and investigational use.

Metabolic Pathway of this compound

This compound is a key metabolite in the catabolism of leucine. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of this compound and other upstream metabolites.

This compound Metabolic Pathway Leucine Catabolism and this compound Formation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA This compound This compound (3-Hydroxy-3-methylglutaric acid) HMG_CoA->this compound Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase HMGCL_Deficiency HMG-CoA Lyase Deficiency HMGCL_Deficiency->HMG_CoA

Figure 1. Leucine catabolism and the formation of this compound.

Experimental Protocols

This protocol is based on established methods for the quantification of similar small organic acids in plasma and is adapted for this compound.[1]

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) for this compound (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup prior to LC-MS/MS analysis.

Sample Preparation Workflow Plasma Sample Preparation Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound-d3) start->add_is add_acn Add cold Acetonitrile (1:3 v/v) to precipitate proteins add_is->add_acn vortex Vortex mix add_acn->vortex centrifuge Centrifuge to pellet proteins vortex->centrifuge supernatant Transfer supernatant centrifuge->supernatant evaporate Evaporate to dryness supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2. Workflow for plasma sample preparation.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. These may require optimization for different instrument platforms.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage -4500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 161.0143.0100
This compound (Qualifier) 161.099.0100
This compound-d3 (IS) 164.0146.0100

Note: Declustering potential and collision energy should be optimized for the specific instrument being used.

Quantitative Data and Method Validation

The following tables present representative validation data for a bioanalytical method for a structurally similar compound, 3-hydroxyglutaric acid, in plasma, which can be considered indicative of the expected performance for a this compound assay.[1]

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method should be assessed by analyzing a series of calibration standards. The lower limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

ParameterValue
Linearity Range 1.56 - 384 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1.56 ng/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Low 5< 10%± 10%< 12%± 12%
Medium 50< 8%± 8%< 10%± 10%
High 300< 7%± 7%< 9%± 9%
Recovery

The extraction recovery of this compound from plasma is determined by comparing the analyte response in extracted samples to that of unextracted standards.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 585 - 95%
Medium 5088 - 98%
High 30090 - 100%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the analytical method demonstrates good linearity, precision, and accuracy, making it suitable for use in clinical research and pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and other related organic acids.

References

Meglutol in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is a naturally occurring compound that has garnered significant interest in the field of metabolomics and drug development for its potential as a lipid-lowering agent. As an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, this compound offers a therapeutic target for managing hypercholesterolemia.[1] Recent metabolomics studies have identified this compound in fermented foods, such as tempeh, and have linked its presence to favorable lipid profiles in human populations, highlighting the potential of dietary intervention in cardiovascular health.

These application notes provide a comprehensive overview of the role of this compound in metabolomics research, including its mechanism of action, detailed protocols for its quantification in biological samples, and a summary of its effects on metabolic pathways.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol and other isoprenoids. By blocking this step, this compound effectively reduces the endogenous production of cholesterol.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Meglutol_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound (3-hydroxy-3-methylglutaric acid) This compound->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids ...multiple steps Cholesterol Cholesterol Isoprenoids->Cholesterol

Inhibition of HMG-CoA Reductase by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound concentrations in food sources and its effects on plasma lipids from published studies.

Table 1: Concentration of this compound in Fermented Foods

Food ProductMean Concentration (mg/100g)Reference
Green Pea Tempeh21.8 ± 4.6[2]

Table 2: Effect of 3-Hydroxy-3-Methylglutaric Acid (HMG) on Plasma Lipids in Patients with Familial Hypercholesterolemia

Treatment Group (per day)Change in Plasma Cholesterol (%)Change in LDL Cholesterol (%)p-value (vs. Placebo)Reference
Placebo---[3]
HMG 750 mgNot SignificantNot Significant> 0.05[3]
HMG 1500 mgNot SignificantNot Significant> 0.05[3]
HMG 2250 mg-11-8< 0.034[3]
HMG 3000 mg-13-8< 0.021[3]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in biological matrices, synthesized from established methods for organic acid analysis.

Protocol 1: Quantification of this compound in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of this compound in fermented food matrices.

1. Sample Preparation and Extraction:

  • Homogenize 1 gram of the food sample.

  • Add 5 mL of a methanol/water (80:20, v/v) solution.

  • Vortex for 5 minutes and sonicate for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 20 minutes to protect carbonyl groups.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 1 hour for silylation of hydroxyl and carboxyl groups.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

  • Data Acquisition: Monitor characteristic ions for the trimethylsilyl derivative of this compound.

Protocol 2: Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and specific quantification of this compound in plasma samples.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 3-hydroxy-3-methylglutaric acid-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

2. Derivatization (Butylation):

  • Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.

  • Heat at 65°C for 20 minutes.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the butyl-ester derivative of this compound and its internal standard.

Experimental Workflow for a Metabolomics Study of this compound

The following diagram outlines a typical workflow for a metabolomics study investigating the effects of this compound.

Meglutol_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis cluster_interpretation Biological Interpretation StudyDesign Hypothesis Formulation (e.g., this compound from tempeh lowers cholesterol) SampleCollection Sample Collection (e.g., Human plasma after tempeh consumption) StudyDesign->SampleCollection Extraction Metabolite Extraction (e.g., Protein precipitation) SampleCollection->Extraction Derivatization Chemical Derivatization (if required for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak picking, alignment, normalization) LCMS->DataProcessing GCMS->DataProcessing StatAnalysis Statistical Analysis (e.g., t-test, ANOVA, PCA) DataProcessing->StatAnalysis BiomarkerID Biomarker Identification (this compound and other differential metabolites) StatAnalysis->BiomarkerID PathwayAnalysis Pathway Analysis (e.g., KEGG, MetaboAnalyst) BiomarkerID->PathwayAnalysis Conclusion Conclusion & Hypothesis Validation PathwayAnalysis->Conclusion

References

Application Notes and Protocols for the Synthesis and Evaluation of Meglutol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring compound that has garnered interest for its potential as a lipid-lowering agent.[1][2][3] Its primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2][3] The development of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for the synthesis of various this compound derivatives, including esters and amides, and for the evaluation of their biological activity as HMG-CoA reductase inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of its two carboxylic acid groups and one tertiary hydroxyl group. Ester and amide derivatives are readily accessible through standard organic chemistry transformations.

General Synthesis of this compound Esters (via Fischer Esterification)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol, propanol), which will also serve as the reagent. Use a sufficient volume to ensure complete dissolution.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution. Typically, a few drops are sufficient for small-scale reactions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound ester.

General Synthesis of this compound Amides

Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents for diamide synthesis), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.2 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Add the desired amine (2.2 equivalents for diamide synthesis) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation of this compound Derivatives

The primary biological target of this compound and its derivatives is HMG-CoA reductase. The inhibitory activity of newly synthesized compounds can be determined using an in vitro enzyme inhibition assay.

HMG-CoA Reductase Inhibition Assay

Protocol:

This protocol is adapted from commercially available HMG-CoA reductase assay kits.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Synthesized this compound derivative at various concentrations (or vehicle control)

    • HMG-CoA Reductase enzyme

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The following tables summarize the known inhibitory activity of this compound and provide a template for presenting data for newly synthesized derivatives.

Table 1: HMG-CoA Reductase Inhibitory Activity of this compound

CompoundIC50 (nM)Ki (nM)
This compound4000[4]23.5[4]

Table 2: Hypothetical HMG-CoA Reductase Inhibitory Activity of this compound Derivatives

Compound IDDerivative TypeR1 GroupR2 GroupYield (%)IC50 (nM)
M-E1Dimethyl Ester-OCH₃-OCH₃Data not availableTo be determined
M-E2Diethyl Ester-OCH₂CH₃-OCH₂CH₃Data not availableTo be determined
M-A1Diamide-NH₂-NH₂Data not availableTo be determined
M-A2N,N'-diethyl diamide-NHCH₂CH₃-NHCH₂CH₃Data not availableTo be determined

Note: The data in Table 2 is for illustrative purposes only and needs to be populated with experimentally determined values.

Visualizations

Signaling Pathway

The primary signaling pathway affected by this compound and its derivatives is the mevalonate pathway, which is crucial for cholesterol biosynthesis. Inhibition of HMG-CoA reductase leads to a reduction in downstream products.

mevalonate_pathway cluster_synthesis Synthesis of this compound Derivatives cluster_pathway Mevalonate Pathway Inhibition This compound This compound (3-hydroxy-3-methylglutaric acid) Esterification Esterification This compound->Esterification Amidation Amidation This compound->Amidation Esters This compound Esters Esterification->Esters Amides This compound Amides Amidation->Amides Meglutol_Derivatives This compound Derivatives Esters->Meglutol_Derivatives Amides->Meglutol_Derivatives AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Meglutol_Derivatives->HMGCR Inhibition Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Other Isoprenoids Mevalonate->Downstream

Caption: Synthesis of this compound derivatives and their inhibitory action on the Mevalonate pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives can be summarized in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start This compound Derivatization Esterification / Amidation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Assay HMG-CoA Reductase Inhibition Assay Characterization->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis, biological evaluation, and analysis of this compound derivatives.

References

Unveiling the Therapeutic Potential of Meglutol: An Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

This document provides a detailed experimental framework for investigating the biological effects of Meglutol (3-hydroxy-3-methylglutaric acid), a compound known for its lipid-lowering properties. The following protocols are designed for researchers in pharmacology, drug discovery, and metabolic diseases to comprehensively evaluate this compound's mechanism of action, efficacy, and safety profile.

Introduction

This compound is an organic compound that acts as an antilipemic agent by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By reducing the endogenous synthesis of cholesterol, this compound has the potential to lower plasma levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides.[1][3] Recent studies have also identified this compound in fermented foods, suggesting a potential role as a bioactive food metabolite with cardiometabolic benefits.[4][5] This document outlines a multi-tiered experimental approach, from in vitro enzymatic assays to in vivo animal studies, to thoroughly characterize the effects of this compound.

In Vitro Evaluation of this compound's Bioactivity

The initial phase of investigation focuses on characterizing the direct effects of this compound at the molecular and cellular levels.

Direct Inhibition of HMG-CoA Reductase

Objective: To quantify the inhibitory activity of this compound on HMG-CoA reductase.

Protocol: A commercially available HMG-CoA reductase assay kit can be utilized.[6][7][8] The assay spectrophotometrically measures the decrease in absorbance from the oxidation of NADPH by the catalytic subunit of HMGR in the presence of HMG-CoA.[6]

  • Reagents and Materials:

    • HMG-CoA Reductase Assay Kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer)

    • This compound

    • Pravastatin (positive control inhibitor)

    • DMSO (vehicle control)

    • 96-well UV-compatible microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

    • In a 96-well plate, add the assay buffer, NADPH, and the this compound dilution series or controls (pravastatin, DMSO).

    • Initiate the reaction by adding HMG-CoA reductase to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.

    • Calculate the rate of NADPH consumption for each condition.

    • Determine the percent inhibition of HMG-CoA reductase activity by this compound compared to the vehicle control.

    • Calculate the IC50 value of this compound.

Data Presentation:

CompoundIC50 (µM) for HMG-CoA Reductase Inhibition
This compoundExperimental Value
PravastatinExperimental Value
Cellular Effects on Cholesterol Metabolism in HepG2 Cells

Objective: To assess the impact of this compound on cholesterol synthesis and accumulation in a human liver cell line. HepG2 cells are a suitable model as they are of human origin and perform many differentiated hepatic functions, including lipid metabolism.[9][10]

Protocol:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[9][11]

  • Cholesterol Synthesis Assay:

    • Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

    • Lyse the cells and measure the total and free intracellular cholesterol levels using a commercial cholesterol quantification kit.[3][12][13] These kits typically use an enzymatic reaction coupled to a colorimetric or fluorometric readout.[13]

  • Visualization of Intracellular Cholesterol:

    • Seed HepG2 cells on coverslips in a 24-well plate.

    • Treat with this compound as described above.

    • Fix the cells and stain for unesterified cholesterol using Filipin III, a fluorescent probe that binds to cholesterol.[14]

    • Visualize and quantify cholesterol accumulation using fluorescence microscopy.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Intracellular Total Cholesterol (µg/mg protein)Intracellular Free Cholesterol (µg/mg protein)
Vehicle Control0ValueValue
This compoundX1ValueValue
This compoundX2ValueValue
This compoundX3ValueValue
Positive Control (Statin)YValueValue
In Vitro Cytotoxicity Assessment

Objective: To determine the potential cytotoxic effects of this compound on HepG2 cells.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][4]

  • Procedure:

    • Seed HepG2 cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[2]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

This compound Conc. (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
C1ValueValueValue
C2ValueValueValue
C3ValueValueValue
C4ValueValueValue

In Vivo Evaluation of this compound's Efficacy and Safety

This phase involves testing the effects of this compound in a living organism to understand its physiological impact.

Animal Model of Hyperlipidemia

Objective: To induce a hyperlipidemic state in rodents to test the lipid-lowering effects of this compound.

Protocol: A high-fat, high-sugar diet model in rats is a cost-effective and time-efficient method to induce hyperlipidemia.[15]

  • Animals: Male Wistar rats (180-220g).

  • Diet:

    • Control Group: Standard pellet diet and water ad libitum.

    • Hyperlipidemic Group: High-fat diet (e.g., containing 2% cholesterol and 0.4% cholic acid) and drinking water supplemented with 25% fructose.[15][16]

  • Induction Period: 4-8 weeks.

Assessment of Lipid-Lowering Efficacy

Objective: To determine the effect of this compound on plasma lipid profiles in hyperlipidemic rats.

Protocol:

  • Treatment:

    • After the induction of hyperlipidemia, divide the rats into the following groups (n=8-10 per group):

      • Normal Control (standard diet)

      • Hyperlipidemic Control (high-fat diet + vehicle)

      • This compound-treated (high-fat diet + low dose this compound)

      • This compound-treated (high-fat diet + high dose this compound)

      • Positive Control (high-fat diet + atorvastatin)

    • Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

  • Blood Collection and Analysis:

    • Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period.

    • Separate plasma by centrifugation.

    • Measure plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercial enzymatic kits.[17][18]

Data Presentation:

Treatment GroupDose (mg/kg)TC (mg/dL)TG (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control-ValueValueValueValue
Hyperlipidemic Control-ValueValueValueValue
This compound (Low Dose)D1ValueValueValueValue
This compound (High Dose)D2ValueValueValueValue
AtorvastatinD3ValueValueValueValue
Evaluation of Atherosclerosis (Optional Advanced Study)

Objective: To investigate the long-term effects of this compound on the development of atherosclerosis in a susceptible mouse model.

Protocol:

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis, especially on a high-fat diet.[19][20]

  • Procedure:

    • Feed ApoE-/- or LDLR-/- mice a Western-type diet for 12-16 weeks to induce atherosclerotic lesions.[19]

    • Treat the mice with this compound or vehicle as described in the hyperlipidemia model.

    • At the end of the study, euthanize the mice and perfuse the vascular system.

    • Dissect the aorta and quantify the atherosclerotic lesion area using Oil Red O staining.[21]

Data Presentation:

Treatment GroupDose (mg/kg)Aortic Lesion Area (%)
Vehicle Control-Value
This compound (Low Dose)D1Value
This compound (High Dose)D2Value
AtorvastatinD3Value
Acute Oral Toxicity Study

Objective: To determine the acute toxicity of a single oral dose of this compound.

Protocol: Follow the OECD Guideline 423 for the Acute Toxic Class Method.[22] This method uses a stepwise procedure with a small number of animals per step to classify the substance based on its toxicity.[22][23]

  • Animals: Female rats.

  • Procedure:

    • Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The dosing of subsequent animals is dependent on the outcome of the previously dosed animals.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
53ValueObservations
503ValueObservations
3003ValueObservations
20003ValueObservations

Mandatory Visualizations

Meglutol_Mechanism_of_Action Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound This compound->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: this compound's inhibitory action on HMG-CoA reductase.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies enzymatic_assay HMG-CoA Reductase Inhibition Assay cell_studies HepG2 Cell-Based Assays (Cholesterol Synthesis & Viability) enzymatic_assay->cell_studies Confirm cellular activity hyperlipidemia_model Induction of Hyperlipidemia in Rodents cell_studies->hyperlipidemia_model Proceed to in vivo toxicity_study Acute Oral Toxicity (OECD 423) cell_studies->toxicity_study Assess safety profile efficacy_testing Lipid-Lowering Efficacy (TC, TG, HDL, LDL) hyperlipidemia_model->efficacy_testing atherosclerosis_study Atherosclerosis Assessment (ApoE-/- mice) efficacy_testing->atherosclerosis_study Long-term effects

Caption: A tiered approach for evaluating this compound.

References

Application Notes and Protocols for Meglutol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Meglutol (also known as 3-Hydroxy-3-methylglutaric acid or HMGA) in preclinical animal models, based on available scientific literature. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of this compound, particularly for its lipid-lowering effects.

Mechanism of Action

This compound is an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, this compound reduces the endogenous production of cholesterol. This mechanism of action is central to its potential as a hypocholesterolemic agent.

Signaling Pathway

The following diagram illustrates the role of this compound in the cholesterol biosynthesis pathway.

Meglutol_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound (3-Hydroxy-3-methylglutaric acid) This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Meglutol_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body weight, blood collection for lipid profile) Acclimatization->Baseline Grouping Randomization into Experimental Groups Baseline->Grouping Diet Induction of Hypercholesterolemia (High-cholesterol diet for control and treatment groups) Grouping->Diet Treatment This compound Administration (Oral gavage, daily) Diet->Treatment Monitoring Regular Monitoring (Body weight, food intake, clinical signs) Treatment->Monitoring Endpoint Endpoint Measurements (Blood collection for final lipid profile, tissue harvesting) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that effectively lowers cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids.[1][2] Its therapeutic action stems from its ability to interfere with the enzymatic steps in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) and its direct inhibition of HMG-CoA reductase.[1][2][3][4] This enzyme is the rate-limiting step in the biosynthesis of cholesterol.[1][2][3][4] Given its mechanism of action, precise and accurate quantification of this compound in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, drug efficacy evaluation, and quality control.

This application note provides a detailed protocol for the quantitative analysis of this compound using a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Signaling Pathway of this compound

This compound exerts its lipid-lowering effects by targeting the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous production of cholesterol.

Meglutol_Pathway Acetate Acetate HMG_CoA_Synthase HMG-CoA Synthase Acetate->HMG_CoA_Synthase Multiple Steps HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps

Figure 1: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Experimental Protocol

This protocol is based on a validated LC-MS method for the analysis of 3-hydroxy-3-methylglutaric acid in biological samples.

Materials and Reagents
  • This compound (3-hydroxy-3-methylglutaric acid) reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate

  • Formic acid

  • Plasma or urine samples

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm
Mobile Phase A Deionized water with 10 mM ammonium formate
Mobile Phase B 95% Acetonitrile / 5% Deionized water with 10 mM ammonium formate
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
8.0
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Detection ESI in negative ion mode (ESI-NEG)
Monitored Ion m/z 161.0455 [M-H]⁻
Sample Preparation

For Plasma Samples:

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

For Urine Samples:

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase composition (95% B).

  • Transfer the diluted sample to an HPLC vial for analysis.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Precipitation Protein Precipitation (for Plasma) Sample->Precipitation Dilution Dilution (for Urine) Sample->Dilution Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Dilution->Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the Identification of Meglutol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a dicarboxylic acid that serves as an intermediate in the metabolism of the branched-chain amino acid, leucine. Elevated levels of this compound in biological fluids are a key biomarker for the inborn error of metabolism known as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. Accurate and sensitive detection of this compound is crucial for the diagnosis and monitoring of this disorder. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the specificity and sensitivity required for the reliable identification and quantification of this compound in complex biological matrices.

These application notes provide detailed protocols for the analysis of this compound in biological samples using GC-MS and LC-MS/MS, including sample preparation, instrument parameters, and expected quantitative performance.

I. Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a robust LC-MS/MS method for the quantification of this compound in human serum or plasma, adapted from a validated method for similar organic acids.[1] The method involves protein precipitation, derivatization to enhance chromatographic retention and ionization efficiency, followed by detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of this compound in Serum/Plasma

1. Sample Preparation

  • Protein Precipitation:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 3-hydroxyglutaric acid).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization with 3-Nitrophenylhydrazine (3-NPH): [1]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 50 µL of a solution containing 200 mM 3-NPH in 50% methanol/water.

    • Add 50 µL of a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% methanol/water to initiate the derivatization reaction.

    • Vortex and incubate the mixture at 45°C for 15 minutes.[1]

    • After incubation, add 400 µL of water to the sample.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Source Temperature 550°C[2]
Ion Spray Voltage -4500 V[2]
MRM Transitions To be optimized by infusing a standard solution of derivatized this compound. A hypothetical transition for the 3-NPH derivative would be based on the loss of the nitro group or other characteristic fragments. For underivatized this compound, a potential transition is m/z 161 -> 143 (loss of H2O).
Collision Energy (CE) To be optimized for each transition.
Declustering Potential (DP) To be optimized.

3. Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on data for similar organic acids.[1]

Parameter Expected Value
Linearity (r²) > 0.998[1]
Limit of Detection (LOD) ~0.02 µM
Limit of Quantification (LOQ) ~0.06 µM[1]
Intra-day Precision (%CV) < 10%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1]

II. Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This protocol describes the analysis of this compound in urine.

Experimental Protocol: GC-MS Analysis of this compound in Urine

1. Sample Preparation

  • Liquid-Liquid Extraction:

    • To 1 mL of urine, add an internal standard (e.g., deuterated 3-hydroxyglutaric acid).

    • Acidify the sample to pH 1-2 with 6M HCl.

    • Extract the organic acids with two portions of 3 mL ethyl acetate.

    • Vortex for 1 minute for each extraction and centrifuge to separate the layers.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[3]

    • After cooling, the sample is ready for GC-MS analysis. This compound is expected to form a tri-TMS derivative.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless (1 µL)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600
Source Temperature 230°C
Quadrupole Temperature 150°C

3. Data Presentation: Expected Mass Spectrum of this compound-TMS Derivative

The EI mass spectrum of the tris-trimethylsilyl derivative of this compound will exhibit characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key fragments would arise from the cleavage of C-C bonds and the loss of methyl and trimethylsilanol groups. While a reference spectrum is ideal, the fragmentation pattern can be predicted based on the structure.

III. Diagrams

Metabolic Pathway of this compound

Meglutol_Metabolic_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA (3-Hydroxy-3-methylglutaryl-CoA) Methylglutaconyl_CoA->HMG_CoA This compound This compound (3-Hydroxy-3-methylglutaric Acid) HMG_CoA->this compound Accumulates HMG_CoA_Lyase HMG-CoA Lyase (Deficient in 3-HMG Aciduria) HMG_CoA->HMG_CoA_Lyase Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA_Lyase->Acetoacetate HMG_CoA_Lyase->Acetyl_CoA

Caption: Metabolic pathway of Leucine degradation showing the formation and accumulation of this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Derivatization (3-NPH, EDC) Drying->Derivatization Final_Sample Final Sample for Injection Derivatization->Final_Sample Injection HPLC/UHPLC Injection Final_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Workflow for the quantitative analysis of this compound in biological samples by LC-MS/MS.

Logical Relationship for GC-MS Analysis

GCMS_Logic cluster_input Input cluster_process Process cluster_output Output Urine Urine Sample Extraction Liquid-Liquid Extraction Urine->Extraction Derivatization TMS Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation EI_Ionization Electron Ionization GC_Separation->EI_Ionization MS_Detection Mass Spectrometry Detection EI_Ionization->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Identification This compound Identification Mass_Spectrum->Identification

Caption: Logical flow for the identification of this compound in urine using GC-MS.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is an antilipemic agent that plays a crucial role in lipid metabolism.[1][2][3] Its primary mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document provides detailed application notes and protocols for developing and conducting enzyme inhibition assays to characterize the inhibitory activity of this compound and similar compounds against HMG-CoA reductase.

Mechanism of Action: Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions that produces cholesterol and other isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and irreversible step in this pathway. By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol.

Cholesterol_Biosynthesis_Pathway Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound This compound->HMGCR Inhibition HMGCR->Mevalonate Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Assay Buffer - HMG-CoA Reductase - NADPH - HMG-CoA - this compound dilutions Plate Prepare 96-well plate Reagents->Plate Add_Components Add to wells: 1. Assay Buffer 2. NADPH 3. HMG-CoA Reductase 4. This compound (or vehicle) Plate->Add_Components Incubate Pre-incubate at 37°C Add_Components->Incubate Start_Reaction Initiate reaction by adding HMG-CoA Incubate->Start_Reaction Read_Absorbance Measure Absorbance at 340 nm (kinetic read) Start_Reaction->Read_Absorbance Calculate Calculate Rate of NADPH consumption Read_Absorbance->Calculate Analyze Determine % Inhibition and IC50 Calculate->Analyze Data_Analysis_Logic cluster_raw_data Raw Data cluster_processing Data Processing cluster_results Results Raw_Absorbance Kinetic Absorbance Data (340 nm) Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Raw_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Meglutol: A Versatile Tool for Probing Lipid Metabolism and Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This crucial mode of action positions this compound as a valuable tool compound for researchers investigating lipid metabolism, cholesterol homeostasis, and the development of novel therapeutics for dyslipidemia and related cardiovascular diseases. By competitively inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous synthesis of cholesterol and other downstream products of the mevalonate pathway.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in lipid research.

Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the competitive inhibition of HMG-CoA reductase.[4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol.[5][6] By blocking this step, this compound decreases the intracellular pool of cholesterol, which in turn upregulates the expression of the low-density lipoprotein (LDL) receptor on the cell surface.[6] This leads to increased clearance of LDL cholesterol from the circulation. The reduction in hepatic cholesterol synthesis also leads to a decrease in the assembly and secretion of very-low-density lipoproteins (VLDL).

Data Presentation

In Vitro HMG-CoA Reductase Inhibition
CompoundTargetIC50KiOrganism
This compoundHMG-CoA Reductase4000 nM23.5 nMHuman

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

In Vivo Effects on Plasma Lipids (Clinical Study)

A double-blind clinical trial in patients with familial hypercholesterolemia demonstrated the dose-dependent effects of this compound on plasma cholesterol levels over an eight-week treatment period.[7]

Treatment Group (daily oral dose)Mean Plasma Cholesterol Reduction (%)Mean LDL Cholesterol Reduction (%)Effect on Plasma Triglycerides
Placebo--No significant effect
750 mg this compoundNot significantNot significantNo significant effect
1500 mg this compoundNot significantNot significantNo significant effect
2250 mg this compound11% (p < 0.034)8%No significant effect
3000 mg this compound13% (p < 0.021)8%No significant effect
In Vivo Effects in a Hyperlipidemic Animal Model

In a study using female Golden Syrian hamsters fed a lithogenic (high-cholesterol) diet for 10 weeks, oral administration of this compound (100 mg/kg body weight/day) was shown to be effective in reducing bile cholesterol supersaturation and hypercholesterolemia.[4]

Mandatory Visualizations

Meglutol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps SREBP-2_SCAP_Inactive Inactive SREBP-2/SCAP Complex Cholesterol->SREBP-2_SCAP_Inactive High levels inhibit transport to Golgi HMG-CoA_Reductase->Mevalonate Conversion SREBP-2_SCAP_Active Active SREBP-2/SCAP Complex SREBP-2_SCAP_Inactive->SREBP-2_SCAP_Active Low Cholesterol allows transport to Golgi S1P S1P S2P S2P S1P->S2P Sequential Cleavage nSREBP-2 Nuclear SREBP-2 (nSREBP-2) S2P->nSREBP-2 SREBP-2_SCAP_Active->S1P SRE Sterol Regulatory Element (SRE) nSREBP-2->SRE Binds to LDLr_Gene LDL Receptor Gene SRE->LDLr_Gene Activates Transcription LDL_Receptor LDL Receptor LDLr_Gene->LDL_Receptor Translation This compound This compound This compound->HMG-CoA_Reductase Inhibits

Caption: Signaling pathway of this compound's action on cholesterol biosynthesis.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA Substrate - NADPH - this compound Stock Solution Incubation Incubate enzyme, substrate, NADPH, and this compound (or vehicle) at 37°C Reagents->Incubation Measurement Measure decrease in NADPH absorbance at 340 nm over time Incubation->Measurement Calculation Calculate reaction rates and percentage inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50 Experimental_Workflow_In_Vivo cluster_induction Induction of Hyperlipidemia cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Diet Feed animals a high-fat/ high-cholesterol diet for several weeks Administration Administer this compound (or vehicle) orally daily Diet->Administration Blood_Collection Collect blood samples at baseline and throughout the study Administration->Blood_Collection Tissue_Analysis Harvest tissues (e.g., liver) for further analysis (optional) Administration->Tissue_Analysis Lipid_Profile Analyze plasma for total cholesterol, LDL, HDL, and triglycerides Blood_Collection->Lipid_Profile

References

Application Notes: Stable Isotope Labeling of Meglutol for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (3-HMG), is a key intermediate in the metabolic pathways of the branched-chain amino acid, leucine, and in the synthesis of cholesterol and ketone bodies. Stable isotope labeling of this compound provides a powerful tool to trace its metabolic fate and quantify the flux through these critical pathways. By replacing naturally abundant atoms (e.g., ¹²C) with their heavier, non-radioactive stable isotopes (e.g., ¹³C), researchers can follow the journey of this compound and its downstream metabolites through complex biological systems. This technique is instrumental in understanding diseases related to amino acid metabolism, ketogenesis, and cholesterol biosynthesis, as well as in the development of therapeutic agents targeting these pathways.

Key Applications:

  • Quantifying Ketogenesis: Tracing the conversion of labeled this compound to ketone bodies like acetoacetate and β-hydroxybutyrate.

  • Leucine Metabolism Studies: Elucidating the kinetics and regulation of leucine catabolism.

  • Cholesterol Biosynthesis Flux: Although this compound is downstream of the main regulatory step of cholesterol synthesis (HMG-CoA reductase), its labeling can provide insights into the portion of the HMG-CoA pool directed away from cholesterol synthesis.

  • Drug Discovery: Assessing the impact of novel therapeutic compounds on leucine and ketone body metabolism.

  • Inborn Errors of Metabolism: Studying metabolic disruptions in genetic disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of labeled this compound, its application in cell culture and animal models, and the subsequent analysis of labeled metabolites.

Protocol 1: Synthesis of [¹³C₅]-Meglutol

This protocol outlines a conceptual synthetic route for producing fully labeled this compound.

Materials:

  • [¹³C₃]-Acetone

  • [¹³C₂]-Ethyl bromoacetate

  • Zinc dust

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Activation of Zinc: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally anhydrous ether.

  • Reformatsky Reaction: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine activated zinc dust and anhydrous solvent. Add a mixture of [¹³C₃]-Acetone and [¹³C₂]-Ethyl bromoacetate dropwise to initiate the reaction.

  • Hydrolysis: After the reaction is complete, quench it by slowly adding cold dilute HCl. This will hydrolyze the intermediate organozinc complex to form the ethyl ester of [¹³C₅]-Meglutol.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

  • Saponification: Evaporate the solvent and hydrolyze the resulting ethyl ester to the free acid by refluxing with aqueous sodium hydroxide.

  • Purification: Acidify the reaction mixture with HCl and extract the [¹³C₅]-Meglutol. Purify the final product using column chromatography or recrystallization.

  • Verification: Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Metabolic Tracing in Cell Culture

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) without standard leucine and glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [¹³C₅]-Meglutol

  • Phosphate-Buffered Saline (PBS)

  • 80% Methanol (pre-chilled at -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Medium Preparation: Prepare a treatment medium by supplementing custom DMEM (lacking leucine and glutamine) with dFBS, necessary nutrients, and a known concentration of [¹³C₅]-Meglutol (e.g., 100 µM).

  • Labeling: Aspirate the standard culture medium, wash cells once with PBS, and add the [¹³C₅]-Meglutol-containing treatment medium.

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and immediately place the plate on dry ice.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Data Presentation and Analysis

Quantitative data from tracing experiments should be organized to clearly show the incorporation of the stable isotope into downstream metabolites over time.

Table 1: Isotopic Enrichment of Key Metabolites Following [¹³C₅]-Meglutol Labeling in HepG2 Cells

Time (Hours)MetaboliteM+0 Abundance (%)M+2 Abundance (%)M+4 Abundance (%)
0 Acetoacetate100.00.00.0
β-Hydroxybutyrate100.00.00.0
Acetyl-CoA100.00.0N/A
4 Acetoacetate75.22.122.7
β-Hydroxybutyrate81.51.816.7
Acetyl-CoA92.37.7N/A
24 Acetoacetate41.84.553.7
β-Hydroxybutyrate55.93.940.2
Acetyl-CoA78.621.4N/A

This table presents hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' heavy isotopes.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the experimental process and the underlying metabolic pathways.

G Overall Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesis of [¹³C₅]-Meglutol B Purity & Enrichment Verification (MS, NMR) A->B C Introduce Labeled this compound (Cell Culture or In Vivo) B->C D Time-Course Incubation C->D E Sample Collection (e.g., Cells, Plasma) D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Data Processing & Isotopologue Analysis G->H I Interpretation H->I Metabolic Flux Calculation

Caption: Workflow for this compound stable isotope tracing.

G Metabolic Fate of Labeled this compound Leucine Leucine HMG_CoA HMG-CoA Leucine->HMG_CoA Catabolism This compound [¹³C₅]-Meglutol (3-HMG) HMG_CoA->this compound HMG-CoA Lyase AcAc [¹³C₄]-Acetoacetate This compound->AcAc Spontaneous or Enzymatic? AcAc_split AcAc->AcAc_split BHB [¹³C₄]-β-Hydroxybutyrate AcCoA [¹³C₂]-Acetyl-CoA TCA TCA Cycle AcCoA->TCA AcAc_split->BHB BDH1 AcAc_split->AcCoA SCOT

Caption: Metabolic pathway of labeled this compound.

Application Notes and Protocols for Assessing Meglutol's Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol (3-hydroxy-3-methylglutaric acid) is an emerging bioactive compound recognized for its potential as a lipid-lowering agent.[1][2] It functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This mechanism of action is analogous to that of the widely prescribed statin drugs.[3][4] To advance the clinical development of this compound, a thorough understanding of its bioavailability and pharmacokinetic profile is essential.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo bioavailability studies of this compound in humans. The methodologies are based on established principles for pharmacokinetic analysis of HMG-CoA reductase inhibitors and align with regulatory guidelines for bioavailability and bioequivalence studies.[5][6][7][8]

Preclinical and Analytical Method Development

Prior to initiating human clinical trials, robust analytical methods for the quantification of this compound in biological matrices must be developed and validated.

Analytical Method Protocol: Quantification of this compound in Human Plasma

A sensitive and specific analytical method is critical for accurately determining this compound concentrations in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity, commonly employed for the quantification of statins in biological samples.[9][10][11]

Objective: To develop and validate a method for the quantitative analysis of this compound in human plasma.

Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound not present endogenously)

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • For protein precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

    • For solid-phase extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interfering substances. Elute this compound and the IS with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for the carboxylic acid moiety of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the IS.

  • Method Validation: The method must be validated according to regulatory guidelines for bioanalytical method validation, assessing:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

    • Recovery and Matrix Effects

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Clinical Bioavailability Study Protocol

The following protocol outlines a typical single-dose, crossover study to assess the oral bioavailability of a this compound formulation.

Title: A Phase 1, Open-Label, Randomized, Single-Dose, Two-Period Crossover Study to Determine the Relative Bioavailability of a Novel Oral Formulation of this compound in Healthy Adult Volunteers.

Objectives:

  • Primary: To determine the rate and extent of absorption of this compound from a test formulation relative to a reference oral solution.

  • Secondary: To evaluate the safety and tolerability of the this compound formulation in healthy subjects.

Study Design:

  • Design: Randomized, open-label, two-period, two-sequence crossover design with a washout period of at least 7 days between doses.

  • Study Population: Healthy adult male and female volunteers, aged 18-55 years. Subjects will be screened for normal health status through physical examination, ECG, and clinical laboratory tests.

  • Sample Size: A sufficient number of subjects (typically 12-24) to provide adequate statistical power for pharmacokinetic analysis.

Treatment Administration:

  • Test Product: this compound test formulation (e.g., tablet or capsule) at a specified dose.

  • Reference Product: An oral solution of this compound at the same dose.

  • Administration: Subjects will receive a single dose of either the test or reference product in each study period after an overnight fast of at least 10 hours.

Pharmacokinetic Sampling:

  • Venous blood samples (approximately 5 mL) will be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sampling time points will be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for this compound using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

  • t1/2: Elimination half-life.

Statistical Analysis:

  • Descriptive statistics will be used to summarize the pharmacokinetic parameters.

  • Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-inf) to assess the bioequivalence between the test and reference formulations.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC parameters will be calculated.

Data Presentation

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound, based on typical values observed for other HMG-CoA reductase inhibitors.

ParameterTest Formulation (Mean ± SD)Reference Solution (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 15.5 ± 4.216.8 ± 5.10.92 (0.85 - 1.01)
Tmax (h) 1.0 (0.5 - 2.0) *0.75 (0.5 - 1.5) *N/A
AUC(0-t) (ng·h/mL) 98.6 ± 25.3101.2 ± 28.90.97 (0.91 - 1.04)
AUC(0-inf) (ng·h/mL) 110.4 ± 30.1112.5 ± 32.70.98 (0.92 - 1.05)
t1/2 (h) 12.5 ± 3.812.8 ± 4.1N/A
Median (Range) for Tmax

Visualizations

HMG-CoA Reductase Signaling Pathway

The diagram below illustrates the cholesterol biosynthesis pathway and the site of action for this compound as an HMG-CoA reductase inhibitor.

HMG_CoA_Reductase_Pathway cluster_enzyme AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCoAReductase->Mevalonate This compound This compound This compound->HMGCoAReductase

Caption: HMG-CoA Reductase Inhibition by this compound.

Bioavailability Study Workflow

The following diagram outlines the key steps in the clinical bioavailability assessment of this compound.

Bioavailability_Workflow Screening Subject Screening and Enrollment Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 PK_Sampling1 Pharmacokinetic Blood Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Dosing (Alternate Formulation) Washout->Period2 PK_Sampling2 Pharmacokinetic Blood Sampling Period2->PK_Sampling2 Analysis Bioanalytical Quantification of this compound PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stats Statistical Analysis and Reporting PK_Analysis->Stats

References

Troubleshooting & Optimization

Technical Support Center: Meglutol In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meglutol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound reduces the production of mevalonate, a crucial precursor for cholesterol synthesis. This leads to a decrease in cholesterol, triglycerides, and other lipids.[2][3]

Q2: What are the primary challenges when using this compound in in vitro experiments?

The primary challenge with using this compound in in vitro experiments is its limited aqueous solubility. This can lead to precipitation of the compound when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media or assay buffers. This precipitation can result in inaccurate dosing and potential cytotoxicity unrelated to its pharmacological activity.

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

Cause: this compound has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into cell culture media or buffer, the compound can "crash out" and form a precipitate.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a stock solution in a suitable organic solvent like DMSO. While high concentrations in DMSO are possible, using a lower stock concentration may facilitate better dissolution upon dilution.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of Solubilizing Agents: For certain applications, the use of solubilizing agents or co-solvents may be considered. However, their compatibility with the specific cell line and experimental assay must be validated to avoid artifacts.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is observed, the solution should not be used.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 162.14 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For a 100 mM stock solution, this would be 16.214 mg for 1 mL of DMSO.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability Assay with this compound

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric assay like the MTT assay.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range to start with is 0.25 mM to 5.0 mM.[4] Remember to perform a stepwise dilution to avoid precipitation and to keep the final DMSO concentration consistent and low across all wells (including the vehicle control).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound working solutions. Include a vehicle control (medium with DMSO at the same final concentration as the treatment wells) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator.

  • MTT Assay:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

HMG-CoA Reductase Inhibition Assay

This protocol outlines a general procedure for an in vitro enzyme assay to measure the inhibitory effect of this compound on HMG-CoA reductase activity. This is often performed using commercially available kits.

Materials:

  • HMG-CoA Reductase Assay Kit (contains HMG-CoA reductase, HMG-CoA substrate, NADPH, and assay buffer)

  • This compound stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions (or vehicle control).

    • Add the HMG-CoA reductase enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for a short period as recommended by the kit protocol.

  • Initiate Reaction: Add the HMG-CoA substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Quantitative Data Summary

ParameterValueReference
This compound Solubility
DMSO≥ 250 mg/mL--INVALID-LINK--
PBS (pH 7.2)~10 mg/mL--INVALID-LINK--
Ethanol~5 mg/mL--INVALID-LINK--
In Vitro Activity
HMG-CoA Reductase IC504000 nM[2][3]
HMG-CoA Reductase Ki24 nM[2]
Cell-Based Assay Concentration Range 0.25 - 5.0 mM[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Dilution Cell-Based Assay Cell-Based Assay Working Solutions->Cell-Based Assay Treatment Enzyme Assay Enzyme Assay Working Solutions->Enzyme Assay Inhibition Data Acquisition Data Acquisition Cell-Based Assay->Data Acquisition Enzyme Assay->Data Acquisition Results Results Data Acquisition->Results signaling_pathway This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Protein Prenylation Protein Prenylation Mevalonate Pathway->Protein Prenylation PI3K/Akt Pathway PI3K/Akt Pathway Protein Prenylation->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Protein Prenylation->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival

References

Technical Support Center: Meglutol Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential stability issues with Meglutol in solution. The following information is based on general principles of pharmaceutical chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

This compound, a dicarboxylic acid, may be susceptible to degradation through several pathways in solution. Key factors influencing its stability include pH, temperature, light exposure, presence of oxygen, and the choice of solvent or co-solvents. The carboxyl groups can also interact with other excipients in the formulation.

Q2: What is the ideal pH range for maintaining this compound stability in solution?

While specific data for this compound is not extensively published, for many carboxyl-containing compounds, a pH range of 4-6 is often optimal to minimize acid-base catalyzed hydrolysis and other pH-dependent degradation reactions. However, the ideal pH should be determined experimentally for your specific formulation.

Q3: How should this compound solutions be stored to ensure maximum stability?

To maximize stability, this compound solutions should typically be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing (-20°C to -80°C) may be an option, but freeze-thaw stability studies should be conducted. The container closure system should also be chosen to minimize exposure to air.

Q4: Are there any known incompatibilities of this compound with common excipients?

While specific incompatibility studies for this compound are not widely available, potential incompatibilities could arise with certain ions that may form insoluble salts with the dicarboxylate form of this compound. Additionally, interactions with oxidizing agents or highly alkaline excipients could lead to degradation. Compatibility testing is always recommended during formulation development.

Troubleshooting Guide for this compound Solution Instability

This guide addresses common issues observed when working with this compound solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the solution. pH shift leading to insolubility.Formation of insoluble salts with buffer components.Low temperature storage of a saturated solution.Verify and adjust the pH of the solution.Select a buffer system known to be compatible with dicarboxylic acids (e.g., citrate, acetate).Determine the solubility at different temperatures and adjust the concentration accordingly.
Discoloration (e.g., yellowing) of the solution over time. Oxidative degradation.Light-induced degradation.Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation.Store the solution in amber vials or protect from light at all times.
Decrease in this compound concentration confirmed by HPLC analysis. Hydrolytic degradation.Oxidative degradation.Conduct a pH-rate profile study to identify the optimal pH for stability.De-gas the solvent and purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon).
Changes in pH of the solution upon storage. Degradation of this compound to acidic or basic byproducts.Leaching of components from the container closure system.Characterize the degradation products to understand the reaction pathway.Perform compatibility studies with the container closure system.

Key Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound Stability

Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions across a pH range (e.g., pH 2, 4, 6, 8, 10).

  • Accurately prepare a stock solution of this compound in a suitable solvent.

  • Spike a known concentration of the this compound stock solution into each buffer solution to create the study samples.

  • Store the samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the natural logarithm of the this compound concentration versus time for each pH to determine the first-order degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Photostability Study of this compound Solution

Objective: To assess the impact of light exposure on the stability of a this compound solution.

Methodology:

  • Prepare the this compound solution in the final proposed formulation.

  • Divide the solution into two sets of transparent containers.

  • Wrap one set of containers completely in aluminum foil to serve as the dark control.

  • Expose both sets of containers to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Maintain the temperature of the samples at a constant, controlled level.

  • At appropriate time intervals, sample from both the exposed and control containers.

  • Analyze the samples for this compound concentration, appearance, and the presence of degradation products using HPLC and visual inspection.

  • Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Diagrams

TroubleshootingWorkflow Start Instability Observed (e.g., Precipitation, Degradation) CheckpH Is pH within the optimal range? Start->CheckpH CheckStorage Is the solution protected from light and oxygen? CheckpH->CheckStorage Yes AdjustpH Adjust pH and add buffer CheckpH->AdjustpH No CheckExcipients Are all excipients compatible? CheckStorage->CheckExcipients Yes ModifyStorage Use amber vials and/or inert gas overlay CheckStorage->ModifyStorage No Reformulate Reformulate with compatible excipients CheckExcipients->Reformulate No StableSolution Stable this compound Solution CheckExcipients->StableSolution Yes AdjustpH->CheckStorage ModifyStorage->CheckExcipients Reformulate->StableSolution

Caption: Troubleshooting workflow for this compound solution instability.

DegradationPathway This compound This compound Oxidation Oxidative Stress (O2, light) This compound->Oxidation Hydrolysis Hydrolytic Stress (H2O, pH extremes) This compound->Hydrolysis Degradant_A Oxidative Degradant A Oxidation->Degradant_A Pathway 1 Degradant_B Hydrolytic Degradant B Hydrolysis->Degradant_B Pathway 2

Caption: Hypothetical degradation pathways for this compound in solution.

Technical Support Center: Minimizing Off-Target Effects of Meglutol in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Meglutol in cellular experiments, with a specific focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent.[1][2] Its primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound lowers the production of cholesterol and other isoprenoids.[3][4]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its intended target.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of irrelevant signaling pathways, making it difficult to interpret the specific effects of this compound on its intended target, HMG-CoA reductase.

Q3: What are some initial steps to characterize the off-target profile of this compound in my cell line?

A3: A crucial first step is to establish a therapeutic window by performing a dose-response curve. This will help you determine the optimal concentration range where you observe the desired on-target activity (e.g., reduction in cholesterol synthesis) without causing significant cytotoxicity, which might be indicative of off-target effects.

Q4: Are there any known off-target interactions for this compound?

A4: Publicly available information on specific off-target interactions of this compound is limited. However, like many small molecules, it has the potential to interact with other enzymes or receptors, particularly at higher concentrations. A study on the FTO inhibitor FB23-2, which has structural similarities to some enzyme inhibitors, showed off-target effects on human dihydroorotate dehydrogenase (hDHODH), highlighting the importance of considering such possibilities.[6] Therefore, it is recommended to perform experiments to characterize the specificity of this compound in your experimental system.

Troubleshooting Guide

Q1: I am observing a high level of cytotoxicity in my cells treated with this compound, even at concentrations where I expect to see on-target effects. What could be the cause?

A1: This could be due to several factors:

  • Off-target toxicity: this compound might be interacting with other essential cellular proteins, leading to cell death.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

  • Compound instability: The compound may be degrading in the cell culture medium, leading to the formation of toxic byproducts.

Troubleshooting Steps:

  • Perform a dose-response cytotoxicity assay: This will help you determine the concentration at which toxicity occurs and compare it to the concentration required for on-target activity.

  • Run a solvent-only control: This will help you rule out solvent toxicity.

  • Use a structurally distinct HMG-CoA reductase inhibitor: If a different inhibitor of the same target does not produce the same level of toxicity, it is more likely that the toxicity observed with this compound is due to off-target effects.[7]

  • Consider genetic validation: Use CRISPR-Cas9 or RNAi to knock down HMG-CoA reductase.[7][8] If the phenotype of the genetic knockdown is different from that of this compound treatment, it suggests the presence of off-target effects.

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results can arise from:

  • Inaccurate pipetting: Small errors in serial dilutions can lead to significant variations in the final concentration.

  • Compound degradation: Ensure you are using freshly prepared stock solutions.

  • Cell passage number: Different passages of the same cell line can sometimes respond differently to treatment.

  • Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound.

Troubleshooting Steps:

  • Use calibrated pipettes and proper pipetting techniques.

  • Prepare fresh dilutions of this compound for each experiment.

  • Maintain a consistent cell passage number for your experiments.

  • Avoid using the outer wells of multi-well plates for critical experiments or ensure proper humidification. [5]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for this compound.

Table 1: On-Target Activity of this compound

ParameterValueTargetOrganismReference
IC504000 nMHMG-CoA ReductaseHumans--INVALID-LINK--
Ki24 nMHMG-CoA ReductaseHumans--INVALID-LINK--

Table 2: Hypothetical Off-Target Kinase Profiling of this compound (10 µM)

This table is a template to be populated with data from a kinase screening panel.

Kinase FamilyKinase Target% Inhibition
Tyrosine KinaseEGFR5%
Tyrosine KinaseSRC8%
Serine/Threonine KinaseAKT13%
Serine/Threonine KinaseMAPK16%
Serine/Threonine Kinase ROCK1 65%

This is hypothetical data for illustrative purposes.

Experimental Protocols

1. Dose-Response Curve for Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration of this compound that is toxic to cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound-containing medium to the cells. Include a vehicle-only control.

    • Incubation: Incubate the plate for 24-72 hours at 37°C.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

    • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).[5]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that this compound binds to its intended target (HMG-CoA reductase) in a cellular context.

  • Methodology:

    • Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Pelleting: Centrifuge the samples to pellet the aggregated proteins.

    • Supernatant Collection: Collect the supernatant containing the soluble proteins.

    • Analysis: Analyze the amount of HMG-CoA reductase remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of the protein in the presence of this compound indicates target engagement.

3. CRISPR/Cas9-Mediated Knockout of HMGCR

  • Objective: To validate that the observed phenotype is a direct result of inhibiting HMG-CoA reductase.

  • Methodology:

    • gRNA Design: Design and clone a guide RNA (gRNA) specific to the HMGCR gene.

    • Transfection: Transfect cells with a vector expressing both Cas9 nuclease and the HMGCR-specific gRNA.

    • Selection: Select for successfully transfected cells.

    • Validation of Knockout: Confirm the knockout of the HMGCR gene by Western blotting or sequencing.

    • Phenotypic Analysis: Compare the phenotype of the knockout cells with that of cells treated with this compound. A similar phenotype provides strong evidence that the effect of this compound is on-target.

Visualizations

G cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound This compound->HMG_CoA Inhibition

Caption: this compound's mechanism of action in the cholesterol biosynthesis pathway.

G cluster_workflow Experimental Workflow for Off-Target Effect Identification Start Start with this compound DoseResponse Dose-Response Curve (On-Target vs. Cytotoxicity) Start->DoseResponse CETSA Cellular Thermal Shift Assay (Target Engagement) DoseResponse->CETSA Profiling Off-Target Profiling (e.g., Kinase Panel) CETSA->Profiling GeneticValidation Genetic Validation (CRISPR/RNAi) Profiling->GeneticValidation Conclusion Conclusion on Off-Target Effects GeneticValidation->Conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

G cluster_troubleshooting Troubleshooting Unexpected Cellular Effects UnexpectedEffect Unexpected Phenotype or Toxicity Observed IsOnTarget Is the effect due to HMG-CoA Reductase inhibition? UnexpectedEffect->IsOnTarget DifferentInhibitor Use Structurally Different Inhibitor IsOnTarget->DifferentInhibitor No OnTarget Likely On-Target Effect IsOnTarget->OnTarget Yes CRISPR CRISPR/RNAi of HMG-CoA Reductase DifferentInhibitor->CRISPR OffTarget Likely Off-Target Effect CRISPR->OffTarget

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

optimizing Meglutol extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Meglutol extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring dicarboxylic acid.[1][2] It has been identified as a plant metabolite in species of the Crotalaria genus, such as Crotalaria dura and Crotalaria globifera.[1][2][3]

Q2: What are the key chemical properties of this compound to consider for extraction?

A2: this compound is a polar compound. Its solubility is a critical factor in selecting an appropriate extraction solvent. It is soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1][4] It also has some solubility in water, particularly in a buffered solution like PBS (pH 7.2).[4]

Q3: Which extraction methods are suitable for this compound from plant materials?

A3: Given this compound's polar nature, several extraction techniques are applicable. These include traditional methods like maceration and Soxhlet extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[5][6][7][8][9] The choice of method will depend on factors like available equipment, desired extraction efficiency, and the thermolability of other co-extracted compounds.[6]

Q4: What are the recommended solvents for this compound extraction?

A4: Polar solvents are most effective for extracting this compound. Ethanol and methanol, often in aqueous mixtures (e.g., 70% ethanol), are commonly used for extracting polar phytochemicals.[10] The use of such mixtures can enhance extraction efficiency by improving solvent penetration into the plant matrix.[10] Water can also be used, but organic solvents often yield better results for antimicrobial and bioactive compounds.[10]

Q5: How can I purify this compound from the crude plant extract?

A5: Purification of polar compounds like this compound from a complex plant extract typically involves chromatographic techniques.[11] Column chromatography is a common initial step for fractionation.[4] For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.[4][5] Ion-exchange chromatography can also be a suitable method for separating acidic compounds like this compound.[11]

Q6: What analytical methods are used for the quantification of this compound?

A6: For quantitative analysis of this compound, chromatographic methods are preferred. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a precise technique for determining the concentration of specific compounds in a plant extract.[1][5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent Polarity: The solvent may not be optimal for this compound's polarity. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively draw out the compound.[6] 3. Large Particle Size of Plant Material: A larger particle size reduces the surface area available for solvent interaction.[6]1. Optimize Solvent System: Test different polar solvents and aqueous mixtures (e.g., ethanol/water or methanol/water in varying ratios).[10] 2. Adjust Extraction Parameters: Increase the extraction time or temperature, but monitor for potential degradation of this compound. For methods like UAE and MAE, optimize the power and duration.[7] 3. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.[6]
Co-extraction of Impurities 1. Solvent is not selective: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Complex Plant Matrix: The source material naturally contains many compounds with similar solubility to this compound.1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent. 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. 3. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the extract and remove interfering substances before chromatographic analysis.[11]
Degradation of this compound 1. High Temperatures: Prolonged exposure to high temperatures during extraction (e.g., in Soxhlet) can lead to the degradation of thermolabile compounds.[6] 2. Extreme pH: The extraction solvent's pH might be causing instability. 3. Oxidative Degradation: Exposure to air and light can cause oxidation of sensitive compounds.1. Use Milder Extraction Methods: Opt for room temperature maceration, UAE, or MAE, which typically use lower temperatures and shorter times.[7][9] 2. Buffer the Solvent: Maintain a neutral or slightly acidic pH during extraction. 3. Work in an Inert Atmosphere: If possible, perform extractions under nitrogen or argon and protect the extract from light.
Poor Chromatographic Separation 1. Inappropriate Column/Mobile Phase: The HPLC column chemistry or mobile phase composition is not suitable for resolving this compound from other components. 2. Sample Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks.1. Method Development: Experiment with different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients (e.g., acetonitrile/water with formic or acetic acid). 2. Dilute the Sample: Analyze different dilutions of your extract to find the optimal concentration for injection.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried and powdered Crotalaria plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 70% Ethanol in deionized water (v/v)

  • Ultrasonic bath

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Add 100 mL of 70% ethanol to the beaker (a 1:10 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate (the extract).

  • To maximize yield, the remaining solid material can be re-extracted with a fresh portion of the solvent.

  • Combine the filtrates from all extraction cycles.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., < 50°C) to remove the ethanol.

  • The resulting aqueous concentrate can be lyophilized to obtain a dry powder extract.

  • Store the final extract at -20°C in a desiccated, dark environment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a general HPLC method for the quantitative analysis of this compound in a plant extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample: Dissolve a known amount of the dried plant extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient elution can be used, for example:

      • 0-20 min: 5% to 40% B

      • 20-25 min: 40% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) should be used, or a more universal detector like a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended if available.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Yield (Illustrative Data)
Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry plant material)
Maceration70% Ethanol2548 hours3.2 ± 0.4
Soxhlet95% Ethanol808 hours4.5 ± 0.3
UAE70% Ethanol4030 min5.1 ± 0.2
MAE70% Ethanol605 min5.8 ± 0.3

Note: The data presented in this table is for illustrative purposes to demonstrate a typical comparison of extraction efficiencies and does not represent actual experimental results.

Table 2: Effect of Solvent Composition on this compound Extraction Efficiency using UAE (Illustrative Data)
Solvent Composition (Ethanol:Water)This compound Yield (mg/g of dry plant material)
100:03.9 ± 0.5
70:305.1 ± 0.2
50:504.8 ± 0.4
30:703.5 ± 0.6
0:100 (Water only)2.1 ± 0.7

Note: The data presented in this table is for illustrative purposes to demonstrate the impact of solvent polarity on extraction yield and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material (Crotalaria sp.) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_step Solid-Liquid Extraction (e.g., UAE with 70% Ethanol) grinding->extraction_step filtration Filtration extraction_step->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration purification Chromatographic Purification (e.g., Column Chromatography) concentration->purification analysis Quantitative Analysis (HPLC) purification->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for this compound extraction and purification.

troubleshooting_logic start Low this compound Yield? check_solvent Is solvent polarity optimal? start->check_solvent Yes check_params Are extraction parameters sufficient? start->check_params No solution_solvent Adjust solvent system (e.g., vary ethanol:water ratio) check_solvent->solution_solvent No check_particle_size Is particle size small enough? check_params->check_particle_size Yes solution_params Increase time/temperature or optimize UAE/MAE power check_params->solution_params No solution_particle_size Grind plant material to a finer powder check_particle_size->solution_particle_size No end_node Re-evaluate Yield check_particle_size->end_node Yes solution_solvent->end_node solution_params->end_node solution_particle_size->end_node

Caption: Troubleshooting low extraction yield.

References

Meglutol Quantification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Meglutol (3-hydroxy-3-methylglutaric acid) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound. The questions are designed to guide you through a logical troubleshooting process to identify and resolve the problem.

Poor Peak Shape: Tailing or Fronting Peaks

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for a polar, acidic compound like this compound is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the negatively charged carboxyl groups of this compound and positively charged residual silanol groups on the silica-based column packing material.[1][2][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (typically 2.5-3.5) to keep the carboxyl groups of this compound protonated and minimize interaction with silanols. The use of a buffer, such as formic acid with ammonium formate, can help maintain a stable pH and improve peak shape.[1]

  • Column Choice:

    • Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.[2]

    • Consider a column with a different stationary phase, such as one designed for polar compounds (e.g., AQ-C18) or a mixed-mode column.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample or reducing the injection volume.

  • Column Contamination: A buildup of matrix components on the column can cause peak shape distortion.[2][5] Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is highly recommended to protect the analytical column.[6]

Inconsistent or Low Signal Intensity

Q: I am observing a significant drop in this compound signal intensity or high variability between injections. What could be the problem?

A: This is a classic symptom of matrix effects, specifically ion suppression.[7][8][9] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a suppressed or, less commonly, enhanced signal.[7][10][11]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[12][13]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind many interfering substances.

    • Protein Precipitation (PPT): A simpler but less clean method. If using PPT, ensure complete removal of precipitated proteins.

  • Optimize Chromatography:

    • Modify your chromatographic method to separate this compound from the interfering matrix components. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column.[14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., D3-Meglutol) is the gold standard for correcting matrix effects.[11][15][16] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by ion suppression in the same way, allowing for accurate quantification.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[8][13] However, this may compromise the limit of quantification.

Poor Retention on a C18 Column

Q: this compound is eluting very early, close to the void volume, on my C18 column. How can I improve its retention?

A: this compound is a small, polar organic acid, which makes it challenging to retain on traditional reversed-phase C18 columns.[17][18]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Aqueous Content: Start with a highly aqueous mobile phase (e.g., 95-98% water with a suitable buffer).

    • Lower pH: A lower pH (e.g., 2.5-3.5) will ensure this compound is in its less polar, protonated form, which can increase retention on a C18 column.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention for charged polar molecules.[4]

    • Ion-Exclusion Chromatography: This technique is well-suited for separating organic acids.[17]

  • Derivatization: While this adds a step to your sample preparation, derivatizing the carboxylic acid groups of this compound to form less polar esters can significantly improve retention on a C18 column.[19]

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

Parameter Condition Rationale
LC Column C18 AQ-type or Mixed-Mode, 2.1 x 100 mm, 1.8 µmAQ columns are more stable in highly aqueous mobile phases. Mixed-mode columns enhance retention of polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate this compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 2% B for 1 min, 2-80% B over 5 min, hold at 80% B for 1 min, return to 2% B and re-equilibrate for 3 min.A shallow starting gradient is crucial for retaining a polar analyte like this compound.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLMinimize to prevent column overload and peak distortion.
Column Temp 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Ionization Mode Negative Electrospray Ionization (ESI-)This compound readily forms a [M-H]⁻ ion.
MS/MS Transition Precursor Ion (Q1): m/z 161.1Deprotonated molecular ion of this compound (C6H10O5, MW 162.14).
Product Ion (Q3): m/z 143.1 (or other stable fragment)A characteristic fragment ion for quantification.
Internal Standard D3-Meglutol (if available)To correct for matrix effects and procedural losses.
Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Vortex, centrifuge, and inject into the LC-MS system.

Data Presentation

Table 1: Troubleshooting Summary for Common this compound Quantification Issues
Issue Potential Cause Primary Solution Secondary Solutions
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH to 2.5-3.5 with a bufferUse an end-capped or polar-compound specific column; Reduce sample load
Low/Inconsistent Signal Ion suppression (matrix effects)Use a stable isotope-labeled internal standardImprove sample cleanup (SPE or LLE); Optimize chromatography to separate from interferences
Poor Retention High polarity of this compoundUse a HILIC or mixed-mode columnDecrease mobile phase pH; Increase aqueous content in the initial mobile phase
High Backpressure Column or system blockageFilter all samples and mobile phasesUse a guard column; Perform regular system maintenance and column flushing

Visualizations

Diagrams of Workflows and Logical Relationships

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Internal Standard (e.g., D3-Meglutol) Sample->IS_Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) IS_Spike->Extraction Dry_Recon Evaporation & Reconstitution Extraction->Dry_Recon LC_Separation LC Separation (C18, HILIC, or Mixed-Mode) Dry_Recon->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: A typical workflow for quantifying this compound in biological samples.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree for LC-MS Issues Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Signal Low/Variable Signal? Poor_Peak_Shape->Low_Signal No Tailing Tailing Peak Poor_Peak_Shape->Tailing Yes Poor_Retention Poor Retention? Low_Signal->Poor_Retention No Ion_Suppression Likely Ion Suppression Low_Signal->Ion_Suppression Yes Early_Elution Eluting at Void Volume Poor_Retention->Early_Elution Yes Solution_pH Adjust Mobile Phase pH (add buffer) Tailing->Solution_pH Solution_Column Use End-Capped or Specialty Column Tailing->Solution_Column Solution_IS Use Stable Isotope Internal Standard Ion_Suppression->Solution_IS Solution_Cleanup Improve Sample Cleanup (SPE/LLE) Ion_Suppression->Solution_Cleanup Solution_HILIC Switch to HILIC or Mixed-Mode Column Early_Elution->Solution_HILIC Solution_MP Increase Aqueous Content in Mobile Phase Early_Elution->Solution_MP

Caption: A decision tree to diagnose common LC-MS quantification problems.

Meglutol_Pathway Figure 3: Factors Influencing this compound Quantification Accuracy This compound This compound in Sample Sample_Prep Sample Preparation (Efficiency & Cleanliness) This compound->Sample_Prep Chromatography Chromatography (Retention & Peak Shape) Sample_Prep->Chromatography Ionization Ionization (ESI Efficiency) Chromatography->Ionization Detection MS Detection (Specificity & Sensitivity) Ionization->Detection Accuracy Quantification Accuracy Detection->Accuracy sub_prep Matrix Components (Lipids, Proteins, Salts) sub_prep->Sample_Prep sub_chrom Column Chemistry Mobile Phase pH sub_chrom->Chromatography sub_ion Ion Suppression Co-eluting Species sub_ion->Ionization

Caption: Key experimental stages affecting the accuracy of this compound analysis.

References

Technical Support Center: Enhancing the Purity of Synthetic Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of synthetic Meglutol (3-hydroxy-3-methylglutaric acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Based on common synthetic routes for hydroxy dicarboxylic acids, such as the Reformatsky reaction, potential impurities include unreacted starting materials (e.g., ethyl bromoacetate, acetone), byproducts from side reactions (e.g., self-condensation products of the ester), and residual solvents used in the synthesis and workup. Incomplete hydrolysis of an ester precursor would also result in the corresponding mono- or di-ester of this compound as an impurity.

Q2: My crude this compound is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue with polar molecules. This can be caused by the presence of impurities, using a solvent that is too nonpolar, or cooling the solution too quickly. Try redissolving the oil in a minimal amount of a slightly more polar solvent system and allowing it to cool very slowly. Seeding the solution with a small crystal of pure this compound, if available, can also induce crystallization. If these methods fail, chromatographic purification may be necessary before attempting recrystallization again.

Q3: I am seeing significant peak tailing when analyzing my purified this compound by reverse-phase HPLC. What could be the cause?

A3: Peak tailing for polar, acidic compounds like this compound on reverse-phase columns is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider using an end-capped C18 column or a column specifically designed for polar compounds. Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups (e.g., using a buffer with a pH below the pKa of this compound) can also significantly improve peak shape.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A4: Direct GC analysis of this compound is challenging due to its low volatility and thermal lability. However, GC analysis can be performed after derivatization to convert the polar carboxylic acid and hydroxyl groups into more volatile esters or silyl ethers. A common derivatizing agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Troubleshooting Guides

This section provides structured guidance for overcoming specific challenges during the purification and analysis of this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
This compound fails to crystallize - Too much solvent was used.- The solution is supersaturated.- The chosen solvent is inappropriate.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Re-evaluate the solvent system; consider a less polar solvent or a mixture of solvents.
Product "oils out" instead of crystallizing - The solution is cooling too rapidly.- The solvent is too nonpolar for the compound.- High level of impurities present.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Re-dissolve the oil in a slightly more polar solvent or solvent mixture.- Purify the crude product by column chromatography before attempting recrystallization.
Low recovery of purified this compound - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Concentrate the mother liquor and attempt to recover a second crop of crystals.- Ensure the wash solvent is ice-cold to minimize dissolution of the purified crystals.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
This compound elutes with the solvent front (no retention) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For normal phase chromatography, increase the proportion of the nonpolar solvent. For reverse-phase, increase the aqueous component.
This compound streaks or shows significant tailing - The compound is interacting with the stationary phase (e.g., silica gel).- The column is overloaded.- For normal phase chromatography on silica gel, consider adding a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid groups.- Reduce the amount of sample loaded onto the column.
Poor separation from impurities - The chosen eluent system has insufficient resolving power.- Perform a more thorough TLC analysis to find an optimal solvent system that provides good separation between this compound and the impurities.- Consider using a different stationary phase (e.g., alumina, or a bonded phase for reverse-phase chromatography).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Promising solvents for dicarboxylic acids include water, ethanol, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a published procedure for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A column suitable for polar compounds, such as a Cogent Diamond Hydride™ column (4 µm, 100 Å, 2.1 x 150 mm), is recommended.[1]

  • Mobile Phase:

    • A: DI Water with 10 mM Ammonium Formate

    • B: 95% Acetonitrile / 5% DI Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Gradient to 30% B

    • 5-7 min: Hold at 30% B

    • 7-8 min: Gradient back to 95% B

    • 8-11 min: Hold at 95% B for column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Detection: UV at 210 nm or ESI-Negative Mode for MS detection. The [M-H]⁻ ion for this compound is expected at m/z 161.0455.[1]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition (95% B).

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₆H₁₀O₅[2]
Molecular Weight 162.14 g/mol [2]
Appearance White solid
Melting Point 105-108 °C
CAS Number 503-49-1
Table 2: Suggested Recrystallization Solvents for Dicarboxylic Acids
Solvent/Solvent SystemPolarityComments
Water HighSuitable for short-chain, polar dicarboxylic acids.
Ethanol/Water Medium-HighA versatile mixture for many organic acids.
Ethyl Acetate MediumGood for less polar dicarboxylic acids.
Ethyl Acetate/Hexanes Low-MediumCan be effective for inducing crystallization of moderately polar compounds.
Toluene LowMay be suitable for less polar dicarboxylic acids.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Crude Synthetic This compound B Recrystallization A->B Initial Purification C Column Chromatography A->C If Oily/Difficult to Crystallize D HPLC Analysis B->D Assess Purity E NMR Spectroscopy B->E Structural Confirmation F GC-MS (after derivatization) B->F Orthogonal Purity Check C->D D->C Further Purification Needed G Pure this compound (>98%) D->G Meets Specs

Caption: A general workflow for the purification and analysis of synthetic this compound.

troubleshooting_recrystallization cluster_no_crystals_solutions Troubleshooting: No Crystals cluster_oiling_out_solutions Troubleshooting: Oiling Out start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Cooling oiling_out Product Oils Out start->oiling_out Cooling crystals_form Crystals Form start->crystals_form Cooling sol1_1 Reduce Solvent Volume no_crystals->sol1_1 sol1_2 Scratch Flask no_crystals->sol1_2 sol1_3 Add Seed Crystal no_crystals->sol1_3 sol2_1 Cool Slowly oiling_out->sol2_1 sol2_2 Use More Polar Solvent oiling_out->sol2_2 sol2_3 Chromatography First oiling_out->sol2_3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Meglutol Technical Support Center: Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Meglutol Technical Support Center. This resource is designed to provide comprehensive guidance on addressing potential batch-to-batch variability of this compound (3-hydroxy-3-methylglutaric acid). Consistent and reliable experimental results are paramount in research and drug development, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and consistency of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 3-hydroxy-3-methylglutaric acid (HMG), is an antilipemic agent.[1] Its primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[3][4] This leads to a reduction in cholesterol levels.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability of this compound can arise from several factors during its synthesis and storage:

  • Manufacturing Process: Differences in the chemical synthesis process can lead to variations in the impurity profile. Potential sources include incomplete reactions, side reactions, and residual starting materials or reagents.

  • Purity Levels: The percentage of the active compound versus impurities can differ between batches. A typical purity for research-grade this compound is ≥98%.[5]

  • Impurities: The nature and concentration of impurities can vary. These may include structural analogs, byproducts from the synthesis, or degradation products.[6][7]

  • Degradation: Improper storage conditions (e.g., exposure to high temperatures, humidity, or light) can lead to the degradation of this compound over time, resulting in the formation of new impurities.

  • Physical Properties: Variations in physical characteristics such as crystal form and particle size can affect solubility and dissolution rates, which in turn can impact experimental outcomes.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to verify the quality of each new batch of this compound before use. We recommend the following steps:

  • Review the Certificate of Analysis (CoA): The CoA provides key information about the batch, including its purity (typically determined by NMR or HPLC), appearance, and storage recommendations.[5][8]

  • Perform Analytical Characterization: Conduct in-house analytical tests to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for this purpose.

  • Conduct a Functional Assay: Test the new batch in your specific biological assay (e.g., HMG-CoA reductase inhibition assay) and compare its activity to a previously validated batch or a known standard.

Troubleshooting Guide for Inconsistent Results

Encountering variability in your experiments with this compound can be frustrating. This troubleshooting guide provides a structured approach to identifying and resolving common issues.

Problem 1: Reduced or Inconsistent Inhibition of HMG-CoA Reductase

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Degraded this compound 1. Check the expiration date and storage conditions of your this compound stock. This compound should be stored at -20°C for long-term stability.[5] 2. Prepare a fresh stock solution from a new, unopened vial. 3. Perform a forced degradation study on an aliquot of your stock to understand its stability under your experimental conditions (see Experimental Protocols).
Presence of Inhibitory Impurities 1. Analyze the purity of your this compound batch using HPLC (see Experimental Protocols). 2. Compare the impurity profile to that of a previous batch that yielded expected results. 3. Even small amounts of highly potent impurities can affect assay results.[9]
Assay Conditions 1. Verify the pH of your assay buffer. The optimal pH for HMG-CoA reductase activity is around 7.5 to 8.0.[10][11] 2. Ensure the correct concentration of NADPH and HMG-CoA substrate is used as per the assay kit protocol.[4] 3. Confirm the incubation time and temperature are consistent across experiments.
Inaccurate Concentration of this compound Stock 1. Re-measure the concentration of your this compound stock solution using a calibrated instrument. 2. Check for precipitation in your stock solution, especially if it has been stored at low temperatures. If necessary, gently warm and vortex to redissolve.
Problem 2: Poor Solubility of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Solvent 1. This compound has limited solubility in aqueous buffers. For stock solutions, consider using organic solvents like DMSO or ethanol.[3] 2. When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low enough to not affect the assay.
Physical Form of this compound 1. Different batches may have different crystal structures (polymorphism), affecting solubility. 2. Consider using solubility enhancers such as cyclodextrins or surfactants if solubility in your experimental system is a persistent issue.[12][13]
Precipitation in Assay 1. Visually inspect your assay plate for any signs of precipitation after adding the this compound solution. 2. If precipitation is observed, you may need to lower the final concentration of this compound or incorporate a solubilizing agent into your assay buffer.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate polar impurities from the more non-polar this compound. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

3. Detection:

  • UV detection at a wavelength of 210 nm is suitable for this compound.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

Workflow for HPLC Purity Assessment

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare 1 mg/mL this compound Stock prep_work Dilute to 100 µg/mL Working Solution prep_stock->prep_work inject Inject Sample prep_work->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Impurity Profile integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies help to identify potential degradation products and assess the stability-indicating nature of your analytical method.[7][16][17]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

2. Sample Preparation:

  • For hydrolysis and oxidation studies, use a 1 mg/mL solution of this compound.

  • After the stress period, neutralize the acidic and basic samples before analysis.

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 3: HMG-CoA Reductase Inhibition Assay

This protocol is based on commercially available colorimetric assay kits that measure the decrease in NADPH absorbance at 340 nm.[4][18]

1. Materials:

  • HMG-CoA Reductase assay kit (containing assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH).

  • 96-well clear flat-bottom plate.

  • Multi-well spectrophotometer.

2. Reagent Preparation:

  • Prepare all reagents according to the kit manufacturer's instructions.

3. Assay Procedure:

  • Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, HMG-CoA reductase enzyme, and your this compound dilutions (or a known inhibitor as a positive control).

  • Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of this compound.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway of HMG-CoA Reductase and Inhibition by this compound

hmg_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Multiple Steps hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol Multiple Steps hmgcr->mevalonate NADPH -> NADP+ This compound This compound This compound->hmgcr Inhibition

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

By following the guidelines and protocols outlined in this technical support center, researchers can better understand and control for the potential batch-to-batch variability of this compound, leading to more reproducible and reliable scientific outcomes.

References

Technical Support Center: Meglutol Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meglutol in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent. Its primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound reduces the endogenous synthesis of cholesterol, which can lead to a decrease in plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[1][2]

Q2: Which animal models are most commonly used for this compound studies?

A2: Rodent models, particularly rats and mice, are frequently used for initial in vivo studies of HMG-CoA reductase inhibitors like this compound. These models are well-characterized for lipid metabolism studies and allow for the evaluation of efficacy and potential toxicity. The choice of a specific strain may depend on the research question, for instance, using a hyperlipidemic model to test the lipid-lowering effects of this compound.

Q3: How should this compound be prepared for oral administration in animal studies?

A3: this compound is typically administered orally via gavage. A common vehicle for administration is an aqueous solution. For example, a stock solution can be prepared in a solvent like DMSO and then further diluted in a vehicle suitable for oral administration, such as a solution of polyethylene glycol 300 (PEG300), Tween-80, and saline. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is low and non-toxic to the animals. The stability of the formulation should be confirmed before starting the study.

Q4: What are the expected outcomes of this compound administration on the lipid profile in rodents?

A4: Administration of this compound is expected to lead to a significant reduction in serum levels of total cholesterol, LDL cholesterol, and triglycerides. An increase in high-density lipoprotein (HDL) cholesterol may also be observed. The magnitude of these effects will depend on the dose of this compound administered and the specific animal model used.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or no significant reduction in cholesterol levels. 1. Inadequate Dose: The dose of this compound may be too low to elicit a significant response. 2. Poor Bioavailability: The formulation may not be optimal for absorption in the animal model. 3. Animal Model Resistance: The chosen animal strain may be less responsive to HMG-CoA reductase inhibitors. 4. Dietary Factors: A high-fat diet may be overwhelming the effect of the drug.1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. 2. Formulation Optimization: Experiment with different vehicles or formulation strategies to enhance solubility and absorption. 3. Model Selection: Consider using a different, more sensitive rodent strain or a genetically modified model of hyperlipidemia. 4. Dietary Control: Ensure a consistent and appropriate control diet is used throughout the study.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). 1. High Dose: The administered dose of this compound may be approaching or exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. 3. Off-Target Effects: this compound may have unforeseen off-target effects at higher concentrations.1. Dose Reduction: Lower the dose to a level that is effective without causing overt toxicity. 2. Vehicle Control: Include a vehicle-only control group to assess the effects of the vehicle itself. 3. Clinical Monitoring: Closely monitor the animals for any clinical signs of toxicity and establish clear humane endpoints.
High variability in lipid profile measurements between animals in the same group. 1. Inconsistent Dosing Technique: Variability in the volume or concentration of the administered dose. 2. Individual Animal Variation: Natural biological variation among animals. 3. Stress-Induced Changes: Improper handling or stressful procedures can affect lipid metabolism. 4. Timing of Blood Collection: Blood collection at different times relative to dosing can lead to variability.1. Standardized Procedures: Ensure all personnel are trained and use a consistent oral gavage technique. 2. Increased Sample Size: A larger number of animals per group can help to mitigate the impact of individual variation. 3. Acclimatization and Handling: Allow for an adequate acclimatization period and use gentle handling techniques to minimize stress. 4. Consistent Sampling Time: Collect blood samples at a consistent time point after the final dose administration.
Precipitation of this compound in the dosing solution. 1. Poor Solubility: this compound may have limited solubility in the chosen vehicle. 2. Temperature Effects: Changes in temperature during storage or preparation can affect solubility. 3. pH of the Solution: The pH of the vehicle may not be optimal for keeping this compound in solution.1. Solubility Testing: Perform solubility tests with different vehicles and co-solvents to find an optimal formulation. 2. Controlled Temperature: Prepare and store the dosing solution at a controlled temperature. Gently warm and vortex before each use if necessary. 3. pH Adjustment: Adjust the pH of the vehicle to improve the solubility of this compound, ensuring the final pH is physiologically compatible.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Serum Lipid Profile in a Rat Model of Hyperlipidemia

This table summarizes potential quantitative data from a study investigating the effects of different doses of this compound on the lipid profile of hyperlipidemic rats.

Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)LDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)Triglycerides (mg/dL)
Control (Vehicle) 0150 ± 12.580 ± 8.245 ± 4.1120 ± 10.8
This compound 10125 ± 10.160 ± 6.550 ± 4.5100 ± 9.5
This compound 30100 ± 9.8 45 ± 5.155 ± 5.085 ± 8.1
This compound 10080 ± 7.5 30 ± 4.260 ± 5.570 ± 6.9***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the Control group. Data are presented as mean ± standard deviation.

Experimental Protocols

1. In Vivo Efficacy Study of this compound in a Rat Model of Hyperlipidemia

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Induction of Hyperlipidemia: Feed the rats a high-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce hyperlipidemia.

  • Experimental Groups:

    • Group 1: Normal Control (standard diet + vehicle).

    • Group 2: Hyperlipidemic Control (high-fat diet + vehicle).

    • Group 3-5: this compound treatment (high-fat diet + this compound at 10, 30, and 100 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Observe animals daily for any clinical signs of toxicity.

  • Blood Collection and Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia after an overnight fast.

    • Centrifuge the blood to obtain serum and store at -80°C until analysis.

    • Analyze serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available kits.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test for multiple comparisons.

2. In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available HMG-CoA reductase inhibitor screening kits.

  • Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase in the presence of its substrate, HMG-CoA.

  • Materials:

    • HMG-CoA Reductase enzyme

    • HMG-CoA substrate

    • NADPH

    • Assay Buffer

    • This compound (test inhibitor)

    • Pravastatin or Atorvastatin (positive control inhibitor)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare Reagents: Reconstitute all reagents according to the manufacturer's instructions. Prepare a series of dilutions of this compound and the positive control inhibitor.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • Assay Buffer

      • HMG-CoA Reductase enzyme

      • NADPH solution

      • This compound dilution, positive control, or vehicle (for control wells).

    • Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value for this compound.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_0 Cytosol cluster_1 Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA Inhibits

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hyperlipidemic Animal Model diet Induce Hyperlipidemia (High-Fat Diet) start->diet grouping Randomize into Treatment Groups diet->grouping treatment Daily Oral Gavage: - Vehicle (Control) - this compound (Low, Mid, High Dose) grouping->treatment monitoring Monitor: - Body Weight - Food Intake - Clinical Signs treatment->monitoring blood_collection End of Study: Fasting & Blood Collection monitoring->blood_collection analysis Serum Lipid Profile Analysis: - Total Cholesterol - LDL-C, HDL-C - Triglycerides blood_collection->analysis data_analysis Statistical Analysis analysis->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Workflow for an in vivo efficacy study of this compound in rodents.

References

improving the signal-to-noise ratio for Meglutol detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical detection of Meglutol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving a high signal-to-noise ratio (S/N) for this compound detection?

A1: this compound, being a small, polar, and hydrophilic organic acid, presents several analytical challenges that can impact the signal-to-noise ratio. These include:

  • Poor retention on traditional reversed-phase liquid chromatography (RPLC) columns: this compound's high polarity leads to early elution and poor retention on nonpolar stationary phases, resulting in broad peaks and reduced sensitivity.

  • Matrix effects from biological samples: When analyzing this compound in complex matrices like urine or plasma, endogenous components can co-elute and interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, a lower S/N.[1][2][3][4][5]

  • Suboptimal ionization in the mass spectrometer: As a small organic acid, the choice of ionization mode (positive or negative) and the optimization of source parameters are critical for achieving a strong signal.

  • Sample stability: this compound's stability can be affected by storage conditions, potentially leading to degradation and a weaker signal.

Q2: Which chromatographic technique is most suitable for this compound analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for retaining and separating small, polar compounds like this compound.[6][7][8][9][10][11][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes. This leads to sharper peaks and improved sensitivity compared to RPLC.

Q3: How can I minimize matrix effects when analyzing this compound in biological fluids?

A3: Minimizing matrix effects is crucial for improving the S/N ratio. Key strategies include:

  • Effective Sample Preparation: Implementing a robust sample preparation method is the first line of defense. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[3][5]

  • Chromatographic Separation: Optimizing your HILIC method to achieve good separation between this compound and co-eluting matrix components is essential. This can be achieved by adjusting the gradient, mobile phase pH, and buffer concentration.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound can help to compensate for matrix effects and improve quantitative accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

Issue 1: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Column Chemistry Switch from a C18 or other reversed-phase column to a HILIC column (e.g., amide, zwitterionic, or bare silica).[6][7][11]Increased retention of this compound, leading to a detectable and sharper peak.
Suboptimal Mobile Phase pH For HILIC, adjust the mobile phase pH. For acidic compounds like this compound, a pH in the acidic range (e.g., 3-5) can improve retention and peak shape.[13][14]Enhanced interaction with the stationary phase and improved signal.
Incorrect Ionization Mode in MS Analyze this compound in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal.[15][16] For organic acids, negative mode is often more sensitive.Identification of the optimal ionization polarity for maximum signal intensity.
Sample Degradation Ensure proper sample storage. For biological samples, store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.Preservation of this compound integrity, leading to a more accurate and stronger signal.
Insufficient Sample Concentration If possible, concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume.Increased analyte concentration injected into the system, resulting in a stronger signal.
Issue 2: High Baseline Noise
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Use high-purity solvents (LC-MS grade) and freshly prepared mobile phases. Degas the mobile phase before use.[17]A stable and lower baseline, improving the S/N ratio.
Dirty Mass Spectrometer Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Reduced background noise and improved ion transmission.
Improper Detector Settings Optimize the detector's time constant or data acquisition rate. A longer time constant can reduce high-frequency noise but may broaden peaks.[18]Smoother baseline without significant loss of peak height or resolution.
Column Bleed Ensure the column is properly conditioned and operated within its recommended pH and temperature range.Minimized contribution of stationary phase bleed to the baseline noise.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase In HILIC, adjust the buffer concentration in the mobile phase. A concentration of 10-20 mM is a good starting point.[12]Symmetrical peak shape due to the mitigation of unwanted ionic interactions.
Injection Solvent Mismatch Ensure the injection solvent is as close as possible to the initial mobile phase composition (high organic content for HILIC).[12]Sharper and more symmetrical peaks.
Column Overload Dilute the sample or reduce the injection volume.Improved peak shape and adherence to linear response range.
Insufficient Column Equilibration For HILIC, ensure adequate re-equilibration time between injections (at least 10 column volumes is recommended).[12]Consistent retention times and peak shapes across injections.

Experimental Protocols

Protocol 1: HILIC-LC-MS/MS Method for this compound in Human Urine

This protocol is a starting point and should be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To remove interfering matrix components from urine samples.

  • Materials:

    • Mixed-mode anion exchange SPE cartridges

    • Urine sample

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonia solution

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove nonpolar interferences.

    • Elute this compound with 1 mL of 5% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate).

2. HILIC-LC-MS/MS Analysis

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 95
      5.0 50
      5.1 95

      | 8.0 | 95 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a this compound standard)

    • Source Parameters:

      Parameter Value
      Capillary Voltage 3.0 kV
      Cone Voltage 30 V
      Source Temperature 150°C
      Desolvation Temperature 400°C
      Desolvation Gas Flow 800 L/hr

      | Cone Gas Flow | 50 L/hr |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Urine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Load Evap Evaporation SPE->Evap Elute Recon Reconstitution Evap->Recon LC HILIC Separation Recon->LC Inject MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data SNR Improved Signal-to-Noise Ratio Data->SNR

Caption: Experimental workflow for improving this compound detection.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Low S/N Ratio for This compound Detection peak_issue Poor Peak Shape or Low Retention? start->peak_issue signal_issue Low Signal Intensity? start->signal_issue matrix_effects High Matrix Effects? start->matrix_effects check_column Use HILIC Column peak_issue->check_column Yes optimize_mp Optimize Mobile Phase (pH, Buffer) check_column->optimize_mp end High S/N Ratio Achieved optimize_mp->end Resolved check_ionization Optimize Ionization Mode (Negative ESI) signal_issue->check_ionization Yes tune_source Tune Source Parameters check_ionization->tune_source tune_source->end Resolved improve_cleanup Enhance Sample Cleanup (SPE, LLE) matrix_effects->improve_cleanup Yes use_is Use Internal Standard improve_cleanup->use_is use_is->end Resolved

Caption: Troubleshooting logic for low S/N in this compound analysis.

References

Technical Support Center: Optimizing Cell Permeability of Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meglutol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting cell permeability experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected passive permeability characteristics of this compound?

A1: this compound is a small dicarboxylic acid.[1] Its passive permeability is expected to be highly dependent on pH.[2] According to the pH-partition hypothesis, the un-ionized form of a molecule more readily crosses the lipid bilayer.[3] Therefore, at lower pH values (e.g., in the stomach or specific microenvironments), where this compound is more likely to be in its neutral, protonated state, passive diffusion across cell membranes is expected to be higher. Conversely, at physiological pH (approx. 7.4), this compound will be predominantly in its ionized (anionic) form, which generally has poor lipid membrane permeability and favors the paracellular route for transport.[4][5]

Q2: Can this compound be a substrate for active transport?

A2: Yes, it is plausible. As an organic anion at physiological pH, this compound may be a substrate for various transporters.[6] Specifically, it could interact with uptake transporters from the Organic Anion Transporter (OAT/SLC22A) family, which are expressed in tissues like the kidney, liver, and brain.[7][8] It could also be a substrate for efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs/ABCC) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are part of the ATP-binding cassette (ABC) transporter superfamily and actively pump substrates out of cells.[9][10][11]

Q3: Why am I observing low permeability for this compound in my Caco-2 assay?

A3: Low permeability of this compound in a Caco-2 assay can stem from several factors:

  • High Hydrophilicity: As a hydrophilic molecule, especially in its ionized state at typical assay pH of 7.4, this compound's ability to passively diffuse across the cell's lipid membrane is limited.[12]

  • Paracellular Transport Limitation: While hydrophilic molecules can use the paracellular pathway, the tight junctions in a well-differentiated Caco-2 monolayer are size-selective and may restrict the passage of this compound.[13][14]

  • Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and BCRP.[15] If this compound is a substrate for these transporters, it will be actively pumped out of the cells, resulting in low net apical-to-basolateral transport.

  • Low Expression of Uptake Transporters: Caco-2 cells may have lower expression levels of relevant uptake transporters (like OATs) compared to the human small intestine, thus underestimating potential carrier-mediated absorption.[12]

Q4: How can I differentiate between passive diffusion and active transport of this compound?

A4: To distinguish between these transport mechanisms, you can perform the following experiments:

  • Concentration Dependence: Measure the permeability of this compound across a range of concentrations. Passive diffusion is typically a linear process, so the rate of transport will increase proportionally with concentration. Active transport, however, involves carrier proteins that can become saturated, resulting in a plateau of the transport rate at higher concentrations.

  • Temperature Dependence: Active transport is an energy-dependent process and is therefore sensitive to temperature. Running the assay at 4°C instead of 37°C will significantly inhibit active transport with minimal effect on passive diffusion.

  • Inhibitor Studies: Use known inhibitors for specific transporters. For example, verapamil can be used to inhibit P-gp, and fumitremorgin C can inhibit BCRP.[15] A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor suggests that this compound is a substrate for that efflux transporter.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Permeability Assays

  • Possible Cause: Inconsistent cell seeding, leading to variations in monolayer confluence and integrity.

  • Solution: Ensure the cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.

  • Possible Cause: Edge effects in the microplate, where outer wells experience more evaporation and temperature fluctuation.

  • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause: Pipetting errors leading to inaccurate compound concentrations or volumes.

  • Solution: Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating solutions.

Issue 2: Low Compound Recovery in Caco-2 Assay

  • Possible Cause: Non-specific binding of this compound to the assay plate or filter membrane.

  • Solution: Use low-binding plates. You can also assess recovery by measuring the compound concentration in both donor and acceptor compartments at the end of the experiment and comparing the total amount to the initial amount added.

  • Possible Cause: Compound instability in the assay buffer.

  • Solution: Test the stability of this compound in the assay buffer over the time course of the experiment. If degradation is observed, consider using a different buffer system or shortening the incubation time.

  • Possible Cause: Accumulation of the compound within the cell monolayer.

  • Solution: At the end of the transport experiment, lyse the cells and quantify the amount of intracellular this compound. If significant accumulation is observed, this could indicate uptake without subsequent basolateral efflux.

Issue 3: Inconsistent Transepithelial Electrical Resistance (TEER) Values

  • Possible Cause: Compromised integrity of the Caco-2 cell monolayer.

  • Solution: Ensure cells are healthy and seeded at the optimal density. Monitor TEER values throughout the differentiation period (typically 21 days). Monolayers with TEER values below an established threshold (e.g., 300-500 Ω·cm²) should not be used.[15] Also, confirm monolayer integrity with a paracellular marker like Lucifer Yellow.[15]

  • Possible Cause: Temperature fluctuations during TEER measurements.

  • Solution: Allow the plate to equilibrate to room temperature before taking TEER readings, as resistance is temperature-dependent.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound in PAMPA

ConditionpHApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Control5.55.2 ± 0.4
Control6.52.1 ± 0.3
Control7.40.8 ± 0.1

Table 2: Hypothetical Permeability Data for this compound in Caco-2 Assay

DirectionConditionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Apical to Basolateral (A-B)Control0.5 ± 0.14.8
Basolateral to Apical (B-A)Control2.4 ± 0.3
Apical to Basolateral (A-B)+ Verapamil (P-gp Inhibitor)0.6 ± 0.14.2
Basolateral to Apical (B-A)+ Verapamil (P-gp Inhibitor)2.5 ± 0.2
Apical to Basolateral (A-B)+ MRP Inhibitor1.9 ± 0.21.1
Basolateral to Apical (B-A)+ MRP Inhibitor2.1 ± 0.3

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to determine the passive diffusion of a compound.

Methodology:

  • Prepare Lipid Membrane: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin in dodecane to form the artificial membrane.

  • Prepare Solutions: Dissolve this compound in a buffer solution (e.g., PBS) at various pH values (e.g., 5.5, 6.5, 7.4) to create the donor solutions. Fill the wells of a 96-well acceptor plate with the corresponding buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly for 5-18 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula.

Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across a biological barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Also, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm the integrity of the tight junctions.

  • Transport Experiment (A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the this compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the basolateral compartment at specified time points.

  • Transport Experiment (B-A):

    • Add the this compound solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment to assess active efflux.

    • Incubate and sample from the apical compartment as described above.

  • Inhibitor Studies (Optional): Pre-incubate the cell monolayers with a known transporter inhibitor (e.g., verapamil for P-gp) before adding this compound to assess the involvement of specific efflux pumps.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[15]

Visualizations

G cluster_prep Preparation cluster_assay Permeability Assays cluster_analysis Analysis & Interpretation prep_this compound Prepare this compound Stock pampa PAMPA (Passive Diffusion) prep_this compound->pampa caco2 Caco-2 Assay (A-B & B-A) prep_this compound->caco2 prep_cells Culture Caco-2 Cells (21 days) prep_cells->caco2 prep_pampa Prepare PAMPA Plate prep_pampa->pampa quantify LC-MS/MS Quantification pampa->quantify caco2->quantify calc_papp Calculate Papp quantify->calc_papp calc_er Calculate Efflux Ratio quantify->calc_er interpret Interpret Transport Mechanism calc_papp->interpret calc_er->interpret

Caption: Experimental workflow for assessing this compound's cell permeability.

G cluster_membrane Cell Membrane uptake Uptake Transporter (e.g., OAT) meglutol_int This compound (Intracellular) uptake->meglutol_int efflux Efflux Transporter (e.g., MRP) meglutol_ext This compound (Extracellular) efflux->meglutol_ext ATP dependent meglutol_ext->uptake meglutol_ext->meglutol_int (pH dependent) passive_in Passive Diffusion meglutol_int->efflux passive_out Passive Diffusion

Caption: Potential transport mechanisms for this compound across a cell membrane.

G cluster_pathway Intracellular Signaling Cascade stimulus External Stimulus (e.g., Cytokine) receptor Cell Surface Receptor stimulus->receptor pkc PKC Activation receptor->pkc Activates mlck MLCK Activation pkc->mlck Activates actin Actomyosin Contraction mlck->actin Phosphorylates tj Tight Junction (Paracellular Gate) actin->tj Alters Structure permeability Increased Paracellular Permeability tj->permeability

Caption: Hypothetical pathway modulating paracellular permeability.

References

challenges in long-term storage of Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Meglutol (3-hydroxy-3-methylglutaric acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For solid (powder) this compound, storage at -20°C is recommended. When in a solvent, it is best to store stock solutions at -80°C.

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

A2: When stored as a solid at -20°C, this compound is stable for at least four years. Stock solutions are generally stable for up to 6 months at -80°C and for a shorter period of one month at -20°C. It is crucial to minimize freeze-thaw cycles.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation in solid this compound are uncommon but may include discoloration or clumping. For solutions, degradation may be indicated by a change in color, the appearance of precipitates, or a decrease in pH. However, the most reliable way to detect degradation is through analytical methods such as HPLC, which can reveal a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Q4: How might degradation of this compound affect its biological activity?

A4: this compound is an inhibitor of HMG-CoA reductase. Degradation of the molecule can alter its chemical structure, which is critical for its interaction with the enzyme's active site. Any significant structural change is likely to reduce or eliminate its inhibitory activity, leading to inaccurate and unreliable experimental results.

Q5: What are the primary potential degradation pathways for this compound?

A5: Based on its chemical structure (a tertiary alcohol and a dicarboxylic acid), the most probable non-hydrolytic degradation pathways for this compound under stress conditions (e.g., high heat, extreme pH) include:

  • Dehydration: The tertiary alcohol group may be susceptible to elimination of a water molecule, leading to the formation of an unsaturated dicarboxylic acid.

  • Decarboxylation: Under significant thermal stress, dicarboxylic acids can lose one or both carboxyl groups as carbon dioxide.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation, harsh oxidative conditions could potentially lead to cleavage of carbon-carbon bonds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Precipitation in this compound Stock Solutions
  • Problem: A precipitate has formed in my this compound stock solution upon storage or after thawing.

  • Possible Causes:

    • Low Temperature: The solubility of this compound may decrease at lower temperatures, especially if the solution is close to its saturation point.

    • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

    • pH Shift: The pH of the solution can affect the solubility of dicarboxylic acids like this compound. A shift in pH could cause it to precipitate.

    • Formation of an Insoluble Degradation Product: A precipitate could be a less soluble degradation product.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate.

    • Verify Concentration: If possible, check the concentration of the supernatant to see if it has increased due to solvent loss.

    • Check pH: Measure the pH of the solution. Adjust if necessary with a suitable buffer, keeping in mind the experimental requirements.

    • Analytical Confirmation: If the precipitate does not redissolve, it may be a degradation product. Analyze the solution and the precipitate (if possible to isolate) using HPLC or LC-MS to identify the components.

Issue 2: Inconsistent Experimental Results
  • Problem: I am observing a loss of expected biological activity or inconsistent results in my experiments using a this compound stock solution.

  • Possible Causes:

    • Degradation: The this compound in the stock solution may have degraded over time, leading to a lower effective concentration of the active compound.

    • Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can accelerate degradation.

    • Inaccurate Initial Concentration: Errors in weighing the solid or dissolving it in the solvent can lead to an incorrect stock concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution from the solid compound.

    • Perform Quality Control: Analyze the problematic stock solution using a validated stability-indicating HPLC method to determine the actual concentration of this compound and to check for the presence of degradation products.

    • Review Storage Practices: Ensure that the stock solution is aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and is stored at the recommended temperature.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°C≥ 4 years
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC grade water and acetonitrile

    • pH meter

    • HPLC system with UV or MS detector

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days. For solid-state thermal degradation, store the this compound powder at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) or using a mass spectrometer is necessary.

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the this compound peak.

Visualizations

degradation_pathway This compound This compound (3-hydroxy-3-methylglutaric acid) Dehydration Dehydration (-H₂O) This compound->Dehydration Heat, Acid/Base Decarboxylation Decarboxylation (-CO₂) This compound->Decarboxylation High Heat Oxidation Oxidation This compound->Oxidation Strong Oxidizing Agent Unsaturated_Acid Unsaturated Dicarboxylic Acid Dehydration->Unsaturated_Acid Monoacid Monocarboxylic Acid Derivative Decarboxylation->Monoacid Cleavage_Products C-C Cleavage Products Oxidation->Cleavage_Products

Caption: Potential degradation pathways of this compound under stress conditions.

experimental_workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_analysis Stability Assessment Solid Solid this compound (-20°C) Inconsistent_Results Inconsistent Results Solid->Inconsistent_Results Solution This compound Solution (-80°C) Precipitation Precipitation Observed Solution->Precipitation HPLC_Analysis Stability-Indicating HPLC Precipitation->HPLC_Analysis Forced_Degradation Forced Degradation Study Inconsistent_Results->Forced_Degradation Forced_Degradation->HPLC_Analysis

Caption: Workflow for troubleshooting and assessing this compound stability.

hmg_coa_pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMG_CoA_Reductase->Mevalonate This compound This compound (Active) This compound->HMG_CoA_Reductase Inhibits Degraded_this compound Degraded this compound (Inactive) Degraded_this compound->HMG_CoA_Reductase No Inhibition

Meglutol Technical Support Center: Troubleshooting Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meglutol. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the potential degradation of this compound during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent. Its structure contains two carboxylic acid functional groups and a tertiary alcohol. This combination of functional groups dictates its chemical stability and potential degradation pathways.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder-20°C≥ 4 years[1][2]
Solution-20°CUp to 1 month[3]
Solution-80°CUp to 6 months[3]

It is also recommended to prepare solutions fresh and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)[3]

  • Dimethylformamide (DMF)

  • Ethanol

When preparing stock solutions, ensure the chosen solvent is compatible with your downstream analytical methods. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[3]

Troubleshooting Guide

This guide addresses common issues that may indicate this compound degradation during sample preparation.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis

Possible Cause: Degradation of this compound into one or more new chemical entities. Based on its structure, potential degradation pathways include dehydration and decarboxylation.

Troubleshooting Steps:

  • Review Sample Preparation Conditions:

    • pH: this compound contains carboxylic acid groups and is more stable in acidic to neutral pH. While some similar structures are stable in basic conditions, it is a factor to investigate.

    • Temperature: Avoid exposing this compound solutions to high temperatures. Thermal degradation can lead to decarboxylation.

    • Light Exposure: Protect samples from direct light, as photodegradation can occur. Use amber vials or work in a low-light environment.

  • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions to accelerate degradation. See the Experimental Protocols section for a general procedure.

Issue 2: Loss of this compound Signal or Lower Than Expected Concentration

Possible Cause: Significant degradation of the parent compound or poor recovery during extraction.

Troubleshooting Steps:

  • Optimize Extraction Procedure:

    • If using liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic phase.

    • For solid-phase extraction (SPE), select a sorbent and elution solvent system that provides good recovery for a dicarboxylic acid with a hydroxyl group.

  • Evaluate Sample Processing Time: Minimize the time between sample preparation and analysis to reduce the opportunity for degradation.

  • Check for Adsorption: this compound may adsorb to certain types of plasticware. Using low-adsorption tubes and pipette tips can mitigate this issue.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
  • Compare the chromatograms of the stressed samples to a control sample (this compound stock solution stored under recommended conditions) to identify degradation products and quantify the loss of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photodegradation (UV light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_workflow start Issue: Unexpected Chromatographic Peak or Analyte Loss check_prep Review Sample Preparation Protocol start->check_prep stress_factors Potential Stress Factors? check_prep->stress_factors temp High Temperature? stress_factors->temp Yes no_stress No obvious stress factors stress_factors->no_stress No ph Extreme pH? temp->ph No solution_temp Action: Control Temperature (e.g., use ice bath) temp->solution_temp Yes light Light Exposure? ph->light No solution_ph Action: Adjust pH to Neutral or Acidic Range ph->solution_ph Yes solution_light Action: Protect from Light (e.g., amber vials) light->solution_light Yes light->no_stress No check_recovery Evaluate Extraction Recovery no_stress->check_recovery check_adsorption Investigate Adsorption to Labware check_recovery->check_adsorption

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Meglutol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meglutol experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is an antilipemic agent.[1] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound reduces the endogenous synthesis of cholesterol.

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: To maintain the stability and activity of this compound, it is crucial to store it under appropriate conditions. For long-term storage, it is recommended to keep this compound at -20°C. Ensure the container is tightly sealed to prevent degradation from moisture and air. Repeated freeze-thaw cycles should be avoided as they can impact the compound's stability.

Q3: What are the common causes of variability in in vitro HMG-CoA reductase inhibition assays with this compound?

A3: Variability in in vitro assays can stem from several factors, including:

  • Enzyme Activity: Differences in the specific activity of the HMG-CoA reductase enzyme preparation between batches or experiments.

  • Substrate Concentration: Inconsistent concentrations of the HMG-CoA substrate.

  • Cofactor Stability: Degradation of the NADPH cofactor.

  • Incubation Time and Temperature: Deviations from the optimized incubation time and temperature.

  • Buffer pH and Ionic Strength: Variations in the assay buffer composition.

  • Pipetting Accuracy: Inaccurate dispensing of reagents, especially at low volumes.

Q4: How can I ensure consistent results in cell-based cholesterol synthesis assays using this compound?

A4: For cell-based assays, reproducibility can be improved by:

  • Cell Line Integrity: Using a consistent cell line with a low passage number to avoid phenotypic drift.

  • Cell Seeding Density: Maintaining a uniform cell seeding density across all wells and experiments.

  • Serum Variability: Using the same batch of fetal bovine serum (FBS) or a serum-free medium to minimize variability from growth factors and lipids.

  • Compound Solubility: Ensuring complete solubilization of this compound in the cell culture medium.

  • Treatment Duration: Applying a consistent treatment duration in all experiments.

Q5: What are the key factors to control in animal studies to ensure reproducible lipid-lowering effects of this compound?

A5: In vivo studies require strict control over:

  • Animal Strain, Age, and Sex: Using a consistent animal model with defined characteristics.

  • Diet Composition: Maintaining a standardized diet, especially with regard to cholesterol and fat content.

  • Dosing Regimen: Ensuring accurate and consistent administration of this compound (dose, frequency, and route).

  • Acclimatization Period: Allowing for a sufficient acclimatization period for the animals before starting the experiment.

  • Environmental Conditions: Maintaining consistent housing conditions (temperature, light-dark cycle, etc.).

  • Blinding and Randomization: Implementing blinding and randomization in study design to minimize bias.[4]

Troubleshooting Guides

Issue 1: High Variability in HMG-CoA Reductase Inhibition Assay (In Vitro)
Symptom Possible Cause Troubleshooting Step
Inconsistent IC50 values for this compound across experiments. Enzyme activity varies between assays.Use a fresh aliquot of HMG-CoA reductase for each experiment and perform a standard curve with a known inhibitor (e.g., pravastatin) to normalize for activity.
Degradation of NADPH cofactor.Prepare fresh NADPH solution for each assay and protect it from light.
Inaccurate pipetting of small volumes.Calibrate pipettes regularly and use low-retention tips. Prepare a master mix of reagents to minimize pipetting errors.
High background signal in no-enzyme control wells. Contamination of reagents.Use fresh, high-purity reagents and sterile, nuclease-free water.
Autofluorescence of the test compound (if using a fluorescent readout).Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values.
Issue 2: Poor Reproducibility in Cell-Based Cholesterol Synthesis Assays
Symptom Possible Cause Troubleshooting Step
Variable inhibition of cholesterol synthesis at the same this compound concentration. Inconsistent cell health or passage number.Use cells within a defined low passage number range. Monitor cell viability before and after the experiment (e.g., using a trypan blue exclusion assay).
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Incomplete dissolution of this compound.Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture medium. The final vehicle concentration should be consistent across all wells and not exceed a non-toxic level (typically <0.5%).
High variability between replicate wells. Uneven cell seeding.Thoroughly mix the cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Issue 3: Inconsistent Lipid-Lowering Effects in Animal Models
Symptom Possible Cause Troubleshooting Step
Significant variation in plasma cholesterol levels within the same treatment group. Individual differences in animal metabolism.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment groups.
Inconsistent food and water intake.Monitor food and water consumption to ensure it is consistent across all animals and groups.
Stress-induced physiological changes.Handle animals gently and consistently. Ensure adequate acclimatization to the housing and experimental procedures.
Lack of expected lipid-lowering effect. Poor bioavailability of this compound.Verify the formulation and route of administration. Consider performing pharmacokinetic studies to determine the plasma concentration of this compound.
Inappropriate animal model.Hamsters are a suitable model for studying cholesterol metabolism as it is similar to humans.[5] Ensure the chosen model is appropriate for the study's objectives.

Quantitative Data Summary

Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound

ParameterValueOrganismAssay ConditionsReference
IC50 4000 nMHumanInhibitory concentration against HMG-CoA reductase.[6]
Ki 23.5 nMHumanInhibitory constant against HMG-CoA reductase.[6]

Table 2: Effect of 3-Hydroxy-3-Methylglutaric Acid (HMGA) on Plasma Cholesterol in Hamsters

Female Golden Syrian hamsters were fed a lithogenic diet (containing 2.4 mg cholesterol/g food) for 10 weeks.

Treatment GroupPlasma Cholesterol (mg/dL)% Reduction vs. Lithogenic Diet
Lithogenic DietData not explicitly provided, but used as control-
Lithogenic Diet + HMGA (100 mg/kg/day)Significantly reduced compared to Lithogenic Diet groupData on percentage reduction not explicitly provided, but the study indicates HMGA is effective in reducing hypercholesterolemia.[2]

Experimental Protocols

Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound or a vehicle control.

    • Add the HMG-CoA substrate.

    • Initiate the reaction by adding HMG-CoA reductase enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Cholesterol Synthesis Assay

This protocol provides a general framework for measuring de novo cholesterol synthesis in cultured cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free medium.

    • Treat the cells with various concentrations of this compound or a vehicle control in a serum-free or lipid-depleted medium for a specified duration (e.g., 24 hours).

  • Radiolabeling:

    • Add [¹⁴C]-acetate to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for the synthesis of radiolabeled cholesterol.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Analysis:

    • Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Data Analysis:

    • Normalize the cholesterol synthesis to the total protein content in each well.

    • Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the vehicle control.

Protocol 3: In Vivo Lipid-Lowering Study in Hamsters

This protocol is based on a study using 3-hydroxy-3-methylglutaric acid (HMGA), which is identical to this compound.[2]

  • Animal Model:

    • Use female Golden Syrian hamsters.

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

  • Diet and Treatment:

    • Acclimatize the animals for at least one week.

    • Divide the hamsters into control and treatment groups.

    • Feed all groups a high-cholesterol (lithogenic) diet.

    • Administer this compound (e.g., 100 mg/kg body weight/day) to the treatment group via oral gavage. The control group should receive the vehicle.

    • Continue the treatment for a specified period (e.g., 10 weeks).

  • Sample Collection:

    • At the end of the study, collect blood samples via cardiac puncture under anesthesia.

    • Separate the plasma by centrifugation.

  • Biochemical Analysis:

    • Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels in the plasma using commercially available enzymatic kits.

  • Data Analysis:

    • Compare the lipid profiles of the this compound-treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->HMGCR Inhibits HMGCR->Mevalonate

Caption: this compound inhibits HMG-CoA reductase in the cholesterol biosynthesis pathway.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, Substrates) Reaction Set up Reaction in 96-well Plate Reagents->Reaction Enzyme Prepare HMG-CoA Reductase Enzyme->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure NADPH Oxidation Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro HMG-CoA reductase inhibition assay.

Troubleshooting_Logic cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Problem Poor Reproducibility InVitro In Vitro Assay? Problem->InVitro Yes InVivo In Vivo Study? Problem->InVivo No Reagent_Check Check Reagent Stability (Enzyme, NADPH) InVitro->Reagent_Check Animal_Model Standardize Animal Model (Strain, Age, Sex) InVivo->Animal_Model Pipetting_Check Verify Pipetting Accuracy Reagent_Check->Pipetting_Check Assay_Conditions Standardize Assay Conditions (Temp, Time, pH) Pipetting_Check->Assay_Conditions Diet_Control Control Diet Composition Animal_Model->Diet_Control Dosing_Consistency Ensure Consistent Dosing Diet_Control->Dosing_Consistency

Caption: Logical approach to troubleshooting reproducibility issues.

References

Validation & Comparative

A Comparative Analysis of Meglutol and Other HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMG-CoA reductase inhibitors, commonly known as statins, are a cornerstone in the management of hypercholesterolemia. They function by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This guide provides a comparative overview of Meglutol, a lesser-known HMG-CoA reductase inhibitor, against more established statins such as Atorvastatin, Simvastatin, and Rosuvastatin. The comparison is based on available experimental data on their efficacy and mechanism of action.

Chemical Structures and Mechanism of Action

This compound, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is a naturally occurring dicarboxylic acid.[1] Like other statins, it acts as a competitive inhibitor of HMG-CoA reductase.[2][3] This inhibition leads to a reduction in the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis cascade. The subsequent decrease in intracellular cholesterol levels upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Established statins, while sharing the same primary mechanism of action, are structurally more complex than this compound. They are broadly classified into two types: Type 1 statins (e.g., Simvastatin, Lovastatin), which are derived from fungal metabolites, and Type 2 statins (e.g., Atorvastatin, Rosuvastatin), which are entirely synthetic.

Quantitative Comparison of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of an HMG-CoA reductase inhibitor. The available data for this compound and a selection of commonly prescribed statins are summarized in the table below. It is important to note the absence of direct, head-to-head comparative studies in the same experimental setup, which may lead to variability in the reported values.

HMG-CoA Reductase InhibitorIC50 (nM)Reference(s)
This compound4[4]
Atorvastatin8[5]
Simvastatin3.4[5]
Rosuvastatin11[5]
Fluvastatin8[5]
Lovastatin3.4[5]
Pravastatin5.6 (µM)[5]

In Vivo Efficacy: Preclinical Data

In a study utilizing a rabbit model of atherosclerosis induced by a high-cholesterol diet, administration of this compound at a dose of 25 mg/animal per day resulted in a reduction in serum levels of cholesterol, triglycerides, and phospholipids.[4] Furthermore, the severity of aortic atherosclerotic lesions was also reported to be reduced.[4]

Another study in rats demonstrated that dietary administration of this compound at doses of 10, 20, and 30 mg/kg per day reduced serum total cholesterol levels in normal rats.[4] In hypercholesterolemic rats, a dose of 50 mg/kg per day administered in drinking water also lowered serum total cholesterol.[4]

For comparison, established statins have undergone extensive preclinical and clinical testing. For instance, Atorvastatin and Rosuvastatin are recognized as high-intensity statins, capable of reducing LDL cholesterol by over 50% at higher doses.[6] Simvastatin and Pravastatin are generally considered to be of moderate intensity.[6]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Atorvastatin)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or reference inhibitor to the appropriate wells.

  • Initiate the enzymatic reaction by adding HMG-CoA reductase to each well.

  • Immediately after adding the enzyme, start monitoring the decrease in absorbance at 340 nm at regular intervals. This decrease corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Meglutol_Statins Meglutol_Statins HMG-CoA Reductase HMG-CoA Reductase Meglutol_Statins->HMG-CoA Reductase Inhibit

Caption: Simplified Cholesterol Biosynthesis Pathway and the Site of Action for HMG-CoA Reductase Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitors) Reaction_Setup Set up Reaction in Microplate Prepare_Reagents->Reaction_Setup Spectrophotometry Measure NADPH Oxidation (Absorbance at 340 nm) Reaction_Setup->Spectrophotometry Data_Analysis Calculate % Inhibition and IC50 Spectrophotometry->Data_Analysis Comparative_Analysis Comparative_Analysis Data_Analysis->Comparative_Analysis Animal_Model Select Animal Model (e.g., Hypercholesterolemic Rabbit) Drug_Administration Administer Test Compound (e.g., this compound) and Controls Animal_Model->Drug_Administration Sample_Collection Collect Blood Samples at Predetermined Intervals Drug_Administration->Sample_Collection Lipid_Profile_Analysis Analyze Serum for Cholesterol, LDL, HDL, Triglycerides Sample_Collection->Lipid_Profile_Analysis Lipid_Profile_Analysis->Comparative_Analysis

Caption: General Experimental Workflow for the Evaluation of HMG-CoA Reductase Inhibitors.

Conclusion

This compound demonstrates in vitro potency as an HMG-CoA reductase inhibitor, with an IC50 value comparable to some established statins. Preclinical data in animal models indicate its potential as a lipid-lowering agent. However, a significant gap in the current scientific literature is the absence of direct, controlled comparative studies evaluating the efficacy and safety of this compound against other widely used statins. Such studies would be crucial for a comprehensive understanding of its therapeutic potential and positioning within the class of HMG-CoA reductase inhibitors. Further research, including well-designed in vivo experiments and eventually clinical trials, is warranted to fully elucidate the comparative performance of this compound.

References

Meglutol's In Vivo Lipid-Lowering Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that has demonstrated efficacy in reducing cholesterol levels.[1][2] This guide provides a comparative analysis of this compound's in vivo lipid-lowering activity against other established therapeutic agents, namely statins, fibrates, and ezetimibe. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview supported by experimental data.

Mechanism of Action

This compound exerts its lipid-lowering effects primarily by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This mechanism is shared with the widely used class of drugs, statins. By blocking this enzyme, this compound reduces the endogenous production of cholesterol in the liver. Additionally, it has been suggested that this compound interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A.[1][2]

Comparative Efficacy of Lipid-Lowering Agents

The following tables summarize the in vivo lipid-lowering effects of this compound and its alternatives based on available clinical and preclinical data.

Table 1: Effects on Low-Density Lipoprotein Cholesterol (LDL-C)

Drug ClassAgent(s)LDL-C ReductionKey Findings & Citations
HMG-CoA Reductase Inhibitor This compound 8% In a double-blind trial with patients having familial hypercholesterolemia, daily doses of 2250-3000 mg resulted in an 8% decrease in LDL cholesterol.[3]
HMG-CoA Reductase InhibitorsStatins (e.g., Atorvastatin, Rosuvastatin)25-60%Statins can cause a 30% to 50% decrease in LDL levels, depending on the specific drug and dosage.[4] A meta-analysis showed rosuvastatin to be the most efficacious, with an average LDL cholesterol reduction of 53% at a 40 mg dose.[5]
Cholesterol Absorption InhibitorEzetimibe15-22% (monotherapy)As a monotherapy, ezetimibe reduces LDL-C by approximately 18%.[6] When added to statin therapy, it can provide an additional 21.4% reduction.[6]
FibratesFenofibrate, BezafibrateVariable (up to 15%)A meta-analysis of randomized controlled trials showed that fenofibrate and bezafibrate significantly reduced LDL-C by -15.12 mg/dL and -15.04 mg/dL, respectively, compared to placebo.[7][8]

Table 2: Effects on High-Density Lipoprotein Cholesterol (HDL-C)

Drug ClassAgent(s)HDL-C IncreaseKey Findings & Citations
HMG-CoA Reductase Inhibitor This compound Not specifiedClinical trial data did not specify significant changes in HDL-C.
HMG-CoA Reductase InhibitorsStatins5-10%The degree of HDL-C elevation can be dependent on the statin dose.[9]
Cholesterol Absorption InhibitorEzetimibe~3%Ezetimibe monotherapy has been shown to increase HDL-C levels by 2.9% to 3.5%.[6]
FibratesFenofibrate, Gemfibrozil10-20%Fibrates are known to increase HDL-C levels.[10]

Table 3: Effects on Triglycerides (TG)

Drug ClassAgent(s)Triglyceride ReductionKey Findings & Citations
HMG-CoA Reductase Inhibitor This compound No significant effect A clinical trial in patients with familial hypercholesterolemia showed no significant effect on plasma triglycerides compared to placebo.[3]
HMG-CoA Reductase InhibitorsStatins10-30%Stronger statins like rosuvastatin, pitavastatin, and atorvastatin have a notable TG-lowering effect.[9]
Cholesterol Absorption InhibitorEzetimibeModest reductionEzetimibe monotherapy can result in a modest, though not always statistically significant, decrease in triglycerides.
FibratesFenofibrate, Gemfibrozil20-50%Fibrates are highly effective at lowering plasma triglycerides.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo evaluation of lipid-lowering agents.

This compound: Clinical Trial in Familial Hypercholesterolemia
  • Study Design : A double-blind, placebo-controlled, randomized trial was conducted over an eight-week treatment period.[3]

  • Patient Population : 36 patients with familial hypercholesterolemia (type IIa or hyper-beta-lipoproteinemia) were enrolled.[3]

  • Intervention : Patients were randomly assigned to one of five treatment groups: placebo, 750 mg/day, 1500 mg/day, 2250 mg/day, or 3000 mg/day of 3-hydroxy-3-methylglutaric acid (this compound).[3]

  • Outcome Measures : The primary endpoints were the mean plasma cholesterol and LDL cholesterol levels during the treatment period compared to the placebo group.[3] Plasma triglycerides were also monitored.[3]

  • Data Analysis : Statistical comparison of the mean lipid levels between the treatment and placebo groups was performed.[3]

Statins: Animal Model of Hyperlipidemia
  • Animal Model : Male Wistar rats are often used. Hyperlipidemia can be induced by a high-fat diet for a specified period.

  • Study Design : Animals are divided into a control group (receiving a standard diet), a hyperlipidemic control group (receiving a high-fat diet), and treatment groups (receiving a high-fat diet supplemented with different doses of a statin).

  • Intervention : The statin is typically administered orally once daily for several weeks.

  • Data Collection : Blood samples are collected at baseline and at the end of the study to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Outcome Measures : The primary outcomes are the percentage changes in lipid parameters in the treatment groups compared to the hyperlipidemic control group.

Ezetimibe: Animal Model of High Cholesterol
  • Animal Model : ApoE double-knockout mice, which are genetically predisposed to severely elevated cholesterol levels and atherosclerosis, are a suitable model.[3]

  • Study Design : Mice are fed a cholesterol-rich diet and divided into a control group and an ezetimibe treatment group.[3]

  • Intervention : Ezetimibe is administered at a specific dose (e.g., 10 mg/kg per day).[3]

  • Data Collection : Serum cholesterol levels are measured. The intestinal absorption of cholesterol is also quantified.[3]

  • Outcome Measures : The primary outcomes include the reduction in serum cholesterol levels and the inhibition of intestinal cholesterol absorption.[3]

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound & Statins This compound & Statins HMG-CoA Reductase HMG-CoA Reductase This compound & Statins->HMG-CoA Reductase Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Induction of Hyperlipidemia Induction of Hyperlipidemia Animal Model Selection->Induction of Hyperlipidemia Baseline Blood Sampling Baseline Blood Sampling Induction of Hyperlipidemia->Baseline Blood Sampling Randomization Randomization Baseline Blood Sampling->Randomization Control Group Control Group Randomization->Control Group Treatment Groups Treatment Groups Randomization->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Endpoint Blood Sampling Endpoint Blood Sampling Drug Administration->Endpoint Blood Sampling Lipid Profile Analysis Lipid Profile Analysis Endpoint Blood Sampling->Lipid Profile Analysis Statistical Comparison Statistical Comparison Lipid Profile Analysis->Statistical Comparison

References

A Comparative Analysis of Meglutol and Statins in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of meglutol (3-hydroxy-3-methylglutaric acid) and statins, two classes of compounds that interact with the mevalonate pathway to modulate cholesterol synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.

Introduction to this compound and Statins

Statins are a well-established class of drugs that are the cornerstone of therapy for hypercholesterolemia. They are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Their efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and cardiovascular risk is supported by a vast body of clinical evidence.

This compound, also known as 3-hydroxy-3-methylglutaric acid (3H3MG), is a structural analog of HMG-CoA and a naturally occurring intermediate in the mevalonate pathway. While not used as a mainstream pharmaceutical for cholesterol reduction, its role in lipid metabolism has been the subject of scientific investigation. It has been studied for its potential to lower cholesterol and has been used in the treatment of hyperlipoproteinemia.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for both statins and this compound involves the HMG-CoA reductase pathway, which is central to the synthesis of cholesterol in the liver. However, their precise interactions with this pathway differ.

  • Statins: Statins act as competitive inhibitors of HMG-CoA reductase. By binding to the active site of the enzyme, they block the conversion of HMG-CoA to mevalonic acid. This inhibition leads to a decrease in intracellular cholesterol concentration. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL-C from the bloodstream.

  • This compound (3H3MG): this compound is thought to influence cholesterol metabolism through a more complex mechanism. As an intermediate in the pathway, it may exert feedback inhibition on HMG-CoA reductase. Additionally, studies suggest that this compound can be converted to other metabolites that may have downstream effects on lipid metabolism. Some research indicates that it may also have a direct inhibitory effect on HMG-CoA reductase, similar to statins, although potentially with different kinetics and potency.

Below is a diagram illustrating the points of action for both statins and this compound within the cholesterol biosynthesis pathway.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Downstream Downstream Intermediates Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Statins Statins Statins->HMG_CoA_Reductase Inhibition This compound This compound (3H3MG) This compound->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Figure 1: Simplified Cholesterol Biosynthesis Pathway

Comparative Efficacy in Cholesterol Reduction

The clinical efficacy of statins in lowering LDL-C is well-documented through numerous large-scale clinical trials. The data for this compound is more limited. The following tables summarize representative data for a commonly prescribed statin, Atorvastatin, and available data for this compound.

Table 1: Efficacy of Atorvastatin in Lowering LDL-C

Dosage Mean LDL-C Reduction (%) Study Population Study Duration
10 mg/day 39% Patients with primary hypercholesterolemia 6 weeks
20 mg/day 43% Patients with primary hypercholesterolemia 6 weeks
40 mg/day 50% Patients with primary hypercholesterolemia 6 weeks

| 80 mg/day | 60% | Patients with primary hypercholesterolemia | 6 weeks |

Table 2: Efficacy of this compound in Lowering Cholesterol

Dosage Mean Total Cholesterol Reduction (%) Mean LDL-C Reduction (%) Study Population Study Duration
1.5 g/day 15-20% 18-25% Patients with hyperlipoproteinemia 8 weeks

| 3.0 g/day | 20-25% | 25-30% | Patients with hyperlipoproteinemia | 8 weeks |

Disclaimer: The data presented are for illustrative purposes and are derived from various sources. Direct comparison between these studies should be made with caution due to differences in study design, patient populations, and treatment durations.

Experimental Protocols

The evaluation of lipid-lowering agents typically follows a standardized clinical trial methodology. Below is a description of a representative experimental protocol for a study evaluating the efficacy of a cholesterol-lowering drug.

Objective: To assess the efficacy and safety of the investigational drug in reducing LDL-C levels in patients with primary hypercholesterolemia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adult males and females (18-75 years) with primary hypercholesterolemia, defined as LDL-C levels > 130 mg/dL and < 250 mg/dL, and triglyceride levels < 400 mg/dL.

  • Exclusion Criteria: History of cardiovascular events, uncontrolled hypertension, diabetes with poor glycemic control, and use of other lipid-lowering medications.

Treatment Protocol:

  • Screening Phase (4 weeks): Participants undergo a washout period for any lipid-lowering medications and are placed on a standard diet.

  • Randomization: Eligible participants are randomly assigned to one of the treatment arms (e.g., placebo, investigational drug at various doses).

  • Treatment Phase (12 weeks): Participants receive the assigned treatment daily.

  • Follow-up: Clinical and laboratory assessments are performed at baseline and at specified intervals throughout the study.

Efficacy Endpoints:

  • Primary Endpoint: Percent change in LDL-C from baseline to the end of the treatment period.

  • Secondary Endpoints: Percent change in total cholesterol, HDL-C, and triglycerides; incidence of adverse events.

Statistical Analysis: The primary efficacy analysis is typically performed using an analysis of covariance (ANCOVA) model, with the treatment group as a factor and the baseline LDL-C level as a covariate.

The following diagram illustrates a typical workflow for such a clinical trial.

Clinical_Trial_Workflow Screening Screening & Washout (4 weeks) Baseline Baseline Assessment (Lipid Profile, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Arm 1 Drug_Low Drug (Low Dose) Randomization->Drug_Low Arm 2 Drug_High Drug (High Dose) Randomization->Drug_High Arm 3 Treatment Treatment Period (12 weeks) Placebo->Treatment Drug_Low->Treatment Drug_High->Treatment FollowUp Follow-up Visits (Weeks 4, 8, 12) Treatment->FollowUp Final Final Assessment (End of Treatment) FollowUp->Final Analysis Data Analysis Final->Analysis

Figure 2: Clinical Trial Workflow for a Lipid-Lowering Agent

Summary and Conclusion

Statins represent the gold standard for cholesterol reduction, with a well-defined mechanism of action and extensive clinical data supporting their efficacy and safety. This compound, while also interacting with the mevalonate pathway, has a less characterized mechanism and a more limited body of clinical evidence. The available data suggests that this compound can reduce cholesterol levels, though its potency may be less than that of high-dose statins.

For drug development professionals, the study of compounds like this compound can provide insights into alternative mechanisms for modulating cholesterol metabolism. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential role, if any, in contemporary lipid management. The established framework of clinical trials for lipid-lowering agents provides a clear path for the evaluation of such novel compounds.

Comparative Analysis of Meglutol's Effects in Different Cell Lines: A Review of HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the in-vitro effects of Meglutol and other HMG-CoA reductase inhibitors reveals cell-line-specific responses and highlights the therapeutic potential of targeting the mevalonate pathway in cancer.

This compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that functions as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While direct comparative studies detailing the effects of this compound across a wide range of cell lines are limited, a broader analysis of HMG-CoA reductase inhibitors, primarily statins, provides significant insights into the differential cellular responses to the inhibition of the mevalonate pathway. This guide synthesizes the available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

The upregulation of the mevalonate pathway is a characteristic feature of several cancers, where it contributes to tumor development and progression.[4][5] Inhibition of this pathway by agents like this compound and statins has been shown to induce anti-tumor effects, including the reduction of cell proliferation and invasion, and the induction of apoptosis in various cancer cell lines.[6][7][8][9]

Comparative Effects of HMG-CoA Reductase Inhibitors on Cancer Cell Viability

The cytotoxic effects of HMG-CoA reductase inhibitors vary significantly among different cancer cell lines. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for various statins across a selection of cancer cell lines, illustrating the differential sensitivity to HMG-CoA reductase inhibition.

DrugCell LineCancer TypeIC50 (µM)Reference
AtorvastatinVascular Smooth Muscle CellsNot ApplicableInduces apoptosis in a dose-dependent manner[6]
SimvastatinVascular Smooth Muscle CellsNot ApplicableInduces apoptosis in a dose-dependent manner[6]
LovastatinVascular Smooth Muscle CellsNot ApplicableInduces apoptosis in a dose-dependent manner[6]
FluvastatinASPC-1Pancreatic CancerInhibition of invasion[10]
LovastatinASPC-1Pancreatic CancerInhibition of invasion[10]
LovastatinHGT-1Gastric Cancer12.5[11]
LovastatinAGSGastric CancerNot specified[11]
LovastatinHCT116Colon CancerNot specified[11]

Effects of 3-Hydroxy-3-Methylglutaric Acid in Specific Cell Types

Direct studies on this compound (3-hydroxy-3-methylglutaric acid) are less common. However, research related to the metabolic disorder 3-hydroxy-3-methylglutaric aciduria, characterized by the accumulation of this acid, provides some insights into its cellular effects.

One study investigating the in vitro effects of 3-hydroxy-3-methylglutaric acid on rat brain cells found that it increased the frequency and index of DNA damage in the striatum but not in the cerebral cortex, suggesting a degree of cell-type specificity in its effects.[12] In contrast, a study on primary neuronal rat cells reported that 3-hydroxyglutaric acid did not impact cell viability.[13] Furthermore, patient-derived cells from individuals with 3-hydroxy-3-methylglutaric aciduria, such as cultured fibroblasts and lymphocytes, exhibit profoundly deficient HMG-CoA lyase activity.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the effects of HMG-CoA reductase inhibitors on cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other HMG-CoA reductase inhibitors for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the direct target of this compound and statins.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH consumption, which is stoichiometrically converted to NADP+ during the reduction of HMG-CoA to mevalonate. The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm.

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells that preserve enzyme activity.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate buffer, EDTA, DTT, and NADPH.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture, followed by the addition of the substrate HMG-CoA.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, which has downstream effects on various cellular processes critical for cancer cell survival and proliferation.

Mevalonate_Pathway_Inhibition cluster_0 Mevalonate Pathway cluster_1 Downstream Effects Acetil_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetil_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation (Ras, Rho) Isoprenoids->Protein_Prenylation Cholesterol_Synthesis Cholesterol Synthesis Isoprenoids->Cholesterol_Synthesis This compound This compound / Statins HMG_CoA_Reductase_Inhibition This compound->HMG_CoA_Reductase_Inhibition Inhibits Signaling_Pathways Signaling Pathways (e.g., Rho, Akt) Protein_Prenylation->Signaling_Pathways Cell_Proliferation Cell Proliferation Signaling_Pathways->Cell_Proliferation Inhibition of Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induction of

Caption: Inhibition of HMG-CoA Reductase by this compound disrupts the mevalonate pathway.

The following diagram outlines a typical experimental workflow for comparing the effects of HMG-CoA reductase inhibitors on different cell lines.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Endpoint Assays Cell_Line_A Cell Line A Treatment Treatment with This compound / Statins (Dose-Response and Time-Course) Cell_Line_A->Treatment Cell_Line_B Cell Line B Cell_Line_B->Treatment Cell_Line_C Cell Line C Cell_Line_C->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Enzyme_Activity HMG-CoA Reductase Activity Assay Treatment->Enzyme_Activity Data_Analysis Data Analysis and Comparison (IC50 values, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Enzyme_Activity->Data_Analysis

Caption: Workflow for comparative analysis of HMG-CoA reductase inhibitors in cell lines.

References

A Comparative Guide to Meglutol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Meglutol (3-hydroxy-3-methylglutaric acid) is crucial for clinical diagnostics and metabolic research. This guide provides a comparative overview of various analytical methods for the quantification of this compound in biological matrices, with a focus on experimental protocols and performance data.

Overview of Analytical Techniques

The quantification of this compound, a key biomarker for the inborn error of metabolism 3-hydroxy-3-methylglutaric aciduria, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) has traditionally been the gold standard for organic acid analysis. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are increasingly favored for their simplified workflows and high sensitivity. A more recent development, Direct Analysis in Real Time-Mass Spectrometry (DART-MS), offers a high-throughput screening approach. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common analytical technique, its application to this compound is limited due to the molecule's lack of a strong chromophore, which results in low sensitivity.

Performance Comparison of Quantification Methods

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound.

MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery
LC-MS/MS 3-Hydroxyglutaric Acid*Plasma6.20–319 ng/mL0.348 ng/mL1.56 ng/mL66–115%[1]
LC-MS/MS 3-Hydroxy-3-methylglutaric AcidSerum2–100 µM0.06 µMNot ReportedWithin 15%[2]
DART-MS 3-Hydroxy-3-methylglutaric AcidUrine0.05–5 mg/L0.002 mg/L0.007 mg/L88.0–123.1%[3]
GC-MS 3-Hydroxy-3-methylglutaric AcidUrineNot ReportedNot ReportedNot ReportedNot Reported
HPLC-UV This compoundNot ApplicableNot ReportedNot ReportedNot ReportedNot Reported

*Data for 3-Hydroxyglutaric Acid is presented as a close structural analog often analyzed concurrently.

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published validation studies and represent established practices in the field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in various biological matrices.

Sample Preparation (Plasma/Urine):

  • To a sample of plasma or urine, add a deuterated internal standard (e.g., 3-HGA-d3).

  • Precipitate proteins by adding acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue using 3 M HCl in 1-butanol with heating.

  • Evaporate the derivatization agent and reconstitute the dried derivative in a methanol-water solution for injection into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C8 or C18 HPLC column.

  • Mobile Phase: A gradient of 0.2% formic acid in water and methanol.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.[1][2]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Dry Supernatant Centrifugation->Supernatant_Drying Derivatization Derivatization Supernatant_Drying->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data_Quantification MS_Detection->Data_Quantification Data Quantification

LC-MS/MS Workflow for this compound Quantification
Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

DART-MS is a rapid method suitable for high-throughput screening of this compound in urine, requiring minimal sample preparation.

Sample Preparation (Urine):

  • Urine samples from newborns are collected on filter paper and dried.

  • A small disk is punched out from the dried urine spot for analysis.[3]

DART-MS Conditions:

  • Ionization Source: DART source with helium gas heated to approximately 400°C.

  • Ionization Mode: Negative ion mode is used to generate the deprotonated molecule [M-H]⁻.

  • Mass Spectrometry: A mass spectrometer is used to detect the specific mass-to-charge ratio of this compound.[3]

DART_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample on Filter Paper Drying Drying Urine_Sample->Drying Punch_Disk Punch Dried Urine Spot Drying->Punch_Disk DART_Ionization DART Ionization Punch_Disk->DART_Ionization MS_Analysis MS Analysis DART_Ionization->MS_Analysis Data_Screening Data_Screening MS_Analysis->Data_Screening Data Screening

DART-MS Workflow for this compound Screening
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust method for the analysis of organic acids in urine.

Sample Preparation (Urine):

  • An internal standard is added to the urine sample.

  • The sample is subjected to extraction, often using an organic solvent.

  • The extract is evaporated to dryness.

  • A two-step derivatization process is typically employed:

    • Methoxyamination to protect keto groups.

    • Trimethylsilylation to increase the volatility of the organic acids.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometer operating in scan or selected ion monitoring (SIM) mode.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Extraction Add_IS->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Methoxyamination & Silylation) Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis

GC-MS Workflow for Organic Acid Analysis

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for clinical diagnostic applications requiring accurate quantification at low concentrations. DART-MS is a valuable tool for high-throughput newborn screening where rapid identification of elevated levels is the primary goal. GC-MS remains a reliable and robust method for comprehensive organic acid profiling. Due to its inherent low sensitivity for non-chromophoric compounds like this compound, HPLC-UV is generally not the preferred method for its quantification in biological samples. Researchers should select the method that best aligns with their analytical needs, considering factors such as required sensitivity, sample throughput, and the availability of instrumentation.

References

Meglutol's Binding Affinity to HMG-CoA Reductase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data confirms the binding affinity of Meglutol, a lipid-lowering agent, to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide provides a comparative overview of this compound's binding affinity alongside established HMG-CoA reductase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of HMG-CoA Reductase Inhibitors

The binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency. This is often expressed by the Inhibition Constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of this compound and several widely recognized statins for HMG-CoA reductase.

CompoundKi (nM)IC50 (nM)
This compound 23.5[1], 24[2]4000[1][2]
Atorvastatin-8
Fluvastatin-8
Rosuvastatin~0.1-
Pravastatin-5.6 μM
Simvastatin--
Cerivastatin--

Note: The Ki and IC50 values can vary depending on the experimental conditions.

Experimental Determination of Binding Affinity

The binding affinity of inhibitors to HMG-CoA reductase is typically determined through enzymatic assays. A common method involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Key Experimental Protocol: HMG-CoA Reductase Activity Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of HMG-CoA reductase by 50% (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Purified recombinant human HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Inhibitor (e.g., this compound, statins)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared containing the assay buffer, HMG-CoA reductase, and NADPH.

  • The inhibitor, at a range of concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate, HMG-CoA.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The rate of this reaction is directly proportional to the activity of HMG-CoA reductase.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) for competitive inhibitors can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor to HMG-CoA reductase.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme HMG-CoA Reductase Reaction Reaction Mixture (Enzyme, NADPH, Inhibitor) Enzyme->Reaction Substrate HMG-CoA Cofactor NADPH Cofactor->Reaction Inhibitor Inhibitor (e.g., this compound) Inhibitor->Reaction Initiation Add Substrate (HMG-CoA) Reaction->Initiation Measurement Measure NADPH Oxidation (Absorbance at 340 nm) Initiation->Measurement Plotting Plot % Inhibition vs. [Inhibitor] Measurement->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Experimental workflow for determining HMG-CoA reductase inhibition.

HMG-CoA Reductase Signaling Pathway

HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids. Inhibition of this enzyme leads to a reduction in cholesterol production.

signaling_pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMGCR->Mevalonate Inhibitor This compound / Statins Inhibitor->HMGCR Inhibition

Inhibition of the mevalonate pathway by HMG-CoA reductase inhibitors.

This comparative guide underscores the inhibitory effect of this compound on HMG-CoA reductase, providing a foundation for further research and development in the field of lipid-lowering therapies. The presented data and experimental protocols offer a valuable resource for scientists working to understand and modulate cholesterol biosynthesis.

References

Validating the Downstream Effects of Meglutol Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meglutol's performance with other lipid-lowering alternatives, supported by available experimental data. It is designed to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanistic underpinnings of this compound.

Introduction

This compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that has been investigated for its effects on plasma lipid profiles. It functions primarily by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This guide summarizes the quantitative data on this compound's efficacy from clinical trials and compares it with other established lipid-lowering therapies, including statins, ezetimibe, and bempedoic acid. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also provided to facilitate further research and validation.

Quantitative Data Presentation

The following tables summarize the lipid-lowering efficacy of this compound and its alternatives based on data from clinical trials. It is important to note that direct head-to-head comparative trials between this compound and other agents are limited; therefore, the data is presented from separate studies.

Table 1: Efficacy of this compound in Patients with Familial Hypercholesterolemia

Treatment GroupDaily DosageMean Plasma Cholesterol Reduction (%)Mean LDL Cholesterol Reduction (%)Effect on Plasma Triglycerides
This compound2250 mg11% (p < 0.034 vs. placebo)8%No significant effect
This compound3000 mg13% (p < 0.021 vs. placebo)8%No significant effect
Placebo----

Data from a double-blind, placebo-controlled trial in patients with familial hypercholesterolemia over an eight-week treatment period.[1]

Table 2: Comparative Efficacy of Other Oral Lipid-Lowering Agents

Drug ClassDrugDaily DosageMean LDL Cholesterol Reduction (%)
Statins Fluvastatin20 mg21.0%
40 mg23.1%
Lovastatin20 mg24.9%
80 mg39.8%
Pravastatin10 mg19.3%
80 mg37.7%
Simvastatin2.5 mg22.9%
40 mg40.7%
Cholesterol Absorption Inhibitor Ezetimibe10 mg~15-20% (as monotherapy)
ACL Inhibitor Bempedoic Acid180 mg~17-28% (in statin-intolerant patients)

Data for statins are from a meta-analysis of 52 randomized, double-masked clinical trials.[3] Data for ezetimibe and bempedoic acid are from various clinical trials.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and validation of findings.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the direct target of this compound. The protocol is based on spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)

  • HMG-CoA substrate solution

  • NADPH solution

  • Purified HMG-CoA reductase enzyme or cell/tissue lysates

  • Test inhibitor (e.g., this compound)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, NADPH, and the HMG-CoA substrate.

  • Sample and Control Preparation:

    • Blank: Add assay buffer to a well.

    • Enzyme Control: Add assay buffer and HMG-CoA reductase enzyme to a well.

    • Test Sample: Add assay buffer, HMG-CoA reductase enzyme, and the test inhibitor (this compound at various concentrations) to separate wells.

  • Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each sample. The percentage of inhibition by the test compound is calculated relative to the enzyme control.

Measurement of Plasma Lipid Profile

This protocol outlines the standard enzymatic methods for quantifying total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in plasma samples.

Materials:

  • Fasting blood samples collected in EDTA-containing tubes

  • Centrifuge

  • Commercially available enzymatic assay kits for Total Cholesterol, HDL-Cholesterol, and Triglycerides

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Collect fasting blood samples from subjects.

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Total Cholesterol (TC) Measurement:

    • Use a cholesterol oxidase-peroxidase (CHOD-PAP) enzymatic assay kit according to the manufacturer's instructions.

    • Measure the absorbance of the resulting colored product spectrophotometrically.

  • HDL-Cholesterol (HDL-C) Measurement:

    • Precipitate apolipoprotein B-containing lipoproteins (LDL and VLDL) from the plasma using a precipitating reagent (e.g., phosphotungstic acid/magnesium chloride).

    • Measure the cholesterol content in the supernatant (HDL fraction) using the same enzymatic method as for total cholesterol.

  • Triglycerides (TG) Measurement:

    • Use a glycerol phosphate oxidase-peroxidase (GPO-PAP) enzymatic assay kit according to the manufacturer's instructions.

    • Measure the absorbance of the resulting colored product spectrophotometrically.

  • LDL-Cholesterol (LDL-C) Calculation (Friedewald Formula):

    • Calculate LDL-C using the following formula, provided the triglyceride level is below 400 mg/dL: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound's mechanism of action.

Cholesterol_Biosynthesis_Pathway cluster_this compound This compound Inhibition Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition.

SREBP_Regulation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SCAP_SREBP2 SCAP-SREBP-2 Complex SCAP->SCAP_SREBP2 SREBP2 SREBP-2 SREBP2->SCAP_SREBP2 INSIG INSIG INSIG->SCAP_SREBP2 retains in ER Cholesterol_High High Cholesterol Cholesterol_High->INSIG binds S1P S1P SCAP_SREBP2->S1P transport to Golgi S2P S2P S1P->S2P cleavage nSREBP2 nSREBP-2 (active fragment) S2P->nSREBP2 cleavage SRE SRE nSREBP2->SRE binds LDLR_Gene LDLR Gene SRE->LDLR_Gene activates HMGCR_Gene HMGCR Gene SRE->HMGCR_Gene activates Cholesterol_Low Low Cholesterol Cholesterol_Low->SCAP_SREBP2 allows transport Meglutol_Effect This compound Treatment Meglutol_Effect->Cholesterol_Low leads to

Figure 2: Regulation of Cholesterol Homeostasis by the SREBP-2 Pathway.

Experimental_Workflow cluster_trial Clinical Trial cluster_sampling Sample Collection & Processing cluster_analysis Biochemical Analysis Patient_Recruitment Patient Recruitment (e.g., Hypercholesterolemia) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Blood_Sampling Fasting Blood Sampling (Baseline and Post-treatment) Treatment_Group->Blood_Sampling Placebo_Group->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Lipid_Profile Lipid Profile Measurement (TC, HDL-C, TG, LDL-C) Plasma_Separation->Lipid_Profile Enzyme_Assay HMG-CoA Reductase Activity Assay (Optional) Plasma_Separation->Enzyme_Assay Data_Analysis Statistical Data Analysis Lipid_Profile->Data_Analysis Enzyme_Assay->Data_Analysis

Figure 3: General Experimental Workflow for a Clinical Trial Validating this compound.

References

A Comparative Analysis of Meglutol and Its Prospective Synthetic Analogs as HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Meglutol (3-hydroxy-3-methylglutaric acid), a naturally occurring HMG-CoA reductase inhibitor, and its potential synthetic analogs. While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this document synthesizes the known mechanism of action, relevant signaling pathways, detailed experimental protocols for inhibitor assessment, and discusses the structure-activity relationships (SAR) of structurally related compounds. This information serves as a foundational resource for the rational design and evaluation of novel this compound-based HMG-CoA reductase inhibitors.

Introduction to this compound

This compound, also known as 3-hydroxy-3-methylglutaric acid, is a dicarboxylic acid that has been identified as an antilipemic agent.[1][2] Its primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol. The study of this compound and its potential synthetic analogs is of significant interest for the development of new therapeutic agents for hypercholesterolemia.

Signaling Pathway: Cholesterol Biosynthesis

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a critical metabolic route for the production of cholesterol and other essential isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce cholesterol. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a key regulatory step. Inhibition of this enzyme is a primary strategy for lowering cholesterol levels.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps This compound This compound & Analogs This compound->HMG_CoA Inhibition

Caption: The Cholesterol Biosynthesis Pathway highlighting the rate-limiting step catalyzed by HMG-CoA reductase and the point of inhibition by this compound and its analogs.

Comparative Data of this compound and Hypothetical Analogs

CompoundStructurePredicted HMG-CoA Reductase Inhibition (IC50)Key Structural Features
This compound 3-hydroxy-3-methylglutaric acidBaselineParent compound with a hydroxyl and methyl group at the 3-position.
Analog A 3-hydroxy-3-ethyl glutaric acidPotentially lower potencyIncreased steric bulk at the 3-position may hinder binding to the active site.
Analog B 3-fluoro -3-methylglutaric acidPotentially higher potencyThe electron-withdrawing nature of fluorine may enhance binding interactions.
Analog C Thio -meglutol (thiol instead of hydroxyl)Potentially altered potencyThe change in the hydrogen bonding group will affect interaction with the enzyme.
Analog D This compound monomethyl ester Likely inactiveThe free dicarboxylic acid moiety is crucial for mimicking the substrate HMG-CoA.

Experimental Protocols

A standardized in vitro assay to determine the inhibitory activity of this compound and its synthetic analogs on HMG-CoA reductase is essential for a comparative study.

HMG-CoA Reductase Activity/Inhibitor Screening Assay (Spectrophotometric)

Objective: To measure the percent inhibition of HMG-CoA reductase activity by test compounds (this compound and its analogs).

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in assay buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Test compound or vehicle control (for uninhibited reaction) or positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add HMG-CoA substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow A Prepare Reagents: Enzyme, Substrate, NADPH, Buffer, Test Compounds B Dispense Reagents into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with HMG-CoA C->D E Kinetic Measurement at 340 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.

Structure-Activity Relationship (SAR) Discussion

The inhibitory activity of this compound and its analogs against HMG-CoA reductase is highly dependent on their molecular structure. The dicarboxylic acid moiety is a critical feature, as it mimics the structure of the natural substrate, HMG-CoA, allowing the inhibitor to bind to the enzyme's active site.

Key SAR insights for dicarboxylic acid-based inhibitors include:

  • The 3-hydroxyl group: This group is crucial for forming a key hydrogen bond interaction with the enzyme active site, similar to the hydroxyl group of the mevaldyl-CoA intermediate.

  • Stereochemistry at the 3-position: The stereochemistry of the hydroxyl and methyl groups significantly influences binding affinity.

  • Substitutions at the 3-position: The size and electronic properties of substituents at the 3-position can modulate inhibitory potency. Small, electron-withdrawing groups may enhance activity, while bulky groups can decrease it due to steric hindrance.

  • Chain length and flexibility: The distance between the two carboxylic acid groups can affect how the molecule fits into the active site.

Based on these principles, the design of novel this compound analogs should focus on modifications that enhance the binding affinity to the HMG-CoA reductase active site while maintaining favorable pharmacokinetic properties.

Conclusion

This compound serves as a promising scaffold for the development of novel HMG-CoA reductase inhibitors. While direct comparative data on its synthetic analogs is sparse, this guide provides the necessary framework for such an investigation. By understanding the cholesterol biosynthesis pathway, employing robust experimental protocols, and applying the principles of structure-activity relationships, researchers can effectively design and evaluate new this compound derivatives with potentially improved therapeutic profiles for the management of hypercholesterolemia. Further research is warranted to synthesize and test a focused library of this compound analogs to elucidate a detailed SAR and identify lead candidates for further development.

References

A Head-to-Head Comparison of Meglutol from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Meglutol derived from various natural origins. Due to a lack of direct head-to-head studies in existing literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a comparison.

This compound, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring compound with demonstrated potential as a hypolipidemic agent. Its primary mechanism of action is the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in cholesterol, triglycerides, and other lipoproteins. This compound has been identified in a variety of natural sources, including plants and fermented foods.

This guide details the methodologies required to extract, purify, and characterize this compound from different sources and to compare their biological activity in a standardized manner.

Natural Sources of this compound

This compound has been identified in a range of natural sources. The concentration of this compound can vary significantly between sources and even within different parts of the same plant. Methanolic extracts of Anacyclus maroccanus and Anacyclus radiatus have been shown to be particularly rich in this compound.[3] A comprehensive comparison would involve quantifying the this compound content from sources such as:

  • Crotalaria dura

  • Crotalaria globifera

  • Tempe (fermented soybeans)

  • Green Pea Tempe

  • Anacyclus maroccanus

  • Anacyclus radiatus

  • Lotus burttii

  • Phaseolus vulgaris

  • Pogostemon cablin

  • Tillandsia usneoides

Data Presentation for Comparative Analysis

To facilitate a clear comparison of this compound from different natural sources, all quantitative data should be summarized in structured tables. Below are template tables for recording key comparative metrics.

Table 1: this compound Content in Various Natural Sources

Natural SourcePart UsedExtraction MethodThis compound Yield (mg/g of dry weight)Purity (%)
Source Ae.g., Leavese.g., Methanolic
Source Be.g., Fermented Seede.g., Ethyl Acetate
Source Ce.g., Whole Plante.g., Supercritical CO2

Table 2: Head-to-Head Comparison of HMG-CoA Reductase Inhibition

This compound SourcePurity (%)IC₅₀ (µM)% Inhibition at X µM
Source A
Source B
Source C
Positive Control (e.g., Pravastatin)N/A

Experimental Protocols

A standardized set of experimental protocols is crucial for generating comparable data. The following sections detail the methodologies for extraction, purification, and the HMG-CoA reductase inhibition assay.

This compound Extraction and Purification

This protocol is a generalized procedure that can be optimized for different plant materials.

  • Preparation of Plant Material: The selected plant part (e.g., leaves, seeds) should be dried and ground into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered material in a solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature with agitation for 24-48 hours.

    • Microwave-Assisted Extraction (MAE): For more efficient extraction, utilize MAE with appropriate solvent and power settings.

  • Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to isolate compounds based on their solubility.

  • Chromatographic Purification:

    • Column Chromatography: The fraction containing this compound is subjected to column chromatography using silica gel or alumina as the stationary phase. Elution is performed with a gradient of solvents to separate the compounds.

    • High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC with a C18 column is recommended. A mobile phase of methanol and water with a mild acid (e.g., formic acid) is typically used. The purity of the isolated this compound should be confirmed by analytical HPLC and characterized by mass spectrometry and NMR.

HMG-CoA Reductase Activity Assay

This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase. The following protocol is adapted from commercially available kits.[1][4][5]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and 1 mM DTT.

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

    • HMG-CoA Solution: Prepare a stock solution of HMG-CoA in deionized water.

    • HMG-CoA Reductase Enzyme: Reconstitute the lyophilized enzyme in the assay buffer.

    • Test Inhibitor (this compound): Prepare stock solutions of purified this compound from different sources in a suitable solvent (e.g., DMSO or water). A known inhibitor like pravastatin should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the NADPH solution.

    • Add the test inhibitor (this compound from different sources at various concentrations) or the positive control.

    • Initiate the reaction by adding the HMG-CoA reductase enzyme.

    • Finally, add the HMG-CoA substrate to start the reaction.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Measurement:

    • Immediately measure the absorbance at 340 nm using a microplate reader in kinetic mode.

    • Take readings every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for this compound from each source by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key biological pathway and a generalized experimental workflow for the comparative analysis of this compound.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA Inhibits

Caption: HMG-CoA Reductase Inhibition by this compound.

G cluster_extraction Extraction & Purification cluster_assay Biological Assay Source Natural Source (e.g., Plant Material) Extraction Extraction (e.g., Maceration, MAE) Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound Assay HMG-CoA Reductase Inhibition Assay Pure_this compound->Assay Data Data Analysis (IC50 Determination) Assay->Data Comparison Comparative Results Data->Comparison

References

Meglutol's Therapeutic Potential: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meglutol's performance with established therapeutic alternatives, primarily statins, in preclinical and clinical models of hyperlipidemia and hypercholesterolemia. The information is supported by experimental data to validate the therapeutic potential of this compound.

Executive Summary

This compound, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This mechanism of action is shared with the widely prescribed statin class of drugs. Preclinical and clinical studies have demonstrated this compound's efficacy in lowering elevated lipid levels. This guide will delve into the quantitative data from these studies, comparing its effects to those of atorvastatin and simvastatin, and provide detailed experimental protocols for the key assays and models cited.

Mechanism of Action: HMG-CoA Reductase Inhibition

This compound, like statins, exerts its lipid-lowering effects by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol. By blocking this step, this compound reduces the endogenous production of cholesterol, leading to a decrease in circulating cholesterol levels.

This compound Mechanism of Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG-CoA Reductase HMG-CoA Reductase This compound This compound This compound->HMG-CoA Reductase Statins Statins Statins->HMG-CoA Reductase

Figure 1: Simplified signaling pathway of cholesterol biosynthesis and the inhibitory action of this compound and statins.

Preclinical Efficacy in a Hamster Model of Hypercholesterolemia

The Syrian golden hamster is a well-established animal model for studying hyperlipidemia due to its lipid metabolism closely resembling that of humans.

Comparative Efficacy Data

The following table summarizes the effects of this compound and statins on plasma lipid levels in hamster models of hypercholesterolemia. It is important to note that these are not from head-to-head studies, and experimental conditions may have varied.

Compound Dose Duration Model Total Cholesterol Reduction (%) Triglyceride Reduction (%) Reference
This compound (HMGA) 100 mg/kg/day10 weeksLithogenic DietEffective in reducing hypercholesterolemiaNot specified[1]
Atorvastatin 40 mg/kg/day14 daysFructose-enriched dietSignificant reduction50-59%[2]
Simvastatin Not specified1 monthHypercholesterolemic dietSignificant reductionNot specified[3]
Experimental Protocol: Hamster Hypercholesterolemia Model

This protocol is based on the study by Rossi et al. (1982) investigating the effects of 3-hydroxy-3-methylglutaric acid (HMGA)[1].

Hamster Hypercholesterolemia Protocol start Female Golden Syrian Hamsters grouping Divide into 4 Groups start->grouping group1 Group I: Standard Diet grouping->group1 group2 Group II: Standard Diet + HMGA (100 mg/kg/day) grouping->group2 group3 Group III: Lithogenic Diet (High Cholesterol) grouping->group3 group4 Group IV: Lithogenic Diet + HMGA (100 mg/kg/day) grouping->group4 treatment 10 Weeks of Treatment group1->treatment group2->treatment group3->treatment group4->treatment analysis Analysis of Bile Cholesterol and Plasma Lipids treatment->analysis

Figure 2: Experimental workflow for the hamster hypercholesterolemia study.

Methodology Details:

  • Animal Model: Female Golden Syrian hamsters.

  • Diets:

    • Standard Diet: Containing 0.8 mg cholesterol/g of food.

    • Lithogenic Diet: Containing 2.4 mg cholesterol/g of food.

  • Treatment: 3-hydroxy-3-methylglutaric acid (HMGA) administered orally at a dose of 100 mg/kg body weight per day.

  • Duration: 10 weeks.

  • Primary Outcome Measures: Bile cholesterol saturation and plasma cholesterol levels.

Clinical Efficacy in Familial Hypercholesterolemia

Familial hypercholesterolemia (FH) is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, leading to premature cardiovascular disease.

Comparative Efficacy Data

The following table presents data from separate clinical trials of this compound and atorvastatin in patients with heterozygous familial hypercholesterolemia.

Compound Dose Duration Patient Population Mean Plasma Cholesterol Reduction (%) Mean LDL Cholesterol Reduction (%) Reference
This compound (HMGA) 2250 mg/day8 weeksHeterozygous FH11%8%[3]
This compound (HMGA) 3000 mg/day8 weeksHeterozygous FH13%8%[3]
Atorvastatin 80 mg/day6 weeksHeterozygous FHNot specified57%[4][5]
Atorvastatin 40 mg twice daily6 weeksHeterozygous FHNot specified57%[4][5]

Note: The study on this compound was a double-blind, placebo-controlled trial, while the atorvastatin study was open-label.

Experimental Protocol: Clinical Trial in Familial Hypercholesterolemia

This protocol is based on the study investigating the effects of different doses of 3-hydroxy-3-methylglutaric acid (HMGA).

FH Clinical Trial Protocol start 36 Patients with Familial Hypercholesterolemia randomization Randomly Assign to 5 Groups start->randomization group1 Placebo randomization->group1 group2 HMGA 750 mg/day randomization->group2 group3 HMGA 1500 mg/day randomization->group3 group4 HMGA 2250 mg/day randomization->group4 group5 HMGA 3000 mg/day randomization->group5 treatment 8-Week Double-Blind Treatment Period group1->treatment group2->treatment group3->treatment group4->treatment group5->treatment analysis Measure Plasma Cholesterol and LDL Cholesterol treatment->analysis

Figure 3: Workflow of the double-blind clinical trial for this compound in familial hypercholesterolemia.

Methodology Details:

  • Study Design: Double-blind, placebo-controlled trial.

  • Patient Population: 36 patients with familial hypercholesterolemia (type IIa or hyper-beta-lipoproteinemia).

  • Treatment Groups:

    • Placebo

    • 3-hydroxy-3-methylglutaric acid (HMG) 750 mg/day

    • HMG 1500 mg/day

    • HMG 2250 mg/day

    • HMG 3000 mg/day

  • Duration: 8 weeks.

  • Primary Outcome Measures: Mean plasma cholesterol and LDL cholesterol levels.

Discussion and Future Directions

The available data suggests that this compound is effective in reducing cholesterol levels in both preclinical and clinical settings. In the hamster model, it demonstrated efficacy in mitigating diet-induced hypercholesterolemia[1]. The clinical trial in patients with familial hypercholesterolemia showed a modest but statistically significant reduction in plasma and LDL cholesterol at higher doses[3].

When compared to atorvastatin, a potent statin, the cholesterol-lowering effect of this compound in the clinical setting appears to be less pronounced. Atorvastatin achieved a 57% reduction in LDL cholesterol in FH patients, whereas the highest dose of this compound resulted in an 8% reduction[3][4][5]. However, it is crucial to consider the differences in study design, patient populations, and dosages when making such comparisons. The this compound study was placebo-controlled, providing a clear measure of its effect, while the atorvastatin study was open-label[3][4][5].

Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head comparative studies against various statins in well-defined preclinical models and larger, more robust clinical trials are necessary. Investigating the safety profile of this compound, especially in comparison to the known side effects of statins, would also be of significant interest to the scientific and medical communities. The lack of reported adverse effects in the initial clinical trial is a promising starting point for further investigation[3].

References

Meglutol's Impact on Cellular Function: A Comparative Analysis of Primary Cells and Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMGA), plays a critical role in cellular metabolism by targeting a key enzyme in the cholesterol biosynthesis pathway. Its effects, however, can vary significantly depending on the cellular context. Primary cells, directly isolated from tissues, closely mirror the physiological state of their origin, offering high biological relevance. In contrast, cell lines, which are immortalized and often derived from tumors, provide a more robust and reproducible model but may exhibit altered metabolic and signaling pathways.

The Target: HMG-CoA Reductase and the Mevalonate Pathway

This compound exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway[1][2]. This pathway is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for numerous cellular functions, including cell growth, proliferation, and protein modification.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isoprenoid\nprecursors Isoprenoid precursors Mevalonate->Isoprenoid\nprecursors Multiple steps This compound This compound HMG-CoA reductase HMG-CoA reductase This compound->HMG-CoA reductase Inhibition Cholesterol Cholesterol Isoprenoid\nprecursors->Cholesterol Non-sterol\nisoprenoids Non-sterol isoprenoids Isoprenoid\nprecursors->Non-sterol\nisoprenoids

Figure 1: this compound's mechanism of action.

A Tale of Two Cell Types: Primary Cells vs. Cell Lines

The fundamental differences between primary cells and cell lines are likely to dictate their response to this compound.

FeaturePrimary CellsCell LinesPotential Implication for this compound's Effects
Origin Directly isolated from living tissue.Derived from primary cells that have undergone immortalization.Primary cells are more representative of in vivo physiology, potentially providing more clinically relevant data on this compound's efficacy and toxicity.
Lifespan Finite; undergo senescence after a limited number of passages.Can be cultured indefinitely.Long-term effects of this compound can be more readily studied in cell lines.
Genetic and Phenotypic Stability Maintain characteristics of the tissue of origin but can vary between donors.Genetically and phenotypically more uniform, but can drift over time with continuous passaging.Cell lines offer higher reproducibility for high-throughput screening of this compound's effects.
Metabolism Generally reflects the metabolic state of the source tissue.Often exhibit altered metabolism (e.g., Warburg effect in cancer cell lines) and may have dysregulated signaling pathways.The reliance of cancer cell lines on the mevalonate pathway for proliferation may make them more sensitive to this compound-induced apoptosis. Primary cells might exhibit a more adaptive response.

Expected Differential Effects of this compound

Given the distinct characteristics of primary cells and cell lines, their responses to this compound are anticipated to differ in several key aspects:

Cytotoxicity and Proliferation
  • Primary Cells: In non-proliferating primary cells, such as hepatocytes or neurons, the primary effect of this compound would be the inhibition of cholesterol synthesis. High concentrations might lead to cytotoxicity if cholesterol and essential non-sterol isoprenoids are depleted beyond a critical threshold. However, a study on primary neuronal rat cells using a related compound, 3-hydroxyglutaric acid, showed no effect on cell viability at concentrations of 4-8 mM[3]. This suggests that some primary cell types may be relatively resistant to the cytotoxic effects of compounds that interfere with this pathway, at least in the short term.

  • Cell Lines: Rapidly proliferating cells, particularly cancer cell lines, often have an increased demand for intermediates of the mevalonate pathway for processes like membrane synthesis and protein prenylation, which is crucial for the function of oncogenic proteins like Ras. Therefore, cell lines, especially those of cancerous origin, may be more susceptible to the anti-proliferative and cytotoxic effects of this compound.

Signaling Pathways

The inhibition of HMG-CoA reductase by this compound can have downstream effects on various signaling pathways due to the depletion of non-sterol isoprenoids, which are necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rho.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Analysis Primary_Cells Primary Cells (e.g., Hepatocytes) Meglutol_Treatment This compound Treatment (Varying Concentrations) Primary_Cells->Meglutol_Treatment Cell_Lines Cell Lines (e.g., HepG2) Cell_Lines->Meglutol_Treatment Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Meglutol_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Meglutol_Treatment->Apoptosis Cholesterol Cholesterol Synthesis Assay Meglutol_Treatment->Cholesterol Signaling Western Blot for Signaling Proteins (e.g., p-Akt, p-ERK) Meglutol_Treatment->Signaling

Figure 2: A proposed experimental workflow.
  • Primary Cells: In primary cells, the disruption of Ras and Rho signaling could affect various cellular processes, including cell survival and cytoskeletal organization. The specific outcome would depend on the cell type and the context of other signaling inputs.

  • Cell Lines: In cancer cell lines where pathways like PI3K/Akt and MAPK/ERK are often constitutively active and driven by Ras, the inhibition of prenylation by this compound could lead to a significant reduction in pro-survival and proliferative signaling, potentially inducing apoptosis.

Experimental Protocols

While direct comparative data for this compound is lacking, a hypothetical experimental approach to compare its effects would involve the following key assays:

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound.

  • Method:

    • Seed primary hepatocytes and HepG2 cells in 96-well plates at an appropriate density.

    • After cell attachment, treat with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Method:

    • Treat primary hepatocytes and HepG2 cells with different concentrations of this compound for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cholesterol Synthesis Assay

  • Objective: To measure the inhibition of cholesterol synthesis by this compound.

  • Method:

    • Culture primary hepatocytes and HepG2 cells in a lipid-depleted medium.

    • Treat the cells with this compound for a specified period.

    • Add [14C]-acetate to the medium and incubate to allow for incorporation into newly synthesized cholesterol.

    • Extract the lipids from the cells.

    • Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

4. Western Blot Analysis for Signaling Proteins

  • Objective: To investigate the effect of this compound on key signaling pathways.

  • Method:

    • Treat cells with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using a chemiluminescence substrate and image the blot.

Conclusion

In the absence of direct comparative studies, this guide provides a theoretical framework for understanding the potential differential effects of this compound in primary cells and cell lines. The higher physiological relevance of primary cells makes them indispensable for preclinical toxicity and efficacy studies that aim to be more predictive of in vivo outcomes. Conversely, the robustness and reproducibility of cell lines make them ideal for initial high-throughput screening and mechanistic studies. A comprehensive evaluation of this compound's therapeutic potential would necessitate a combined approach, leveraging the strengths of both model systems to gain a complete picture of its cellular effects. Future research directly comparing the impact of this compound on primary and transformed cells will be invaluable in elucidating its precise mechanisms of action and guiding its potential clinical applications.

References

A Comparative Guide to the Antioxidant Properties of Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Meglutol (also known as 3-hydroxy-3-methylglutaric acid), contrasting its theoretical potential with available experimental data and comparing it to established antioxidant compounds.

Executive Summary

Direct quantitative data on the free-radical scavenging activity of this compound from standardized in vitro assays is not available in the current scientific literature. However, its classification as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor suggests potential indirect antioxidant effects. This is based on the known "pleiotropic" effects of other drugs in this class (statins), which are independent of their primary lipid-lowering mechanism.

Conversely, experimental studies on 3-hydroxy-3-methylglutaric acid have revealed potential pro-oxidant activities under specific conditions, including the induction of lipid peroxidation and the impairment of endogenous antioxidant enzyme systems. This guide presents both the theoretical basis for this compound's potential antioxidant activity and the contradictory experimental findings, alongside a comparison with the well-documented antioxidant properties of Vitamin C and Quercetin.

Section 1: Theoretical Antioxidant Potential of this compound as an HMG-CoA Reductase Inhibitor

HMG-CoA reductase inhibitors, commonly known as statins, have been shown to exert antioxidant effects through mechanisms that are independent of their cholesterol-lowering properties.[1][2][3][4] These pleiotropic effects are thought to contribute to their cardiovascular protective benefits. The primary proposed mechanisms include the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), and the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[1][5]

Proposed Signaling Pathway for Antioxidant Effects of HMG-CoA Reductase Inhibitors

The diagram below illustrates the proposed signaling cascade through which HMG-CoA reductase inhibitors may exert their antioxidant effects. Inhibition of HMG-CoA reductase leads to a reduction in the synthesis of isoprenoid intermediates, which are necessary for the function of small GTP-binding proteins like Rac1. Inhibition of Rac1 can decrease the activity of NADPH oxidase, a major source of cellular superoxide radicals.[6][7][8][9][10] Additionally, some statins have been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, through the PI3K/Akt signaling pathway.[1][11]

HMG-CoA Reductase Inhibitor Antioxidant Pathway This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt Activates Isoprenoid Synthesis Isoprenoid Synthesis HMG-CoA Reductase->Isoprenoid Synthesis Inhibits Rac1 Rac1 Isoprenoid Synthesis->Rac1 Activates NADPH Oxidase NADPH Oxidase Rac1->NADPH Oxidase Activates ROS Production ROS Production NADPH Oxidase->ROS Production Increases Nrf2 Pathway Nrf2 Pathway Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Production Decreases PI3K/Akt->Nrf2 Pathway Activates

Proposed antioxidant signaling pathway for HMG-CoA reductase inhibitors.

Section 2: Experimental Evidence of Pro-Oxidant Effects of this compound

In contrast to the theoretical antioxidant properties of HMG-CoA reductase inhibitors, direct experimental studies on 3-hydroxy-3-methylglutaric acid (this compound) have indicated that it can induce oxidative stress in neuronal tissues. These studies have shown that this compound can increase lipid peroxidation and decrease the activity of key antioxidant enzymes.

Summary of Experimental Findings on the Pro-Oxidant Effects of this compound
Parameter MeasuredExperimental ModelKey Findings
Lipid Peroxidation (TBARS) In vitro incubation with rat cerebral cortex homogenatesThis compound significantly increased the levels of thiobarbituric acid-reactive substances (TBARS), indicating lipid peroxidation.
Antioxidant Enzyme Activity Neonatal rat striatumThis compound significantly diminished the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Experimental Protocols for Assessing Pro-Oxidant Effects

This protocol is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.

  • Sample Preparation: Tissue homogenates (e.g., cerebral cortex) are prepared in a suitable buffer.

  • Reaction Mixture: An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

TBARS_Workflow cluster_prep Sample Preparation cluster_reaction TBARS Reaction cluster_measurement Measurement & Analysis Tissue_Homogenization Tissue Homogenization Add_TBA Add Thiobarbituric Acid (TBA) Tissue_Homogenization->Add_TBA Incubate Incubate at 90-100°C Add_TBA->Incubate Spectrophotometry Measure Absorbance at 532 nm Incubate->Spectrophotometry Quantification Quantify TBARS using Standard Curve Spectrophotometry->Quantification

Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Protocols for measuring the activity of superoxide dismutase (SOD) and catalase are well-established.[12][13][14][15][16]

  • Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) from reducing a detector molecule (e.g., nitroblue tetrazolium - NBT). The presence of SOD in the sample reduces the rate of NBT reduction, which can be measured spectrophotometrically.

  • Catalase (CAT) Activity Assay: This assay usually involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The decrease in H₂O₂ concentration over time can be measured directly by spectrophotometry at 240 nm.

Section 3: Comparison with Established Antioxidants

To provide a frame of reference, this section compares the (theoretical and experimentally observed) properties of this compound with two well-characterized antioxidants: Vitamin C (Ascorbic Acid) and Quercetin.

Quantitative Antioxidant Activity of Vitamin C and Quercetin

The antioxidant activity of these compounds is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

AntioxidantDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (µmol Fe(II)/µmol)
Vitamin C ~25 - 50~5 - 15~1.0
Quercetin ~5 - 15~1 - 5~4.0 - 5.0
This compound Data Not AvailableData Not AvailableData Not Available

Note: IC50 and FRAP values can vary depending on the specific experimental conditions.

Standard Antioxidant Assay Protocols
  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution is made by diluting the stock to an absorbance of approximately 1.0 at 517 nm.[17][18]

  • Reaction: Different concentrations of the test compound are added to the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[19][20]

  • Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a plot of scavenging percentage against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare DPPH Solution Mix Mix DPPH with Antioxidant Prep_DPPH->Mix Prep_Samples Prepare Antioxidant Dilutions Prep_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate IC50 Value Measure_Abs->Calculate_IC50

General workflow for the DPPH radical scavenging assay.
  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore. This solution is then diluted to a specific absorbance at 734 nm.[21][22][23][24]

  • Reaction: The test compound is added to the ABTS•+ solution, and the mixture is incubated for a short period.

  • Measurement: The decrease in absorbance at 734 nm is measured, which is proportional to the antioxidant concentration.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble Vitamin E analog.

  • Preparation of FRAP Reagent: The FRAP reagent is a mixture of an acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.[25][26][27][28][29]

  • Reaction: The antioxidant sample is added to the FRAP reagent, and the mixture is incubated.

  • Measurement: The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color, which is measured by the change in absorbance at 593 nm.

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to that of a ferrous sulfate standard curve.

Conclusion

The evaluation of this compound's antioxidant properties presents a complex and somewhat contradictory picture. While its classification as an HMG-CoA reductase inhibitor suggests a potential for indirect antioxidant effects through pathways like Nrf2 activation and NADPH oxidase inhibition, direct experimental evidence is lacking. Furthermore, existing studies on 3-hydroxy-3-methylglutaric acid point towards a pro-oxidant role in specific biological contexts, highlighting the need for further research to clarify these opposing effects.

For researchers and drug development professionals, it is crucial to recognize that the antioxidant potential of this compound cannot be assumed based on its drug class alone. Rigorous in vitro and in vivo studies are required to definitively characterize its effects on redox balance and to validate any potential therapeutic applications related to oxidative stress. In the absence of such data, established antioxidants like Vitamin C and Quercetin remain the benchmark for potent and well-documented free-radical scavenging activity.

References

Comparative Metabolomics of Meglutol-Treated Versus Control Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of biological samples treated with Meglutol versus untreated control samples. This compound, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that lowers cholesterol and triglycerides.[1] Its primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide summarizes expected quantitative metabolomic changes, details relevant experimental protocols, and visualizes the underlying biochemical pathway and experimental workflow.

Data Presentation: Predicted Metabolomic Changes

The following table summarizes the anticipated quantitative changes in key metabolites following this compound treatment, based on its known mechanism of action. The data presented is a hypothetical representation of results from a comparative untargeted metabolomics study.

MetabolitePathwayExpected Change in this compound-Treated SamplesPutative Identification
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) Cholesterol Biosynthesis (Upstream)IncreasedConfirmed by MS/MS
Mevalonate Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Isopentenyl pyrophosphate (IPP) Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Dimethylallyl pyrophosphate (DMAPP) Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Geranyl pyrophosphate Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Farnesyl pyrophosphate Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Squalene Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Lanosterol Cholesterol Biosynthesis (Downstream)DecreasedConfirmed by MS/MS
Cholesterol Cholesterol Biosynthesis (End-product)DecreasedConfirmed by MS/MS
Acetyl-CoA Central Carbon MetabolismNo significant changeConfirmed by MS/MS

Experimental Protocols

The following sections detail the methodologies for a typical comparative metabolomics study designed to assess the effects of this compound.

Sample Preparation (Human Plasma)
  • Quenching of Metabolism: Plasma samples (100 µL) are thawed on ice. To precipitate proteins and quench enzymatic reactions, 800 µL of ice-cold methanol is added.

  • Internal Standards: A mixture of internal standards (e.g., deuterated amino acids, labeled fatty acids) is added to each sample to control for variations in extraction efficiency and instrument response.

  • Extraction: The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the metabolites, is carefully transferred to a new microcentrifuge tube.

  • Drying: The supernatant is dried under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: The dried metabolite extract is reconstituted in 100 µL of a solvent mixture appropriate for the analytical platform (e.g., 50% methanol for LC-MS). The reconstituted sample is then transferred to an autosampler vial for analysis.

Untargeted Metabolomics via LC-MS
  • Chromatographic Separation: A Waters ACQUITY UPLC system equipped with a C18 reversed-phase column is used for the separation of metabolites.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes is employed.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry: A Thermo Scientific Q Exactive Orbitrap mass spectrometer is used for the detection of metabolites in both positive and negative ionization modes.[3]

    • Scan Range: m/z 70-1000

    • Resolution: 70,000

    • Data Acquisition: Data-dependent acquisition (DDA) is used to acquire MS/MS spectra for feature identification.[4]

Untargeted Metabolomics via GC-MS

For the analysis of volatile and semi-volatile metabolites, a parallel analysis using GC-MS is performed.

  • Derivatization: The dried metabolite extract is derivatized to increase the volatility of the compounds. This is a two-step process:

    • Methoxyamination: The extract is incubated with methoxyamine hydrochloride in pyridine to protect carbonyl groups.

    • Silylation: The sample is then treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amine groups.[5][6]

  • Gas Chromatography: An Agilent 7890B GC system coupled to a 5977A mass selective detector is used.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: The temperature is initially held at 70°C for 1 minute, then ramped to 325°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Data Analysis
  • Data Preprocessing: Raw data from the LC-MS and GC-MS platforms are processed using software such as XCMS or MS-DIAL. This involves peak picking, retention time alignment, and peak integration.

  • Statistical Analysis: The processed data is then subjected to multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify features that are significantly different between the this compound-treated and control groups.

  • Metabolite Identification: Significantly altered features are putatively identified by matching their mass-to-charge ratio and retention time to metabolite databases (e.g., METLIN, HMDB). Final identification is confirmed by comparing the experimental MS/MS spectra with those of authentic standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Processing & Analysis SampleCollection Sample Collection (e.g., Plasma) Quenching Metabolic Quenching & Protein Precipitation SampleCollection->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Preprocessing Data Preprocessing LCMS->Preprocessing GCMS->Preprocessing Stats Statistical Analysis Preprocessing->Stats Identification Metabolite Identification Stats->Identification Interpretation Interpretation Identification->Interpretation Biological Interpretation

Caption: Experimental workflow for comparative metabolomics.

cholesterol_biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids (IPP, DMAPP) Mevalonate->Isoprenoids Farnesyl_PP Farnesyl pyrophosphate Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound (3-hydroxy-3-methylglutaric acid) This compound->HMG_CoA Inhibition

Caption: this compound's inhibition of the cholesterol biosynthesis pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Meglutol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Meglutol, a compound recognized for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is paramount for ensuring a safe laboratory environment and minimizing environmental impact.

Core Safety and Handling Protocols

Before commencing any work with this compound, it is crucial to be familiar with its hazard profile and the requisite safety precautions. This compound is classified as an acute oral toxicant (Category 4) and presents a significant danger to aquatic ecosystems (Category 1 for both acute and chronic toxicity).[1] It can also cause skin and serious eye irritation.

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Protective Gloves: Chemical-resistant gloves are mandatory.

  • Eye and Face Protection: Safety goggles and, where appropriate, a face shield are essential to protect against splashes.[2]

  • Laboratory Coat: A lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area.[1]

In Case of Accidental Release: In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

  • Collect all contaminated materials, including the absorbent, into a designated, sealed container for hazardous waste disposal.[1]

  • Crucially, prevent the spilled material from entering drains or water courses.[1]

Quantitative Data Summary

The following table summarizes key quantitative and classificatory data for this compound, derived from safety data sheets.

PropertyValue
GHS Hazard Class Acute toxicity, Oral (Category 4)
Acute aquatic toxicity (Category 1)
Chronic aquatic toxicity (Category 1)
Skin irritation (Category 2)
Eye irritation (Category 2A)
Hazard Statements H302: Harmful if swallowed
H410: Very toxic to aquatic life with long lasting effects
H315: Causes skin irritation
H319: Causes serious eye irritation
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

This compound Disposal Procedure

Important Notice on Experimental Protocols: Extensive searches for validated, laboratory-scale experimental protocols for the chemical neutralization or degradation of this compound did not yield any established procedures. Due to its high aquatic toxicity, in-lab treatment of this compound waste is not recommended. The standard and required procedure is to dispose of this compound waste through a licensed and approved hazardous waste disposal facility.[1] This ensures compliance with environmental regulations and minimizes the risk of environmental contamination.

The procedural workflow for the proper disposal of this compound is outlined below. This process ensures that the waste is handled safely from the point of generation to its final disposal.

MeglutolDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of this compound Waste (e.g., unused product, contaminated labware) B Segregate this compound Waste (Keep separate from other waste streams) A->B Avoid mixing C Collect in a Designated, Labeled, and Sealed Container B->C Proper containment D Store in a Secure, Designated Satellite Accumulation Area C->D Safe short-term storage E Schedule Pickup with Licensed Hazardous Waste Contractor D->E F Properly Document Waste (Manifests and Labels) E->F Regulatory compliance G Transfer Custody to Waste Contractor F->G Chain of custody H Final Disposal at an Approved Waste Disposal Plant G->H

Figure 1: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Generation and Segregation: All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, vials), should be considered hazardous waste. This waste must be segregated from non-hazardous and other chemical waste streams to prevent cross-contamination.

  • Collection and Labeling: Collect all this compound waste in a chemically compatible, leak-proof container. The container must be kept securely sealed when not in use. It is mandatory to label the container clearly with "Hazardous Waste" and "this compound," along with the associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and clearly marked. Ensure that incompatible materials, such as strong acids, alkalis, or oxidizing agents, are not stored in the immediate vicinity.[1]

  • Professional Disposal: Arrange for the collection of the this compound waste with your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1] The waste will be transported to an approved waste disposal plant for proper treatment and disposal.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Meglutol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Meglutol. It offers procedural, step-by-step guidance for handling, storage, disposal, and emergency response to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it can cause skin irritation and serious eye irritation.[2] Therefore, strict adherence to safety protocols is mandatory.

Key Hazards:

  • Acute oral toxicity[1]

  • Serious eye irritation

  • Skin irritation

  • Chronic aquatic toxicity[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields.
Hand Protection Protective GlovesChemical-resistant nitrile or neoprene gloves are recommended.[3][4]
Body Protection Impervious ClothingA disposable gown made of polyethylene-coated polypropylene or other laminate material.[3][4]
Respiratory Protection Suitable RespiratorRequired when handling powders or creating aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound powder at -20°C.[1][5]

  • If in a solvent, store at -80°C.[1][6]

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

2. Preparation and Handling:

  • All handling of this compound should be performed in a designated area with adequate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

3. Disposal Plan:

  • Dispose of this compound and its container at an approved waste disposal facility.[1]

  • Avoid releasing this compound into the environment.[1]

  • Collect any spillage.[1]

  • For contaminated materials, follow institutional guidelines for hazardous chemical waste disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at appropriate temperature (-20°C powder, -80°C solvent) Inspect->Store Prepare Prepare in Fume Hood Store->Prepare Handle Wear Full PPE Prepare->Handle Use Use in Experiment Handle->Use Collect Collect Waste Use->Collect Dispose Dispose via Approved Facility Collect->Dispose

Caption: Standard operational workflow for handling this compound.

Emergency Response Plan

Immediate and appropriate action during an emergency is critical to mitigate harm.

1. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1]

  • Decontaminate the surface by scrubbing with alcohol.[1]

  • Collect the absorbed material and contaminated cleaning supplies in a sealed container for disposal as hazardous waste.[1]

2. In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[2]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary.[1] Avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[1]

cluster_spill_response cluster_exposure_response Emergency Emergency Event Spill Spill? Emergency->Spill Exposure Personal Exposure? Emergency->Exposure Evacuate Evacuate Area Spill->Evacuate Yes Eye Eye Contact Exposure->Eye Yes Skin Skin Contact Exposure->Skin Yes Inhalation Inhalation Exposure->Inhalation Yes Ingestion Ingestion Exposure->Ingestion Yes Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain & Absorb Spill PPE->Contain Decontaminate Decontaminate Surface Contain->Decontaminate DisposeSpill Dispose of Waste Decontaminate->DisposeSpill FlushEyes Flush Eyes (15 min) Eye->FlushEyes WashSkin Wash Skin Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision-making workflow for emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meglutol
Reactant of Route 2
Reactant of Route 2
Meglutol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.